molecular formula C6H7ClN2O B1529530 4-Chloro-5-methoxypyridin-2-amine CAS No. 867131-26-8

4-Chloro-5-methoxypyridin-2-amine

Cat. No.: B1529530
CAS No.: 867131-26-8
M. Wt: 158.58 g/mol
InChI Key: CPPDAJTXPXMXPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-methoxypyridin-2-amine is a useful research compound. Its molecular formula is C6H7ClN2O and its molecular weight is 158.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-methoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-5-3-9-6(8)2-4(5)7/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPDAJTXPXMXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Chloro-5-methoxypyridin-2-amine synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Chloro-5-methoxypyridin-2-amine

Abstract

This compound (CAS No. 867131-26-8) is a key substituted pyridine intermediate, valuable in the synthesis of complex heterocyclic molecules for the pharmaceutical and agrochemical industries[1][2][3]. Its specific substitution pattern—an amino group at C2, a chloro group at C4, and a methoxy group at C5—presents a unique synthetic challenge requiring careful strategic planning to control regioselectivity. This technical guide provides an in-depth analysis of plausible and robust synthetic pathways for this target molecule. It is designed for researchers, medicinal chemists, and process development professionals, offering a blend of theoretical strategy and practical, field-proven protocols. We will explore two primary convergent strategies, detailing the underlying chemical principles, step-by-step experimental procedures, and comparative analysis to guide laboratory and scale-up decisions.

Introduction to Synthetic Strategy

The synthesis of polysubstituted pyridines is a foundational task in organic chemistry. The challenge lies in the precise installation of functional groups, as their electronic donating or withdrawing properties significantly influence the reactivity and regioselectivity of subsequent transformations. For the target molecule, this compound, the key strategic considerations are:

  • Order of Substitution: The sequence in which the amino, chloro, and methoxy groups are introduced is paramount. The strongly activating and ortho-, para-directing amino group, the deactivating but ortho-, para-directing chloro group, and the activating, ortho-, para-directing methoxy group must be orchestrated to achieve the desired 2,4,5-substitution pattern.

  • Activation and Directing Group Control: In many cases, the inherent reactivity of the pyridine ring is insufficient or leads to incorrect isomers. The use of activating groups, such as the N-oxide, is a classic and effective strategy to modulate the electronic properties of the ring and direct electrophilic substitutions to the C4 position[4].

  • Nucleophilic Aromatic Substitution (SNAr): The presence of chloro-substituents allows for SNAr reactions, providing a powerful method for introducing nucleophiles like amines. The relative reactivity of different chloro-positions (e.g., C2 vs. C4) can be exploited to achieve regioselective amination.

This guide will focus on two logical and robust synthetic pathways, leveraging these core principles.

Pathway I: Synthesis via N-Oxide Activation

This strategy begins with a pre-functionalized pyridine, 2-amino-5-methoxypyridine, and utilizes an N-oxide intermediate to facilitate the regioselective introduction of the chlorine atom at the C4 position. This approach leverages the powerful directing effect of the N-oxide group.

Pathway I Workflow Diagram

Pathway_I_N-Oxide_Activation Start 2-Amino-5-methoxypyridine N_Oxide 2-Amino-5-methoxypyridine N-oxide Start->N_Oxide Step 1: N-Oxidation (m-CPBA or H₂O₂/AcOH) Product This compound N_Oxide->Product Step 2: Chlorination & Deoxygenation (POCl₃)

Caption: Synthesis of the target compound via N-oxide formation and subsequent chlorination.

Rationale and Mechanistic Insights

The core of this pathway is the temporary introduction of an N-oxide. The pyridine nitrogen lone pair is electron-withdrawing, deactivating the ring towards electrophilic attack. Oxidation to the N-oxide reverses this effect; the oxygen atom is a strong π-donor, significantly increasing electron density at the C2 and C4 positions, making them susceptible to electrophilic substitution[4].

In Step 2, a chlorinating agent like phosphorus oxychloride (POCl₃) performs a dual function. It first reacts with the N-oxide oxygen, forming a highly reactive intermediate. This intermediate readily undergoes attack by a chloride ion at the activated C4 position. Subsequent elimination and hydrolysis steps lead to the chlorinated pyridine product, effectively installing the chlorine and removing the N-oxide in the same pot.

Experimental Protocol

Step 1: Synthesis of 2-Amino-5-methoxypyridine N-oxide

  • To a solution of 2-amino-5-methoxypyridine (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane, add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-oxide, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • To the crude 2-Amino-5-methoxypyridine N-oxide (1.0 eq), add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) slowly at 0 °C.

  • Heat the reaction mixture to reflux (approx. 100-110 °C) for 2-4 hours. Monitor the reaction progress by HPLC or TLC.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a strong base (e.g., NaOH or K₂CO₃) until the pH is ~8-9.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by column chromatography on silica gel to afford pure this compound.

Reagent/ParameterStep 1: N-OxidationStep 2: Chlorination
Key Reagent m-CPBA or H₂O₂/AcOHPhosphorus Oxychloride (POCl₃)
Stoichiometry 1.2 eq3.0 - 5.0 eq
Solvent Acetic Acid or DCMNeat (POCl₃ as solvent)
Temperature 0 °C to Room Temp.100 - 110 °C (Reflux)
Reaction Time 12 - 18 hours2 - 4 hours
Work-up Basic Quench (NaHCO₃)Ice Quench & Neutralization

Pathway II: Synthesis from a Pyridone Intermediate

This alternative strategy builds the molecule from a 2,4-dihydroxypyridine core, which exists in tautomeric equilibrium with its pyridone form. The hydroxyl groups are converted to reactive chloro groups, followed by a regioselective nucleophilic aromatic substitution (SNAr) to install the C2-amino group.

Pathway II Workflow Diagram

Pathway_II_Pyridone_Route Start 2,4-Dihydroxy-5- methoxypyridine Dichloro 2,4-Dichloro-5- methoxypyridine Start->Dichloro Step 1: Dichlorination (POCl₃, base catalyst) Product This compound Dichloro->Product Step 2: Regioselective Amination (NH₄OH or NH₃, pressure)

Caption: Synthesis of the target compound from a pyridone precursor via dichlorination and SNAr.

Rationale and Mechanistic Insights

This pathway is analogous to well-established pyrimidine chemistry, where uracil derivatives are converted to dichloropyrimidines[1][5][6]. The hydroxyl groups of the pyridone tautomer are poor leaving groups. Treatment with a strong chlorinating agent like POCl₃ converts them into excellent leaving groups, which are subsequently displaced by chloride to form the dichloro intermediate. This reaction is often catalyzed by a tertiary amine base[2].

The key to the final step is the differential reactivity of the two chlorine atoms in SNAr. The C2 position in pyridines is generally more electron-deficient and thus more susceptible to nucleophilic attack than the C4 position. This inherent regioselectivity allows for the selective displacement of the C2-chloro group by ammonia, leaving the C4-chloro group intact to yield the desired product.

Experimental Protocol

Step 1: Synthesis of 2,4-Dichloro-5-methoxypyridine

  • In a reaction vessel, combine 2,4-dihydroxy-5-methoxypyridine (1.0 eq), phosphorus oxychloride (POCl₃, 5.0 eq), and a catalytic amount of N,N-dimethylaniline (0.1 eq).

  • Heat the mixture to reflux (approx. 100-110 °C) for 3-5 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and cautiously pour it onto a stirred mixture of crushed ice and water.

  • Extract the resulting aqueous suspension with a suitable solvent like ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2,4-dichloro-5-methoxypyridine, which can be used directly or purified by vacuum distillation. This protocol is adapted from analogous pyrimidine syntheses[1][6].

Step 2: Synthesis of this compound

  • Place the crude 2,4-dichloro-5-methoxypyridine (1.0 eq) and a solution of aqueous ammonia (e.g., 28-30% NH₄OH, 10-20 eq) in a sealed pressure vessel.

  • Heat the vessel to 100-120 °C for 8-12 hours. The pressure will increase during the reaction.

  • After cooling the vessel to room temperature, vent any excess pressure.

  • Transfer the reaction mixture and dilute with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, dry over Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting solid by recrystallization or column chromatography to yield this compound.

Reagent/ParameterStep 1: DichlorinationStep 2: Amination (SNAr)
Key Reagent Phosphorus Oxychloride (POCl₃)Aqueous Ammonia (NH₄OH)
Catalyst N,N-DimethylanilineNone
Solvent Neat (POCl₃ as solvent)Water/Excess NH₄OH
Temperature 100 - 110 °C (Reflux)100 - 120 °C (Sealed Vessel)
Reaction Time 3 - 5 hours8 - 12 hours
Work-up Ice Quench & ExtractionExtraction

Comparative Analysis and Conclusion

Both pathways offer viable routes to this compound. The choice of pathway in a research or industrial setting depends on several factors:

FeaturePathway I (N-Oxide)Pathway II (Pyridone)
Starting Material Availability Requires 2-amino-5-methoxypyridine, which may be less common.Requires 2,4-dihydroxy-5-methoxypyridine, potentially requiring synthesis.
Regioselectivity Control Excellent; directed by the N-oxide group.Very good; relies on the inherent differential reactivity of C2 vs. C4 chloro-substituents.
Harsh Reagents Uses POCl₃.Uses POCl₃.
Operational Complexity Two distinct steps (oxidation, then chlorination).Two distinct steps (chlorination, then amination).
Safety Considerations Standard laboratory procedures.Second step requires a pressure vessel, which involves specific safety protocols.

Pathway I is elegant and provides excellent regiochemical control through the well-understood N-oxide activation strategy. Its primary limitation may be the commercial availability and cost of the starting material, 2-amino-5-methoxypyridine.

Pathway II is a robust and powerful approach, drawing from established industrial methods used for pyrimidines. While it requires handling a pressure reaction in the second step, it may be more adaptable if the pyridone starting material is more readily accessible or can be synthesized efficiently from simple precursors.

Ultimately, the optimal synthetic route will be determined by a thorough cost-analysis of starting materials, in-house equipment capabilities (especially concerning pressure reactions), and the desired scale of production. Both pathways presented here are built on sound, well-documented chemical principles and provide a solid foundation for the successful synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Chloro-5-methoxypyridin-2-amine (CAS No. 867131-26-8), a key heterocyclic building block in medicinal chemistry. This document consolidates available data on its synthesis, structural characteristics, and physicochemical parameters. The guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering insights into the handling, characterization, and potential applications of this compound.

Introduction

This compound is a substituted pyridine derivative that has garnered interest as a versatile intermediate in the synthesis of complex organic molecules. The unique arrangement of its functional groups—an amino group, a chloro substituent, and a methoxy group on the pyridine core—imparts specific reactivity and properties that are advantageous in the construction of novel chemical entities. Substituted pyridines are prevalent scaffolds in a wide array of biologically active compounds and approved drugs, making a thorough understanding of their physicochemical properties essential for their effective utilization in drug design and synthesis.[1] This guide aims to provide a detailed examination of this compound, from its fundamental molecular structure to its known physical and chemical characteristics.

Molecular Structure and Identification

The molecular structure of this compound is characterized by a pyridine ring substituted at positions 2, 4, and 5. The primary amino group at the 2-position, the chloro group at the 4-position, and the methoxy group at the 5-position contribute to its distinct electronic and steric properties.

IdentifierValueSource
CAS Number 867131-26-8[2][3]
Molecular Formula C₆H₇ClN₂O[2][3]
Molecular Weight 158.59 g/mol [2][3]
IUPAC Name This compoundN/A
Synonyms 2-Amino-4-chloro-5-methoxypyridine, 4-Chloro-5-methoxy-2-pyridinamine[2][3]
InChI 1S/C6H7ClN2O/c1-10-5-3-9-6(8)2-4(5)7/h2-3H,1H3,(H2,8,9)[4]
InChIKey CPPDAJTXPXMXPQ-UHFFFAOYSA-N[4]
SMILES COC1=CN=C(N)C=C1Cl[3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in chemical synthesis and drug development. The following table summarizes the available data for this compound.

PropertyValueNotesSource
Appearance Off-white to light yellow solid[2]
Melting Point 99-100 °CExperimental value.[2]
Boiling Point Not experimentally determined
Solubility Data not availableGeneral solubility in common laboratory solvents has not been published.
pKa Not experimentally determined

Computational Properties:

PropertyValueSource
Topological Polar Surface Area (TPSA) 48.14 Ų[3]
LogP 1.3258[3]
Hydrogen Bond Acceptors 3[3]
Hydrogen Bond Donors 1[3]
Rotatable Bonds 1[3]

Synthesis and Purification

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Transformation cluster_product Product Formation cluster_purification Purification Starting_Material Substituted Pyridine Precursor (e.g., 2,4-dichloro-5-methoxypyridine) Amination Selective Amination (e.g., with ammonia or a protected amine) Starting_Material->Amination Reaction Product This compound Amination->Product Formation Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification Processing

Conceptual Synthetic Workflow

Proposed Experimental Protocol for Synthesis (Hypothetical):

  • Step 1: Amination. To a solution of a suitable starting material, such as 2,4-dichloro-5-methoxypyridine, in a sealed reaction vessel, a solution of ammonia in an appropriate solvent (e.g., methanol or dioxane) is added.

  • Step 2: Reaction. The reaction mixture is heated at a specific temperature (e.g., 100-150 °C) for a defined period (e.g., 12-24 hours). The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 3: Work-up. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Step 4: Purification. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent to afford pure this compound.

Note: This is a generalized, hypothetical protocol. The actual reaction conditions, including stoichiometry, temperature, pressure, and purification methods, would require experimental optimization.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, chemical suppliers like BLD Pharm indicate the availability of NMR, HPLC, and LC-MS data upon request.[7] Based on the structure, the expected spectroscopic features are as follows:

  • ¹H NMR: The spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for the amino group protons. The chemical shifts and coupling constants would be influenced by the electronic effects of the chloro, methoxy, and amino substituents.

  • ¹³C NMR: The spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons would be indicative of the substitution pattern.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (158.59 g/mol ). The isotopic pattern of the molecular ion, with a characteristic M+2 peak at approximately one-third the intensity of the molecular ion peak, would confirm the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methoxy group, C=C and C=N stretching of the pyridine ring (in the 1400-1600 cm⁻¹ region), and C-O stretching of the methoxy group.

Chemical Reactivity and Stability

The reactivity of this compound is governed by the interplay of its functional groups.

  • Nucleophilic Aromatic Substitution (SNA_r_): The chloro group at the 4-position is susceptible to nucleophilic aromatic substitution, although it is generally less reactive than a chloro group at the 2- or 6-position of a pyridine ring. The electron-donating amino group at the 2-position may slightly deactivate the ring towards nucleophilic attack.

  • Reactions of the Amino Group: The primary amino group at the 2-position can undergo a variety of reactions typical of aromatic amines, such as acylation, alkylation, diazotization, and coupling reactions. These reactions allow for the further functionalization of the molecule.

  • Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution compared to benzene. The activating effect of the amino and methoxy groups is counteracted by the deactivating effect of the chloro group and the ring nitrogen.

Stability: The compound is expected to be stable under standard laboratory conditions. It is recommended to store it under an inert atmosphere (nitrogen or argon) at 2–8 °C to prevent potential degradation.[2]

Applications in Research and Drug Development

Substituted 2-aminopyridines are a class of compounds with significant importance in medicinal chemistry. They serve as key building blocks for the synthesis of a diverse range of therapeutic agents. While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest its potential as a precursor for compounds targeting various biological pathways.

A Chinese patent application mentions the use of this compound in the synthesis of antibacterial compounds, highlighting its utility as an intermediate in the development of new therapeutic agents.[6] The presence of multiple functional groups allows for diverse chemical modifications, making it a valuable scaffold for generating libraries of compounds for high-throughput screening in drug discovery programs.

Applications cluster_apps Potential Applications in Drug Discovery Core This compound (Versatile Building Block) App1 Synthesis of Kinase Inhibitors Core->App1 Functionalization App2 Development of Antibacterial Agents Core->App2 Functionalization App3 Scaffold for Novel CNS Agents Core->App3 Functionalization App4 Precursor for Agrochemicals Core->App4 Functionalization

References

The Synthetic Chemist's Compass: A Technical Guide to 4-Chloro-5-methoxypyridin-2-amine (CAS 867131-26-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-methoxypyridin-2-amine is a strategically substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry and materials science. Its unique arrangement of an amino group, a chloro atom, and a methoxy group on the pyridine core provides a versatile platform for diversification through various organic transformations. The electron-donating amino and methoxy groups, combined with the electron-withdrawing chloro substituent, create a nuanced electronic profile that dictates its reactivity, particularly in cross-coupling reactions. This guide offers an in-depth analysis of its chemical properties, a plausible and detailed synthetic route, an exploration of its reactivity with mechanistic insights, and a review of its applications as a key intermediate in the development of complex molecular architectures, including potent kinase inhibitors.

Core Molecular Attributes

This compound, with the CAS number 867131-26-8, is a solid at room temperature.[1] Its structural features are pivotal to its chemical behavior and utility in synthesis.

Physicochemical Properties

The inherent properties of this molecule are summarized below, providing a foundational understanding for its handling, storage, and application in chemical reactions.

PropertyValueSource(s)
CAS Number 867131-26-8[2]
Molecular Formula C₆H₇ClN₂O[2]
Molecular Weight 158.59 g/mol [2]
Appearance Solid[1]
Melting Point 99-100 °C
Storage Keep in dark place, Inert atmosphere, 2-8°C
SMILES COC1=CN=C(N)C=C1Cl[2]
InChI Key CPPDAJTXPXMXPQ-UHFFFAOYSA-N[1]
Spectroscopic Signature (Predicted)

While experimental spectra are not publicly available, the following table outlines the expected NMR and Mass Spectrometry characteristics based on the compound's structure and data from analogous molecules. This information is critical for reaction monitoring and product characterization.

Analysis Expected Characteristics
¹H NMR Two singlets in the aromatic region (one for the proton at C3 and one for the proton at C6), a singlet for the methoxy protons, and a broad singlet for the amine protons.
¹³C NMR Six distinct signals corresponding to the six carbon atoms of the pyridine ring and the methoxy group.
Mass Spec (EI) Molecular ion peak (M+) at m/z ≈ 158, with a characteristic M+2 peak at m/z ≈ 160 (approx. 1/3 intensity) due to the ³⁷Cl isotope.

Synthesis and Manufacturing

The synthesis of this compound can be approached through several strategic routes, often involving the regioselective functionalization of a pre-existing pyridine core. A plausible and efficient method involves the direct and regioselective chlorination of the readily available precursor, 2-amino-5-methoxypyridine.

Proposed Synthetic Pathway

The direct chlorination of 2-amino-5-methoxypyridine at the C4 position is the most direct route. The directing effects of the amino and methoxy groups are crucial for achieving the desired regioselectivity. The amino group strongly activates the ortho (C3) and para (C5) positions towards electrophilic substitution, while the methoxy group also directs ortho (C4, C6) and para (C2, already substituted). The interplay of these effects, along with steric considerations, can be leveraged to favor chlorination at the C4 position.

Synthesis_Pathway cluster_0 Synthetic Scheme Start 2-Amino-5-methoxypyridine Product This compound Start->Product Chlorination Reagent N-Chlorosuccinimide (NCS) Solvent (e.g., Acetonitrile) Reagent->Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the chlorination of activated pyridine rings using N-Chlorosuccinimide (NCS), a mild and effective chlorinating agent.[3][4]

Materials:

  • 2-Amino-5-methoxypyridine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-amino-5-methoxypyridine (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile to dissolve the starting material.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add N-Chlorosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C. The use of NCS is critical as it provides a source of electrophilic chlorine under relatively mild conditions, minimizing over-chlorination which can occur with harsher reagents like chlorine gas.[5]

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the obtained data with the predicted spectroscopic signature. Purity can be further assessed by HPLC.

Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by the electronic properties of its substituents. The C4-chloro group serves as a versatile handle for cross-coupling reactions, while the C2-amino group can participate in cyclization and condensation reactions.

Caption: Key reactivity sites on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent at the C4 position makes this molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

  • Suzuki-Miyaura Coupling: The C4-Cl bond can be readily coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a suitable base to introduce aryl, heteroaryl, or alkyl groups at this position. This reaction is fundamental for building molecular complexity.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of a new C-N bond by coupling the C4 position with a primary or secondary amine. This is a powerful tool for synthesizing complex amine-containing molecules, which are prevalent in pharmaceuticals.

Cyclization and Condensation Reactions

The C2-amino group, being nucleophilic, is a key participant in reactions that form fused heterocyclic systems. A prominent example is its use in the synthesis of imidazo[1,2-a]pyridines.

Workflow: Synthesis of Imidazo[1,2-a]pyridines This workflow is exemplified in patent literature where this compound is a key starting material.[6][7]

Imidazopyridine_Synthesis Start This compound Intermediate Imidazo[1,2-a]pyridine core Start->Intermediate Condensation/ Cyclization Reagent1 Chloroacetaldehyde Reagent1->Intermediate Final_Product Substituted Imidazo[1,2-a]pyridine (Kinase Inhibitor Scaffold) Intermediate->Final_Product Further Functionalization

Caption: Workflow for synthesizing imidazo[1,2-a]pyridine scaffolds.

In this reaction, the C2-amino group acts as a nucleophile, attacking the electrophilic aldehyde, followed by an intramolecular cyclization and dehydration to form the fused bicyclic imidazo[1,2-a]pyridine system. This scaffold is a common feature in many biologically active compounds, particularly kinase inhibitors.[8][9][10]

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a highly sought-after intermediate in the synthesis of pharmaceutical agents. Its application is particularly notable in the development of kinase inhibitors for various therapeutic areas.

Intermediate for Kinase Inhibitors

Patent literature demonstrates the use of this compound as a key building block in the synthesis of novel compounds intended for the treatment of inflammatory diseases, autoimmune diseases, and proliferative diseases such as cancer.[6][7][11] These compounds often target Salt-Inducible Kinases (SIK), showcasing the importance of the imidazo[1,2-a]pyridine scaffold derived from this starting material.

Scaffold for Library Synthesis

The ability to selectively functionalize the C4 position via cross-coupling while retaining the C2-amino group for subsequent reactions makes this molecule an ideal starting point for creating diverse chemical libraries for high-throughput screening in drug discovery campaigns.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount.

  • Hazard Identification: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a fume hood.[12]

  • First Aid Measures:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • In case of skin contact: Wash with plenty of soap and water.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If swallowed: Call a poison center or doctor if you feel unwell.[12]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is a multifaceted building block with significant potential in synthetic organic chemistry, particularly in the realm of drug discovery. Its well-defined reactivity, stemming from the strategic placement of its functional groups, allows for predictable and versatile transformations. This guide provides a comprehensive overview of its properties, a robust synthetic protocol, and insights into its reactivity and applications, serving as a valuable resource for researchers aiming to leverage this potent intermediate in their synthetic endeavors.

References

A Technical Guide to the Spectroscopic Signature of 4-Chloro-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Chloro-5-methoxypyridin-2-amine (CAS No. 867131-26-8) is a substituted pyridine derivative of interest in medicinal chemistry and materials science.[1][2] A thorough understanding of its molecular structure is paramount for its application and development. This guide provides an in-depth analysis of the expected spectroscopic characteristics of this compound. Due to the limited availability of published experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectroscopic signature. This predictive analysis serves as a robust benchmark for researchers working with this molecule, offering a detailed framework for structural verification and quality control.

Introduction and Molecular Structure

This compound is a heterocyclic compound with a molecular formula of C₆H₇ClN₂O and a molecular weight of 158.59 g/mol .[1] Its structure features a pyridine ring substituted with three key functional groups: an amino (-NH₂), a chloro (-Cl), and a methoxy (-OCH₃) group. The relative positions of these substituents dictate the molecule's electronic properties and, consequently, its spectroscopic behavior.

The amino and methoxy groups are electron-donating through resonance, increasing electron density on the pyridine ring. Conversely, the chlorine atom is electron-withdrawing via induction. This interplay of electronic effects creates a unique and predictable spectroscopic fingerprint.

To facilitate a clear discussion, the atoms in the molecule are numbered as shown in the diagram below.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the two aromatic protons, the amine protons, and the methoxy protons. The electron-donating amino and methoxy groups will shield the aromatic protons, shifting them upfield relative to unsubstituted pyridine.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H6 ~7.5 - 7.8 Singlet (s) 1H Located between the ring nitrogen and the electron-donating methoxy group. Deshielded relative to H3.
H3 ~6.2 - 6.5 Singlet (s) 1H Shielded by the ortho-amino group and para-methoxy group.
NH₂ ~4.5 - 5.5 Broad Singlet (br s) 2H Chemical shift can vary with solvent and concentration. Broadness due to quadrupole moment of nitrogen and potential exchange.

| OCH₃ | ~3.8 - 4.0 | Singlet (s) | 3H | Typical range for an aryl methoxy group. |

Note: Predictions are for a standard deuterated solvent like CDCl₃ or DMSO-d₆. The absence of adjacent protons for H3 and H6 leads to the prediction of singlets.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide critical information about the carbon skeleton. The chemical shifts are influenced by the electronegativity of attached atoms and the resonance effects of the substituents. Methods for predicting ¹³C chemical shifts in substituted pyridines often use substituent chemical shift (SCS) values derived from empirical data.[3]

Table 2: Predicted ¹³C NMR Chemical Shifts

Signal Assignment Predicted Chemical Shift (δ, ppm) Rationale
C2 ~158 - 162 Attached to two nitrogen atoms (ring N and amino N), highly deshielded.
C6 ~145 - 150 Alpha to the ring nitrogen, deshielded.
C5 ~140 - 145 Attached to the electron-donating methoxy group, but also influenced by the adjacent chloro group.
C4 ~115 - 120 Attached to the electronegative chlorine atom.
C3 ~105 - 110 Shielded by the ortho-amino and para-methoxy groups.

| OCH₃ | ~55 - 60 | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |

Predicted Infrared (IR) Spectroscopy Profile

The IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies. For this compound, the key absorptions will arise from the N-H, C-H, C=N, C=C, C-O, and C-Cl bonds. The N-H stretching region is particularly diagnostic for the primary amine.[4]

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
3450 - 3300 N-H Asymmetric & Symmetric Stretch Primary Amine (-NH₂) Medium-Strong
3100 - 3000 Aromatic C-H Stretch Pyridine Ring Medium-Weak
2980 - 2850 Aliphatic C-H Stretch Methoxy (-OCH₃) Medium-Weak
1640 - 1600 N-H Scissoring Bend Primary Amine (-NH₂) Strong
1580 - 1450 C=C and C=N Ring Stretching Pyridine Ring Medium-Strong
1270 - 1220 Aryl C-O Asymmetric Stretch Methoxy (-OCH₃) Strong
1050 - 1000 Aryl C-O Symmetric Stretch Methoxy (-OCH₃) Medium

| 800 - 700 | C-Cl Stretch | Aryl Chloride | Strong |

Predicted Mass Spectrometry (MS) Fragmentation

Mass spectrometry provides information on the molecular weight and elemental composition. Under electron ionization (EI), the molecule will form a molecular ion (M⁺), which then undergoes fragmentation.[5][6]

  • Molecular Ion (M⁺): The molecular weight is 158.59. The mass spectrum will show a molecular ion peak at m/z 158. A crucial feature will be the M+2 peak at m/z 160, with an intensity approximately one-third of the M⁺ peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ratio ≈ 3:1).

  • Key Fragmentation Pathways: Fragmentation is the dissociation of unstable molecular ions.[6] Common fragmentation patterns for amines and ethers involve α-cleavage.[7][8]

    • Loss of a methyl radical (•CH₃): M⁺ - 15 → m/z 143. This is a common fragmentation for methoxy groups.

    • Loss of formaldehyde (CH₂O): M⁺ - 30 → m/z 128. A rearrangement followed by loss of formaldehyde from the methoxy group.

    • Loss of a chlorine radical (•Cl): M⁺ - 35 → m/z 123.

G cluster_workflow Spectroscopic Characterization Workflow Sample Sample Preparation (Dissolution in appropriate solvent) NMR NMR Analysis (¹H, ¹³C) Sample->NMR IR IR Analysis (FT-IR) Sample->IR MS MS Analysis (EI-MS) Sample->MS Data Data Integration & Structure Elucidation NMR->Data IR->Data MS->Data

Caption: General workflow for spectroscopic analysis.

Standardized Experimental Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the probe for the specific solvent.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum using a 90° pulse angle, a spectral width of ~16 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of ~3 seconds. Collect at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a spectral width of ~240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of ~1 second. Collect several hundred to a few thousand scans to achieve adequate signal-to-noise.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Spectrum: Collect a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) contributions.

  • Sample Spectrum: Collect the sample spectrum over a range of 4000-650 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.

  • Processing: Perform the automatic background subtraction and present the data in terms of transmittance or absorbance.

C. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or through a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.

  • Analysis: Scan a mass range from m/z 40 to 400 to ensure detection of the molecular ion and relevant fragments.

  • Data Analysis: Identify the molecular ion peak (M⁺) and the M+2 isotopic peak. Analyze the fragmentation pattern to corroborate the proposed structure.

Conclusion

This guide establishes a detailed, predictive spectroscopic profile for this compound based on fundamental chemical principles and comparative data. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a comprehensive set of benchmarks for structural confirmation. Researchers can use this technical guide to validate their experimental results, confirm sample identity and purity, and build a foundational understanding of the molecule's characteristics, thereby accelerating research and development efforts.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Chloro-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-methoxypyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its therapeutic potential is intrinsically linked to its three-dimensional structure and conformational dynamics, which govern its interactions with biological targets. This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of this compound. While direct experimental data on its crystal structure is not publicly available, this guide synthesizes information from analogous compounds, spectroscopic principles, and computational chemistry to construct a robust predictive model of its conformational landscape. We will delve into the electronic and steric influences of the chloro, methoxy, and amino substituents on the pyridine ring, with a particular focus on the rotational barrier of the methoxy group and the potential for intramolecular hydrogen bonding. Furthermore, this guide outlines established experimental and computational workflows for the detailed characterization of its structure and conformation, providing a roadmap for researchers in the field.

Introduction: The Significance of Molecular Conformation in Drug Design

The biological activity of a small molecule is not solely determined by its chemical formula but is critically dependent on its three-dimensional arrangement in space. The specific conformation, or spatial orientation of atoms, dictates how a molecule fits into the binding pocket of a protein, the strength of its interactions, and ultimately, its efficacy as a therapeutic agent. For drug development professionals, a thorough understanding of the conformational preferences of a lead compound like this compound is paramount for structure-activity relationship (SAR) studies and the rational design of more potent and selective analogs. Substituted pyridines are a cornerstone in medicinal chemistry, and the interplay of various functional groups, as seen in this molecule, presents a fascinating case study in conformational analysis.[1][2]

Chemical and Physical Properties

A foundational understanding of the basic chemical and physical properties of this compound is essential before delving into its complex structural characteristics.

PropertyValueSource
CAS Number 867131-26-8[3]
Molecular Formula C₆H₇ClN₂O[3]
Molecular Weight 158.59 g/mol [3]
Synonyms 2-amino-4-chloro-5-methoxypyridine[3]
Topological Polar Surface Area (TPSA) 48.14 Ų[3]
LogP 1.3258[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 1[3]

These properties provide initial insights into the molecule's polarity, potential for hydrogen bonding, and conformational flexibility, primarily centered around the rotation of the methoxy group.

Predicted Molecular Structure and Conformation

In the absence of a definitive crystal structure for this compound, we can predict its most stable conformation by analyzing the stereoelectronic effects of its substituents and drawing parallels with structurally related molecules.

The Pyridine Core and Substituent Effects

The pyridine ring is an aromatic heterocycle with a nitrogen atom that imparts distinct electronic properties compared to benzene. The substituents—chloro, methoxy, and amino groups—further modulate the electron distribution and geometry of the ring.

  • Amino Group (-NH₂): Located at the 2-position, the amino group is a strong electron-donating group through resonance. It increases the electron density of the pyridine ring, particularly at the ortho and para positions.

  • Chloro Group (-Cl): Positioned at the 4-position, the chloro group is an electron-withdrawing group via induction but a weak electron-donating group through resonance. Its overall effect is typically electron-withdrawing.

  • Methoxy Group (-OCH₃): Situated at the 5-position, the methoxy group is a strong electron-donating group through resonance and can influence the conformation of adjacent groups.

Conformational Analysis of the Methoxy Group

The single rotatable bond in this compound is the C5-O bond of the methoxy group. The orientation of the methyl group relative to the pyridine ring is a key conformational feature. Theoretical studies on 2-methoxypyridine suggest a preference for a planar conformation where the methoxy group is coplanar with the pyridine ring.[4] This preference arises from a balance of steric and electronic factors, including potential hyperconjugation effects.

For this compound, two primary planar conformations of the methoxy group are conceivable: one where the methyl group is oriented towards the chloro substituent (syn-periplanar) and one where it is oriented away from it (anti-periplanar). The relative stability of these conformers would be influenced by steric hindrance and potential weak intramolecular interactions. Computational studies on the rotational barriers of methoxy groups in aromatic compounds indicate that electron-donating groups tend to decrease the rotational barrier, while electron-withdrawing groups increase it.[5]

Caption: Plausible planar conformers of the methoxy group.

Intramolecular Hydrogen Bonding

A critical conformational determinant in 2-aminopyridine derivatives is the potential for intramolecular hydrogen bonding between the amino group and the pyridine nitrogen.[6] Crystal structures of various 2-aminopyridine salts consistently reveal the involvement of the amino group and the ring nitrogen in extensive hydrogen-bonding networks, often forming characteristic ring motifs.[7][8][9] In the case of this compound, an intramolecular hydrogen bond between one of the amino hydrogens and the pyridine nitrogen is highly probable. This interaction would lead to a pseudo-five-membered ring, significantly restricting the conformational freedom of the amino group and contributing to the overall planarity of the molecule. The formation of such a hydrogen bond can have a profound impact on the molecule's physicochemical properties, including its lipophilicity and membrane permeability, which are crucial for drug absorption.[10]

Caption: Predicted intramolecular hydrogen bond.

Experimental and Computational Workflows for Structural Elucidation

To definitively determine the molecular structure and conformation of this compound, a combination of experimental and computational techniques is required.

Experimental Methodologies

Protocol 1: Single-Crystal X-ray Diffraction

This is the gold standard for determining the three-dimensional structure of a molecule in the solid state.

Objective: To obtain a high-resolution crystal structure.

Methodology:

  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution in an appropriate solvent or solvent mixture.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and refine the atomic positions to obtain the final crystal structure. This will provide precise bond lengths, bond angles, and torsion angles.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and conformation in solution.

Objective: To determine the connectivity and spatial relationships of atoms in solution.

Methodology:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR (¹H and ¹³C): Acquire standard one-dimensional proton and carbon-13 NMR spectra to identify the chemical shifts and coupling constants of the different nuclei.

  • 2D NMR (COSY, HSQC, HMBC, NOESY):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing key insights into the preferred conformation, such as the orientation of the methoxy group relative to the pyridine ring protons.

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can provide evidence for intramolecular hydrogen bonding.[11][12][13][14]

Objective: To probe the vibrational modes and identify hydrogen bonding.

Methodology:

  • Sample Preparation: Prepare the sample as a KBr pellet or a solution in a suitable solvent.

  • Spectrum Acquisition: Record the FT-IR spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

  • Analysis: Analyze the N-H stretching region (around 3500-3300 cm⁻¹). The presence of a broadened and red-shifted N-H stretching band compared to a non-hydrogen-bonded amine can be indicative of intramolecular hydrogen bonding.

Computational Chemistry Workflow

Computational methods are invaluable for predicting molecular structures, conformational energies, and spectroscopic properties.[1][15]

G start Initial 2D Structure of This compound geom_opt Geometry Optimization (e.g., DFT with B3LYP/6-31G*) start->geom_opt conf_search Conformational Search (e.g., Rotational scan of C5-O bond) geom_opt->conf_search freq_calc Frequency Calculation conf_search->freq_calc nmr_calc NMR Chemical Shift Calculation (e.g., GIAO method) conf_search->nmr_calc nbo_analysis Natural Bond Orbital (NBO) Analysis conf_search->nbo_analysis results Predicted Stable Conformer(s), Rotational Barriers, Spectroscopic Data, and Electronic Properties freq_calc->results nmr_calc->results nbo_analysis->results

Caption: A typical computational workflow for conformational analysis.

Methodology:

  • Model Building: Construct the 3D structure of this compound using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization using a suitable quantum mechanical method, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d,p).[15] This will yield the lowest energy structure.

  • Conformational Analysis: Perform a systematic conformational search by rotating the C5-O bond of the methoxy group to identify all low-energy conformers and calculate the rotational energy barrier.

  • Frequency Calculations: Calculate the vibrational frequencies to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to predict the IR spectrum.

  • NMR Chemical Shift Calculations: Predict the ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach to aid in the interpretation of experimental spectra.

  • Natural Bond Orbital (NBO) Analysis: Analyze the electronic structure to investigate hyperconjugative interactions and the nature of any intramolecular hydrogen bonds.

Conclusion

While a definitive experimental structure of this compound remains to be determined, a comprehensive analysis of related compounds and theoretical principles allows for a well-founded prediction of its molecular conformation. The molecule is likely to be largely planar, with the methoxy group adopting a coplanar orientation with the pyridine ring. A key feature is the expected presence of an intramolecular hydrogen bond between the 2-amino group and the pyridine nitrogen, which would significantly influence its conformational rigidity and physicochemical properties. The experimental and computational workflows detailed in this guide provide a clear path for the validation of this model and a deeper understanding of the structure-activity relationships of this important medicinal chemistry scaffold. Such knowledge is indispensable for the rational design of novel therapeutics with improved efficacy and selectivity.

References

A Technical Guide to Determining the Solubility of 4-Chloro-5-methoxypyridin-2-amine in Organic Solvents for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 4-Chloro-5-methoxypyridin-2-amine in various organic solvents. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its biopharmaceutical behavior, including dissolution, absorption, and overall bioavailability.[1][2][3] A thorough understanding of an API's solubility profile is therefore paramount in the early stages of drug discovery and formulation development.[1]

Understanding this compound: Physicochemical Profile

This compound is a substituted pyridine derivative with the following key characteristics:

  • Molecular Formula: C₆H₇ClN₂O[4]

  • Molecular Weight: 158.59 g/mol [4]

  • Structure: The molecule contains a pyridine ring, an amine group, a chloro group, and a methoxy group. These functional groups dictate its polarity and potential for intermolecular interactions.

PropertyValueSource
Molecular Weight158.59[4]
LogP (calculated)1.3258[4]
Hydrogen Bond Acceptors3[4]
Hydrogen Bond Donors1[4]
Topo. Polar Surface Area48.14 Ų[4]

The calculated LogP value of 1.3258 suggests that this compound has a moderate lipophilicity. The presence of both hydrogen bond donors (the amine group) and acceptors (the nitrogen in the pyridine ring and the oxygen of the methoxy group) indicates that it can participate in hydrogen bonding with protic solvents. These properties suggest that its solubility will be influenced by the polarity, hydrogen bonding capacity, and dielectric constant of the solvent.[5][6]

The Principle of "Like Dissolves Like": A Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[5][6] For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Based on the structure of this compound, we can anticipate the following solubility trends:

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with the amine and methoxy groups of the solute, potentially leading to good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have high dielectric constants and can solvate the solute through dipole-dipole interactions. The absence of strong hydrogen bonding from the solvent might result in slightly lower solubility compared to protic solvents of similar polarity.

  • Nonpolar Solvents (e.g., hexane, toluene): Due to the polar nature of this compound, its solubility in nonpolar solvents is expected to be limited.

It is crucial to recognize that these are predictions. Factors such as the crystal lattice energy of the solid API can significantly impact its solubility, making experimental determination essential.[7]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "shake-flask" method is the gold standard for determining the equilibrium or thermodynamic solubility of a compound.[8][9][10] This method involves adding an excess amount of the solid compound to a solvent and agitating the mixture until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Below is a detailed protocol for determining the solubility of this compound.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, ethyl acetate, toluene)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quant Quantification prep1 Weigh excess This compound prep2 Add a known volume of organic solvent prep1->prep2 to vials equil Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48h) prep2->equil sample1 Allow undissolved solid to settle equil->sample1 sample2 Withdraw an aliquot of the supernatant sample1->sample2 sample3 Filter the aliquot (0.22 µm syringe filter) sample2->sample3 sample4 Dilute the filtrate with a suitable solvent sample3->sample4 sample5 Analyze by HPLC-UV sample4->sample5 quant2 Determine the concentration of the sample sample5->quant2 quant1 Prepare a calibration curve with known concentrations quant1->quant2 quant3 Calculate the solubility (e.g., in mg/mL or mol/L) quant2->quant3

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Protocol
  • Preparation of Slurries:

    • Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of glass vials. The amount should be sufficient to ensure that a solid phase remains at equilibrium.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the slurries for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached.[8][10] A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.[10]

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to prevent further dissolution during sample processing.[11]

    • Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Develop and validate an HPLC method for the quantification of this compound. This typically involves a reversed-phase column and a UV detector set to a wavelength where the compound has maximum absorbance.[12][13]

    • Prepare a series of calibration standards of known concentrations.

    • Inject the diluted samples and the calibration standards into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Data Interpretation and Reporting

The experimentally determined solubility values should be tabulated for easy comparison across the different organic solvents.

Organic SolventPolarity IndexSolubility (mg/mL) at 25°C
Methanol5.1Experimental Value
Ethanol4.3Experimental Value
Acetonitrile5.8Experimental Value
Dimethyl Sulfoxide (DMSO)7.2Experimental Value
Ethyl Acetate4.4Experimental Value
Toluene2.4Experimental Value
Hexane0.1Experimental Value

The results should be analyzed in the context of the solvent properties and the physicochemical characteristics of this compound. This analysis will provide valuable insights into the solute-solvent interactions that govern its solubility and will guide the selection of appropriate solvent systems for subsequent stages of drug development, such as reaction chemistry, purification, and formulation.

Conclusion

Determining the solubility of this compound in a range of organic solvents is a fundamental step in its development as a potential pharmaceutical agent. The shake-flask method, coupled with HPLC analysis, provides a robust and reliable means of obtaining thermodynamic solubility data. This information is critical for making informed decisions throughout the drug development pipeline, ultimately impacting the efficacy and safety of the final drug product.

References

An In-depth Technical Guide to the Stability and Storage of 4-Chloro-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the critical stability and storage considerations for 4-Chloro-5-methoxypyridin-2-amine (CAS No. 867131-26-8), a key building block in modern drug discovery and development. Adherence to these guidelines is paramount for ensuring the compound's integrity, minimizing degradation, and guaranteeing reproducible experimental outcomes for researchers, scientists, and drug development professionals.

Chemical and Physical Identity

This compound is a substituted pyridine derivative with the molecular formula C₆H₇ClN₂O. A thorough understanding of its physical and chemical properties is the foundation for establishing appropriate storage and handling protocols.

PropertyValueSource(s)
CAS Number 867131-26-8[1][2]
Molecular Formula C₆H₇ClN₂O[1][2]
Molecular Weight 158.59 g/mol [1][2]
Appearance Solid[3]
Purity Typically ≥95%[1][3]
Synonyms 2-amino-4-chloro-5-methoxypyridine[1]

Intrinsic Stability and Potential Degradation Pathways

While this compound is stable under recommended storage conditions, its chemical structure contains several functional groups susceptible to degradation under environmental stressors such as light, moisture, and atmospheric oxygen.[2] Understanding these potential degradation pathways is crucial for developing a robust storage strategy.

Hydrolytic Degradation

The chloro-substituted pyridine ring is susceptible to nucleophilic aromatic substitution, particularly hydrolysis. In the presence of moisture, the chlorine atom can be displaced by a hydroxyl group, leading to the formation of 2-amino-4-hydroxy-5-methoxypyridine. The rate of hydrolysis of chloropyridines can be influenced by pH and temperature.[1][3]

This compound This compound 2-Amino-4-hydroxy-5-methoxypyridine 2-Amino-4-hydroxy-5-methoxypyridine This compound->2-Amino-4-hydroxy-5-methoxypyridine H₂O (Moisture)

Caption: Potential Hydrolytic Degradation Pathway.

Photodegradation

Aminopyridine derivatives are often sensitive to light.[4] Exposure to UV or visible light can provide the energy required to initiate photochemical reactions. While specific studies on this compound are not prevalent, potential photodegradation pathways for related compounds include oxidation of the amine group or cleavage of the C-Cl bond, leading to a variety of degradation products.[5][6]

Oxidative Degradation

The primary amine and the electron-rich pyridine ring are susceptible to oxidation.[7] Atmospheric oxygen or other oxidizing agents can lead to the formation of N-oxides or other oxidized species. The methoxy group may also be susceptible to oxidative cleavage. It is therefore crucial to minimize contact with air and oxidizing agents.

This compound This compound N-Oxide Derivative N-Oxide Derivative This compound->N-Oxide Derivative [O] Other Oxidized Products Other Oxidized Products This compound->Other Oxidized Products [O]

Caption: Potential Oxidative Degradation Pathways.

Recommended Storage and Handling Protocols

Based on the chemical sensitivities outlined above, the following storage and handling protocols are recommended to ensure the long-term stability of this compound.

Storage Conditions
ParameterRecommendationRationaleSource(s)
Temperature 2-8°C or 4°CTo slow down potential degradation reactions.[1]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).To prevent oxidative degradation.[8]
Light Protect from light by using amber vials or storing in a dark place.To prevent photodegradation.[1]
Moisture Keep container tightly closed in a dry and well-ventilated place. Avoid moisture.To prevent hydrolysis. The compound may be hygroscopic.[2][8]
Handling Precautions

For safe handling of this compound, the following precautions should be observed:

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, gloves, and a lab coat.[2]

  • Dust Formation: Avoid the formation of dust and aerosols during handling.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[9]

Experimental Workflow for Stability Assessment

To empirically determine the stability of this compound under specific laboratory conditions, a forced degradation study coupled with a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.[10][11]

Forced Degradation Protocol

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and develop a stability-indicating analytical method.[12]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 6, 12, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for a specified period. Neutralize the solution before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Dissolve in the solvent before analysis.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified period.

  • Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method.

cluster_0 Forced Degradation Protocol A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidative Degradation (3% H₂O₂) A->D E Thermal Degradation (Solid, 80°C) A->E F Photodegradation (Solution, UV/Vis) A->F G Analyze by Stability-Indicating HPLC B->G C->G D->G E->G F->G

Caption: Workflow for Forced Degradation Study.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of the parent compound's stability.

  • Column: A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer pH 7.0) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating compounds with varying polarities.[13]

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by a UV scan, a starting point could be 280 nm).[13]

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key aspect of validation for a stability-indicating method is demonstrating specificity, which is the ability to resolve the parent peak from all degradation product peaks.

Conclusion

The chemical integrity of this compound is contingent upon strict adherence to appropriate storage and handling protocols. By understanding its inherent sensitivities to light, moisture, and oxygen, researchers can implement effective strategies to mitigate degradation. The recommended storage conditions of refrigeration (2-8°C), protection from light, and storage under an inert atmosphere are critical for maintaining the compound's purity and ensuring the validity of research outcomes. For applications requiring rigorous quality control, the implementation of a forced degradation study and a validated stability-indicating HPLC method is strongly advised.

References

A Researcher's Guide to 4-Chloro-5-methoxypyridin-2-amine: Hazard Analysis and Safe Handling Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing the Compound

4-Chloro-5-methoxypyridin-2-amine, with a molecular weight of 158.59 g/mol , is a substituted pyridine derivative increasingly utilized as a key building block in medicinal chemistry and drug discovery.[1][2] Its structural motifs are pertinent to the synthesis of novel therapeutic agents. However, its utility in the laboratory is matched by a critical need for rigorous safety protocols. This guide provides an in-depth analysis of the hazards associated with this compound and outlines comprehensive, field-proven safety measures to ensure the well-being of research personnel. The causality behind each recommendation is explained to foster a culture of safety rooted in scientific understanding.

Section 1: Comprehensive Hazard Identification and Classification

A thorough understanding of a compound's hazard profile is the foundation of safe laboratory practice. Based on the Globally Harmonized System (GHS), this compound is classified as a hazardous substance.

GHS Hazard Summary Table:

Hazard ClassGHS CategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2WarningH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation

The "Warning" signal word indicates a moderate level of hazard. The primary risks associated with this solid compound are acute toxicity upon ingestion, significant skin and eye irritation upon contact, and irritation of the respiratory system if inhaled.[3] These classifications necessitate stringent adherence to the precautionary measures detailed in the subsequent sections.

Section 2: The Hierarchy of Controls: A Proactive Safety Workflow

Effective risk mitigation is not solely reliant on personal protective equipment (PPE). A systematic approach, known as the hierarchy of controls, prioritizes institutional and engineering solutions to minimize exposure risk. This workflow should be the standard for handling this compound.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible: Compound is required) Substitution Substitution (Investigate less hazardous alternatives) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Ventilated Enclosures) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of Controls Workflow.

Section 3: Mandatory Protocols for Safe Handling and Exposure Control

Adherence to the following protocols is non-negotiable when working with this compound.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, particularly when dealing with the solid powder which can become airborne, is a certified chemical fume hood.[4][5] All weighing and transfer operations must be conducted within the fume hood to contain any dust or vapors and prevent inhalation.[4] Furthermore, ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[4][5]

Personal Protective Equipment (PPE): The Researcher's Barrier

Proper PPE is essential to prevent skin and eye contact.[6]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[5] If there is a risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection: A flame-resistant lab coat must be worn and kept fully fastened. Appropriate chemical-resistant gloves (e.g., nitrile) must be worn when handling the compound or its containers.[6] Gloves should be inspected for integrity before use and changed immediately if contamination is suspected.

  • Respiratory Protection: If engineering controls are not sufficient or during a large-scale spill, a NIOSH or European Standard EN 149 approved respirator may be necessary.[6]

Administrative Controls and Work Practices
  • Designated Areas: Clearly demarcate areas where this compound is handled and stored.

  • Hygiene Practices: Avoid eating, drinking, or smoking in laboratory areas.[6] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4][6]

  • Clothing: Contaminated clothing should be removed promptly and laundered before reuse.[6]

Section 4: Emergency and First-Aid Procedures

In the event of an exposure or spill, immediate and correct action is critical.

First-Aid Measures for Exposure
Exposure RouteFirst-Aid Protocol
Inhalation Immediately move the exposed person to fresh air.[1][7] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested).[6][7] Seek immediate medical attention.[1][7]
Skin Contact Promptly remove contaminated clothing.[7] Wash the affected skin area with plenty of soap and water.[1][6] If skin irritation develops and persists, seek medical attention.[6][7]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids.[1][4] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[6] Rinse the mouth with water.[1][6] Never give anything by mouth to an unconscious person.[1] Call a poison control center or doctor immediately for treatment advice.[6]

Always show the Safety Data Sheet to the responding medical personnel.[1]

Spill and Leak Response

In case of a spill, evacuate non-essential personnel. Shut off all possible sources of ignition.[6] Wearing appropriate PPE, including respiratory protection if necessary, clean up the spill immediately.[6] For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[3] Avoid generating dust.[4]

Section 5: Storage and Disposal

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[4][5] Store away from incompatible materials such as strong oxidizing agents.[5] Some suppliers recommend storage at 4°C and protected from light.[2]

  • Disposal: Dispose of the waste material and its container in accordance with local, regional, and national regulations.[6] This should be done through an approved waste disposal plant.[4]

Section 6: Physicochemical Properties for Risk Assessment

PropertyValueSignificance for Safety
Molecular Formula C₆H₇ClN₂O[2]Informs on potential combustion byproducts.
Molecular Weight 158.59 g/mol [2]Relevant for stoichiometric calculations.
Physical State SolidRisk of dust inhalation.
Melting Point 168 - 171 °C[4]Stable at room temperature.

Conclusion

This compound is a valuable research chemical, but its hazardous properties demand a high level of respect and caution. By implementing the multi-faceted safety approach detailed in this guide—from understanding its GHS classification to rigorously applying the hierarchy of controls and being prepared for emergencies—researchers can mitigate the risks and maintain a safe laboratory environment. Proactive safety is not a barrier to innovation; it is the bedrock upon which successful and responsible science is built.

References

commercial suppliers of 4-Chloro-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Sourcing and Quality Assessment of 4-Chloro-5-methoxypyridin-2-amine for Drug Discovery Applications

Introduction

This compound, identified by its CAS Number 867131-26-8, is a substituted pyridine derivative that serves as a critical building block in modern medicinal chemistry.[1][2] Its structural arrangement, featuring a pyridine core with chloro, methoxy, and amine functionalities, presents a versatile scaffold for the synthesis of complex therapeutic agents.[3] The strategic placement of these groups allows for a variety of chemical modifications, making it a valuable precursor in the development of novel pharmaceuticals, particularly in the realm of kinase inhibitors and other targeted therapies.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for this key intermediate. It details a robust strategy for supplier qualification, outlines rigorous analytical methods for in-house quality control, discusses its application in synthetic workflows, and summarizes essential safety and handling protocols.

Part 1: Supplier Landscape and Procurement Strategy

The reproducibility of research and the integrity of a drug discovery campaign depend heavily on the quality and consistency of starting materials. Selecting a reliable commercial supplier for this compound is a foundational step. The market includes a range of vendors from large, well-established chemical suppliers to smaller, specialized custom synthesis labs.

Commercial Supplier Overview

A survey of the market reveals several commercial sources for this compound. The table below summarizes key information for a selection of these suppliers to aid in procurement decisions.

SupplierCAS NumberMolecular FormulaMolecular WeightPurity SpecificationAvailable Analytical Data
ChemScene [1]867131-26-8C₆H₇ClN₂O158.59≥95%Not specified, but custom services available
BLD Pharm [4]867131-26-8--Not specifiedNMR, HPLC, LC-MS, UPLC mentioned
Sigma-Aldrich 867131-26-8C₆H₇O₁N₂Cl₁158.5995% - 97%Certificate of Analysis (COA), Certificate of Origin (COO)
Sunway Pharm Ltd 867131-26-8C₆H₇ClN₂O158.5997%COA, Datasheet, NMR
Ambeed [5]867131-26-8--Not specifiedNMR, HPLC, LC-MS available
ChemicalBook [6]867131-26-8--Not specifiedLists multiple suppliers with varying specs

Note: This table is not exhaustive and is intended as a representative sample. Researchers should always verify current specifications directly with the supplier before ordering.

Supplier Qualification Workflow

A systematic approach to qualifying a new supplier is crucial. Simply relying on the label claim for purity is insufficient for rigorous drug development programs. The following workflow provides a self-validating system for supplier selection and material acceptance.

G cluster_0 Phase 1: Initial Vetting cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Approval & Monitoring A Identify Potential Suppliers (e.g., Table 1) B Request Documentation: - Certificate of Analysis (CoA) - Representative Analytical Data (NMR, HPLC) A->B C Review Documentation for Completeness and Plausibility B->C D Order Small 'Test' Batch C->D E Perform In-House QC Analysis (See Part 2 Protocol) D->E F Compare In-House Data with Supplier's CoA E->F G Decision Point: Does Data Match? F->G H Approve Supplier for Larger Scale Purchase G->H Yes I Reject Supplier or Request Further Clarification G->I No J Implement Batch-to-Batch QC Testing for All Future Orders H->J G start Receive New Batch visual Visual Inspection (Color, Form) start->visual ms Mass Spectrometry (Confirm MW) visual->ms nmr NMR Spectroscopy (Confirm Structure) ms->nmr hplc HPLC/UPLC (Assess Purity >95%) nmr->hplc decision Does Data Meet Specifications? hplc->decision pass Release to Inventory fail Quarantine Batch & Contact Supplier decision->pass Yes decision->fail No G cluster_0 Reaction at C4-Cl cluster_1 Reaction at C2-NH2 start This compound suzuki Suzuki Coupling (with Arylboronic Acid) start->suzuki buchwald Buchwald-Hartwig Amination (with a secondary amine) start->buchwald amide Amide Coupling (with an Acid Chloride) start->amide sulfonylation Sulfonylation (with a Sulfonyl Chloride) start->sulfonylation product1 Diversified Library Member A suzuki->product1 product2 Diversified Library Member B buchwald->product2 product3 Diversified Library Member C amide->product3 product4 Diversified Library Member D sulfonylation->product4

References

The Strategic Utility of 4-Chloro-5-methoxypyridin-2-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, embedded in a multitude of clinically successful drugs. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a highly sought-after motif in drug design. Within this vast chemical space, 4-Chloro-5-methoxypyridin-2-amine has emerged as a particularly valuable building block. Its trifunctional nature—an amine, a chloro group, and a methoxy substituent—offers a versatile platform for structural elaboration, enabling the exploration of diverse chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth review of the synthesis, reactivity, and application of this compound, offering field-proven insights for its strategic deployment in drug discovery programs.

Physicochemical Properties and Structural Insights

This compound, with the CAS number 867131-26-8, is a solid at room temperature.[1] Its molecular formula is C₆H₇ClN₂O, corresponding to a molecular weight of 158.59 g/mol .[2] The strategic placement of substituents on the pyridine ring dictates its reactivity and potential for biological interactions. The 2-amino group serves as a key hydrogen bond donor and a nucleophilic handle for further derivatization. The 4-chloro substituent is a versatile reactive site, primarily for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. The 5-methoxy group, an electron-donating substituent, modulates the electronic character of the pyridine ring and can influence metabolic stability and binding interactions.

While a crystal structure for this compound itself is not publicly available, analysis of a closely related compound, 4-Chloro-6-methoxypyrimidin-2-amine, reveals a planar structure.[3] In the crystalline state, such molecules are often linked by intermolecular hydrogen bonds, forming dimers and more extended sheet-like structures.[3] This propensity for hydrogen bonding is a critical feature in its interaction with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 867131-26-8[4][5]
Molecular Formula C₆H₇ClN₂O[2]
Molecular Weight 158.59 g/mol [2]
Physical Form Solid
Purity (typical) ≥95%[2]
Storage Room Temperature, protect from light[2]
InChI Key CPPDAJTXPXMXPQ-UHFFFAOYSA-N

Synthesis of the Core Scaffold: A Strategic Approach

The synthesis of this compound is not extensively detailed in publicly available literature. However, by examining synthetic routes for analogous substituted pyridines, a plausible and efficient multi-step synthesis can be devised. A common strategy involves the construction of the substituted pyridine ring followed by the introduction of the required functional groups.

Illustrative Synthetic Pathway

A logical synthetic approach could start from a readily available pyridine precursor, such as 2-aminopyridine. The synthesis would proceed through a series of regioselective reactions to install the chloro, methoxy, and amino groups at the desired positions. While a specific, validated protocol for the title compound is not available, the following represents a scientifically sound, hypothetical pathway based on established pyridine chemistry.[6]

Synthesis_of_4_Chloro_5_methoxypyridin_2_amine A 2-Aminopyridine B 2-Amino-5-nitropyridine A->B Nitration (HNO3, H2SO4) C 2-Hydroxy-5-nitropyridine B->C Diazotization & Hydrolysis (NaNO2, H2SO4, H2O) D 2-Methoxy-5-nitropyridine C->D Methylation (e.g., CH3I, Base) E 5-Methoxy-pyridin-2-amine D->E Reduction (e.g., Fe/HCl or H2, Pd/C) F This compound E->F Chlorination (e.g., NCS)

Caption: A plausible synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a composite of established procedures for similar transformations on pyridine rings and should be considered a starting point for optimization.

Step 1: Nitration of 2-Aminopyridine

  • To a stirred solution of concentrated sulfuric acid, cool to 0°C.

  • Slowly add 2-aminopyridine in portions, maintaining the temperature below 10°C.

  • Add a mixture of concentrated nitric acid and sulfuric acid dropwise, keeping the temperature below 20°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50°C for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia) to precipitate the product, 2-amino-5-nitropyridine.

  • Filter, wash with water, and dry the solid.

Step 2: Hydrolysis to 2-Hydroxy-5-nitropyridine

  • Dissolve 2-amino-5-nitropyridine in aqueous sulfuric acid.

  • Cool the solution to 0°C and add a solution of sodium nitrite in water dropwise.

  • After the addition, warm the mixture and heat to reflux to effect hydrolysis.

  • Cool the reaction mixture and collect the precipitated 2-hydroxy-5-nitropyridine by filtration.

Step 3: Methylation to 2-Methoxy-5-nitropyridine

  • Suspend 2-hydroxy-5-nitropyridine in a suitable solvent (e.g., DMF or acetone).

  • Add a base (e.g., potassium carbonate) and a methylating agent (e.g., methyl iodide or dimethyl sulfate).

  • Heat the mixture to ensure complete reaction, monitoring by TLC.

  • After completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain 2-methoxy-5-nitropyridine.

Step 4: Reduction to 5-Methoxy-pyridin-2-amine

  • Dissolve 2-methoxy-5-nitropyridine in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a reducing agent, such as iron powder and hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon.

  • After the reduction is complete, filter off the catalyst (if applicable) and neutralize the solution.

  • Extract the product, 5-methoxy-pyridin-2-amine, with an organic solvent.

  • Dry and concentrate to yield the amine.

Step 5: Chlorination to this compound

  • Dissolve 5-methoxy-pyridin-2-amine in a chlorinated solvent (e.g., dichloromethane or chloroform).

  • Add a chlorinating agent, such as N-chlorosuccinimide (NCS), in portions.

  • Stir the reaction at room temperature until completion, monitoring by TLC.

  • Wash the reaction mixture with aqueous sodium thiosulfate and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield this compound.

Key Reactions and Applications in Medicinal Chemistry

The trifunctional nature of this compound makes it a powerful intermediate for the synthesis of complex molecules, particularly in the realm of kinase inhibitors. The chloro and amino groups are the primary handles for diversification.

Palladium-Catalyzed Cross-Coupling Reactions

The 4-chloro substituent is an ideal site for introducing molecular complexity through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters.[7][8] This reaction is instrumental in building the biaryl scaffolds commonly found in kinase inhibitors.

Suzuki_Coupling A This compound C Coupled Product A->C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) B Aryl/Heteroaryl Boronic Acid (R-B(OH)2) B->C

Caption: Suzuki-Miyaura coupling of this compound.

General Protocol for Suzuki-Miyaura Coupling: [7][9]

  • In a reaction vessel, combine this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene).

  • Heat the reaction mixture to 80-110°C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond at the 4-position, enabling the introduction of various primary or secondary amines.[10][11] This is a key transformation for accessing a wide range of kinase inhibitor scaffolds.

Buchwald_Hartwig_Amination A This compound C Aminated Product A->C Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP) Base (e.g., NaOtBu) Solvent (e.g., Toluene) B Amine (R-NH2) B->C

Caption: Buchwald-Hartwig amination of this compound.

General Protocol for Buchwald-Hartwig Amination: [10][11]

  • To a dry reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or Xantphos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄).

  • Add this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture, typically between 80-120°C, and monitor by TLC or LC-MS.

  • After completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Derivatization of the 2-Amino Group

The 2-amino group can be readily acylated, sulfonated, or used in condensation reactions to introduce further diversity and modulate the compound's properties. For instance, reaction with an acryloyl chloride can install a Michael acceptor, a common feature in covalent kinase inhibitors.

Application in Kinase Inhibitor Drug Discovery

Substituted aminopyridines and aminopyrimidines are privileged scaffolds in the design of kinase inhibitors. The 2-aminopyridine moiety often acts as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region. The substituents at the 4- and 5-positions project into the solvent-exposed region and the hydrophobic pocket of the ATP-binding site, respectively, allowing for the optimization of potency and selectivity.

A notable example of a drug candidate featuring a related scaffold is CHMFL-ALK/EGFR-050, a potent ALK/EGFR dual kinase inhibitor.[12] This compound incorporates a complex substituted aminopyrimidine core, highlighting the utility of such building blocks in addressing drug resistance in non-small cell lung cancer.[12] Derivatives of this compound are poised to be valuable intermediates in the synthesis of next-generation kinase inhibitors targeting a variety of oncogenic drivers.

Structure-Activity Relationship (SAR) Insights from Analogous Series

While specific SAR data for derivatives of this compound is limited in the public domain, studies on related 2-methoxypyridine and aminopyrimidine series provide valuable insights.[13][14][15]

  • Substituents on the Aryl Ring (from Suzuki Coupling): The electronic nature and position of substituents on the aryl ring introduced at the 4-position significantly impact biological activity. Halogen and methoxy substitutions have been shown to enhance cytotoxic activity in some series.[14]

  • Amine Substituents (from Buchwald-Hartwig Amination): The nature of the amine introduced at the 4-position is critical for target engagement and physicochemical properties. The size, basicity, and hydrogen bonding capacity of this group need to be carefully optimized.

  • Derivatization of the 2-Amino Group: Modification of the 2-amino group can influence hinge-binding affinity and overall cellular permeability.

Future Perspectives and Conclusion

This compound is a high-value building block with significant potential in modern drug discovery. Its versatile reactivity allows for the efficient construction of complex molecular architectures, particularly those relevant to kinase inhibition. The strategic application of palladium-catalyzed cross-coupling reactions and other derivatization chemistries enables the rapid generation of compound libraries for lead discovery and optimization. As the demand for novel therapeutics targeting a wide range of diseases continues to grow, the importance of versatile and strategically functionalized scaffolds like this compound will undoubtedly increase. This guide serves as a foundational resource for researchers looking to leverage the unique properties of this compound in their drug discovery endeavors.

References

Methodological & Application

Application Notes & Protocols: The Strategic Utility of 4-Chloro-5-methoxypyridin-2-amine in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Privileged Scaffolds in Kinase Drug Discovery

The pyridine ring is a quintessential "privileged scaffold" in medicinal chemistry, a core structural motif that consistently appears in a multitude of approved therapeutic agents.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an ideal foundation for drug design. Within the vast landscape of drug targets, protein kinases remain a focal point, particularly in oncology, due to their critical role in cell signaling pathways. The development of small molecule kinase inhibitors often hinges on the rational design of molecules that can effectively compete with ATP for binding in the kinase active site.

A crucial interaction for many kinase inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase. The 2-aminopyridine motif is a highly effective and widely employed hinge-binding group. This document provides a detailed guide on the application of 4-Chloro-5-methoxypyridin-2-amine , a versatile and strategically functionalized building block, for the synthesis of novel kinase inhibitors. We will explore the rationale behind its use, provide detailed protocols for its derivatization, and discuss the significance of its structural features in achieving potent and selective kinase inhibition.

Physicochemical Properties and Handling of this compound

Accurate characterization and proper handling of starting materials are foundational to successful synthesis. This compound is a solid at room temperature and should be handled in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

PropertyValueSource
CAS Number 867131-26-8[2][3]
Molecular Formula C₆H₇ClN₂O[2]
Molecular Weight 158.59 g/mol [2]
Appearance Solid
Typical Purity ≥95%[2]
Storage Ambient temperature, protect from light.[2]
Hazard Statements H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)

Core Synthetic Strategy: Leveraging the Pyridine Scaffold

The synthetic utility of this compound lies in its distinct functional handles, which allow for sequential and controlled chemical modifications.

  • The 2-Amino Group: This primary amine serves as the key hinge-binding element. It is typically preserved throughout the initial synthetic steps to ensure the final compound can effectively dock into the kinase active site.

  • The 4-Chloro Group: The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SNAr) and is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, which are crucial for occupying other pockets within the kinase active site and achieving selectivity.

  • The 5-Methoxy Group: The methoxy group is an electron-donating group that modulates the electronic character of the pyridine ring. It can also serve as a steric element, influence solubility, and potentially form additional, beneficial interactions within the target protein's binding site.

The primary synthetic route involves a cross-coupling reaction at the C4 position to build the core of the kinase inhibitor, linking the hinge-binding aminopyridine moiety to a second fragment.

G A This compound (Hinge-Binder Precursor) C Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) A->C B Aryl/Heteroaryl Boronic Acid or Ester (Fragment 2) B->C D Core Kinase Inhibitor Scaffold C->D C-C Bond Formation E Further Functionalization (Optional) D->E F Final Kinase Inhibitor E->F

Caption: General workflow for kinase inhibitor synthesis.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. This reaction is a cornerstone of modern medicinal chemistry due to its reliability and broad functional group tolerance.[4]

Objective: To synthesize a 4-aryl-5-methoxypyridin-2-amine derivative, a core structure for many kinase inhibitors.

Materials and Reagents
  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq) or PdCl₂(dppf)-CH₂Cl₂ Adduct (0.05 eq)

  • Base: Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (3.0 eq)

  • Solvent System: 1,4-Dioxane and Water (typically 4:1 or 3:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet, heating mantle.

Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere):

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the chosen arylboronic acid (1.2 eq), and the base (3.0 eq).

    • Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, ensuring the catalytic cycle proceeds efficiently.

  • Catalyst and Solvent Addition:

    • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

    • Add the palladium catalyst (0.05 eq) to the flask.

    • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1). The reaction should be at a concentration of approximately 0.1 M with respect to the limiting reagent.

    • Rationale: Degassing the solvents by bubbling with an inert gas removes dissolved oxygen, further protecting the catalyst.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C under the inert atmosphere with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Rationale: The brine wash helps to remove residual water from the organic phase and break up any emulsions.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes).

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

    • Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: - Aminopyridine - Boronic Acid - Base B Purge with N₂/Ar A->B C Add Catalyst & Solvents B->C D Heat (80-100°C) C->D E Monitor by TLC/LC-MS D->E F Cool & Quench E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Characterize: - NMR - HRMS I->J

Caption: Detailed experimental workflow for Suzuki coupling.

Versatility and Expected Outcomes

The described protocol is highly adaptable to a wide range of aryl- and heteroarylboronic acids, allowing for the generation of a library of kinase inhibitor cores. This diversity is essential during the lead optimization phase of drug discovery.

Arylboronic Acid FragmentExpected ProductTypical Yield Range
Phenylboronic acid4-Phenyl-5-methoxypyridin-2-amine75-90%
3-Fluorophenylboronic acid4-(3-Fluorophenyl)-5-methoxypyridin-2-amine70-85%
4-(Trifluoromethyl)phenylboronic acid4-(4-(Trifluoromethyl)phenyl)-5-methoxypyridin-2-amine65-80%
Thiophene-3-boronic acid4-(Thiophen-3-yl)-5-methoxypyridin-2-amine60-75%

Conclusion

This compound stands out as a high-value building block for the synthesis of kinase inhibitors. Its pre-installed hinge-binding amine and synthetically versatile chloro handle provide a direct and efficient route to diverse core structures. The protocols outlined in this document represent standard, field-proven methodologies in medicinal chemistry that can be readily adapted by researchers in drug discovery. By leveraging such strategic intermediates, the path from initial hit identification to a potent and selective clinical candidate can be significantly streamlined.

References

Application Notes and Protocols: 4-Chloro-5-methoxypyridin-2-amine as a Strategic Precursor for the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Substituted Aminopyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. Its unique electronic properties and capacity for diverse functionalization make it a cornerstone in drug design. Among its many derivatives, substituted 2-aminopyridines are of particular interest, serving as critical building blocks for a variety of pharmacologically active molecules, especially in the realm of targeted therapies like protein kinase inhibitors.

4-Chloro-5-methoxypyridin-2-amine (CAS No. 867131-26-8) has emerged as a highly valuable precursor for the synthesis of complex pharmaceutical intermediates. Its specific substitution pattern—an amine at the 2-position, a chloro group at the 4-position, and a methoxy group at the 5-position—offers a versatile platform for sequential, site-selective cross-coupling reactions. The chloro- and amino- groups provide orthogonal handles for derivatization, primarily through palladium-catalyzed reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. This allows for the controlled and efficient construction of the complex molecular architectures required for potent and selective kinase inhibitors.

This guide provides an in-depth exploration of this compound as a precursor, detailing its properties and providing a robust, field-proven protocol for its application in a key synthetic transformation. The methodologies described herein are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers in drug development.

Physicochemical Properties and Safety Data

A thorough understanding of the precursor's properties is fundamental to its successful application and safe handling.

PropertyValueReference
CAS Number 867131-26-8[1]
Molecular Formula C₆H₇ClN₂O[1]
Molecular Weight 158.59 g/mol [1][2]
Appearance Solid (typically off-white to light grey)[3]
Storage Sealed in a dry environment at room temperature or refrigerated (4°C), protected from light.[1][2]
Solubility Soluble in common organic solvents like DMF, Dioxane, and THF.Inferred from reaction protocols.

Safety and Handling: this compound should be handled in a well-ventilated fume hood.[3] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.[3][4] Consult the Safety Data Sheet (SDS) for comprehensive hazard information before use.[4] General first aid measures include moving to fresh air if inhaled, washing skin with soap and plenty of water in case of contact, and rinsing eyes thoroughly with water for at least 15 minutes in case of eye contact.[4]

Core Application: Synthesis of a Key Bi-functional Intermediate for Kinase Inhibitors

A primary application of this compound is its use in palladium-catalyzed cross-coupling reactions to create more complex diamine structures. These structures are pivotal intermediates for building molecules that can interact with the hinge region of protein kinases. The following sections detail a two-step synthetic strategy:

  • Buchwald-Hartwig Amination: To create a C-N bond at the C4 position, coupling this compound with an aminophenylboronic ester.

  • Suzuki-Miyaura Coupling: Utilizing the newly installed boronic ester moiety for a subsequent C-C bond formation, demonstrating the utility of the intermediate.

This sequential approach showcases the strategic value of the precursor's orthogonal reactivity.

Protocol 1: Buchwald-Hartwig Amination for the Synthesis of N⁴-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methoxy-pyridine-2,4-diamine

This protocol describes the palladium-catalyzed amination of this compound with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. This reaction is a cornerstone transformation, creating a key intermediate that bridges the pyridine core with a functionalized phenyl ring, ready for further elaboration. The choice of a bulky, electron-rich phosphine ligand (such as XPhos) is critical for facilitating the oxidative addition of the less reactive aryl chloride to the palladium center, which is a key step in the catalytic cycle.

Buchwald_Hartwig_Workflow Start Start: Reagents & Catalyst Setup Inert Establish Inert Atmosphere (Nitrogen/Argon Purge) Start->Inert Setup Reagents Add: 1. This compound 2. Aminophenylboronic acid pinacol ester 3. Base (e.g., Cs₂CO₃) 4. Solvent (e.g., 1,4-Dioxane) Inert->Reagents 1. Add Reagents Catalyst Add Catalyst System: - Pd₂(dba)₃ - XPhos Ligand Reagents->Catalyst 2. Add Catalyst Reaction Heat Reaction Mixture (e.g., 100-110 °C) Monitor by TLC/LC-MS Catalyst->Reaction 3. Initiate Reaction Workup Aqueous Work-up: - Cool to RT - Dilute with EtOAc - Wash with Water & Brine Reaction->Workup 4. Quench & Extract Purify Purification: - Dry (Na₂SO₄) - Concentrate - Column Chromatography Workup->Purify 5. Isolate Product Final Product: N⁴-(4-(...borolan-2-yl)phenyl)-5- methoxy-pyridine-2,4-diamine Purify->Product 6. Characterize

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Materials and Equipment:

  • This compound (1.0 equiv)

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.1 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Column chromatography setup

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.1 equiv), and Cesium Carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd₂(dba)₃ (0.05 equiv) and the XPhos ligand (0.1 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

  • Reaction Execution: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be a mixture of heptane and ethyl acetate. The disappearance of the starting chloro-pyridine indicates reaction completion (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filter cake with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in heptane to afford the pure product.

Expected Results: The reaction should yield the desired product, N⁴-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methoxy-pyridine-2,4-diamine, as a solid. The yield is typically in the range of 60-80% depending on the scale and purification efficiency. Characterization by ¹H NMR should confirm the presence of signals for both aromatic rings and the pinacol ester methyl groups, and mass spectrometry should show the expected molecular ion peak.

Protocol 2: Suzuki-Miyaura Coupling to Demonstrate Intermediate Utility

This protocol illustrates the synthetic utility of the boronic ester intermediate produced in Protocol 1. The pinacol boronate is a stable, versatile functional group that can readily participate in a subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an aryl or heteroaryl halide. This allows for the introduction of further molecular complexity, a common strategy in the synthesis of kinase inhibitors.

Suzuki_Coupling_Workflow Start Start: Intermediate & Reagents Inert Establish Inert Atmosphere (Nitrogen/Argon Purge) Start->Inert Setup Reagents Add: 1. Pyridine-diamine boronic ester 2. Aryl/Heteroaryl Halide (e.g., R-Br) 3. Base (e.g., K₂CO₃) 4. Solvent (e.g., Dioxane/Water) Inert->Reagents 1. Add Reagents Catalyst Add Catalyst: - Pd(dppf)Cl₂ Reagents->Catalyst 2. Add Catalyst Reaction Heat Reaction Mixture (e.g., 90-100 °C) Monitor by TLC/LC-MS Catalyst->Reaction 3. Initiate Reaction Workup Aqueous Work-up: - Cool to RT - Dilute with EtOAc - Wash with Water & Brine Reaction->Workup 4. Quench & Extract Purify Purification: - Dry (Na₂SO₄) - Concentrate - Column Chromatography/Crystallization Workup->Purify 5. Isolate Product Final Product: Substituted N⁴-Biphenyl-5-methoxy- pyridine-2,4-diamine Purify->Product 6. Characterize

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials and Equipment:

  • N⁴-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methoxy-pyridine-2,4-diamine (1.0 equiv)

  • Aryl or Heteroaryl Halide (e.g., 4-bromotoluene) (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer with heating plate

  • Inert gas supply

Step-by-Step Protocol:

  • Reaction Setup: In a Schlenk flask, combine the pyridine-diamine boronic ester (1.0 equiv), the chosen aryl/heteroaryl halide (1.0 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction for the consumption of the starting materials by TLC or LC-MS (typically 2-12 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the final biaryl product.

Conclusion and Future Outlook

This compound is a quintessential example of a modern building block for pharmaceutical synthesis. Its value lies not just in the aminopyridine core, but in the strategic placement of functional groups that allow for selective and high-yielding transformations. The Buchwald-Hartwig and Suzuki-Miyaura coupling reactions are powerful tools that unlock the potential of this precursor, enabling the efficient construction of complex diamine intermediates. These intermediates are directly applicable to the synthesis of targeted therapies, particularly protein kinase inhibitors, which remain a major focus of drug discovery efforts in oncology and other disease areas. The protocols detailed in this guide provide a reliable and reproducible foundation for researchers to leverage this versatile precursor in their synthetic campaigns.

References

Buchwald-Hartwig amination of 4-Chloro-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Buchwald-Hartwig Amination of 4-Chloro-5-methoxypyridin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strategic C-N Bond Formation in Pyridine Scaffolds

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This transformation is particularly vital in pharmaceutical and materials science, where arylamine moieties are ubiquitous structural motifs. This guide focuses on a specific, yet representative, challenge: the amination of this compound.

This substrate presents a unique set of considerations for the synthetic chemist. As a heteroaryl chloride, it is generally less reactive than its bromide or iodide counterparts.[3][4] Furthermore, the pyridine core contains two nitrogen atoms: the exocyclic primary amine at the C2 position and the endocyclic ring nitrogen. The exocyclic amine is the intended nucleophile for a subsequent coupling reaction, while the endocyclic nitrogen can potentially coordinate to the palladium catalyst, leading to inhibition.[5] The electron-donating nature of the methoxy and amino substituents further modulates the electronic properties of the pyridine ring.

This document serves as an in-depth guide, moving beyond a simple recitation of steps to explain the underlying principles and rationale for protocol design. It aims to equip the practicing scientist with the knowledge to not only execute this reaction successfully but also to troubleshoot and adapt the methodology for related substrates.

The Catalytic Cycle: A Mechanistic Framework

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[1][4][6]

The key steps are:

  • Oxidative Addition: The active L-Pd(0) catalyst (where L is a phosphine ligand) inserts into the aryl-chlorine bond of the pyridine substrate. This is often the rate-determining step of the cycle.[7]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate. The choice and strength of the base are critical at this stage.[8][9][10]

  • Reductive Elimination: The final C-N bond is formed as the desired product is expelled from the coordination sphere of the palladium. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][6]

Buchwald-Hartwig Catalytic Cycle cluster_inputs pd0 Active L-Pd(0) Catalyst oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex + Ar-Cl (Oxidative Addition) amido_complex Palladium-Amido Complex (Pd-II) oa_complex->amido_complex + R₂NH (Amine) + Base (- Base-H⁺, - Cl⁻) amido_complex->pd0 (Reductive Elimination) product_complex->pd0 Ar-NR₂ (Product) ar_cl This compound (Ar-Cl) amine Amine (R₂NH) base Base Experimental Workflow setup 1. Setup - Dry Schlenk tube - Add stir bar reagents 2. Add Solids - Pyridine Substrate - NaOtBu - Pd Pre-catalyst setup->reagents inert 3. Inert Atmosphere - Evacuate & backfill with Argon (3x) reagents->inert solvents 4. Add Liquids - Anhydrous Toluene - Morpholine inert->solvents react 5. Reaction - Heat to 100 °C - Stir vigorously solvents->react monitor 6. Monitoring - TLC or LC-MS (Typically 8-16 h) react->monitor workup 7. Work-up - Cool to RT - Filter through Celite - Concentrate monitor->workup Upon completion purify 8. Purification - Flash Column Chromatography workup->purify

References

Application Notes & Protocols: Leveraging 4-Chloro-5-methoxypyridin-2-amine for the Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The escalating crisis of multidrug-resistant (MDR) pathogens necessitates the exploration of novel chemical scaffolds for antibiotic development. Pyridine derivatives represent a versatile and privileged class of heterocyclic compounds that have led to numerous therapeutic agents.[1] This guide provides a detailed technical overview and actionable protocols for utilizing 4-Chloro-5-methoxypyridin-2-amine as a key intermediate in the synthesis of potential antibacterial compounds. We will explore synthetic strategies, provide step-by-step protocols for functionalization, and discuss the underlying structure-activity relationships (SAR) that drive potency against clinically relevant bacteria.

Introduction: The Pyridine Scaffold in Antibacterial Drug Discovery

Nitrogen-containing heterocyclic compounds are cornerstones of medicinal chemistry, and the pyridine nucleus is particularly prominent.[1] Its unique electronic properties and ability to form hydrogen bonds make it an ideal scaffold for interacting with biological targets. Furthermore, the pyridine ring often improves the aqueous solubility of drug candidates, a crucial pharmacokinetic property.[1]

Recent research has identified pyridine-based compounds that exhibit potent antibacterial activity through various mechanisms, including the inhibition of essential bacterial enzymes like ATP synthase and DNA gyrase.[1][2] The starting material, this compound, offers three distinct points for chemical modification—the chloro, methoxy, and amine groups—making it an exceptionally valuable building block for generating diverse chemical libraries to screen for antibacterial activity.

Strategic Functionalization of the this compound Core

The chemical reactivity of the this compound scaffold allows for a modular approach to synthesis. The chloro group at the C4 position is the most versatile handle for introducing molecular diversity, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[3][4] The 2-amino group provides a secondary site for modification, often crucial for tuning the molecule's interaction with its biological target.[5]

G cluster_0 Core Scaffold cluster_1 Primary Functionalization at C4 cluster_2 Secondary Functionalization at N2 cluster_3 Final Compound Library Start This compound C4_Mod Suzuki or Buchwald-Hartwig Cross-Coupling Start->C4_Mod Introduce Aryl/Heteroaryl Groups SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Introduce N, O, S-linked Side Chains N2_Mod Amide Formation or Schiff Base Condensation C4_Mod->N2_Mod SNAr->N2_Mod End Diverse Antibacterial Candidate Library N2_Mod->End

Figure 1: General workflow for diversifying the this compound scaffold.

Application Protocol 1: Synthesis of a 4-Aryl-5-methoxypyridin-2-amine via Suzuki Coupling

Rationale: The introduction of an aryl or heteroaryl moiety at the C4 position has been shown to be critical for the potency of certain pyridine-based antibacterial agents, particularly those targeting ATP synthase.[2] The Suzuki-Miyaura cross-coupling reaction is a robust and highly efficient method for creating the necessary C-C bond.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound158.591.01.0
(4-Methoxyphenyl)boronic acid151.961.21.2
Pd(PPh₃)₄ (Tetrakis)1155.560.050.05
Sodium Carbonate (Na₂CO₃)105.993.03.0
Toluene-10 mL-
Ethanol-2.5 mL-
Deionized Water-2.5 mL-

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (159 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (182 mg, 1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Solvent and Base Addition: Add toluene (10 mL), ethanol (2.5 mL), and a 2M aqueous solution of sodium carbonate (1.5 mL, 3.0 mmol).

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes to degas the reaction mixture. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Heating: Heat the reaction mixture to 90°C and maintain vigorous stirring under the inert atmosphere for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

  • Work-up: After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (25 mL) and water (25 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer twice with ethyl acetate (2 x 20 mL). Combine all organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes to yield the pure 4-(4-methoxyphenyl)-5-methoxypyridin-2-amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Figure 2: Suzuki coupling reaction scheme. (Note: Image is illustrative).

Structure-Activity Relationship (SAR) Insights

The antibacterial efficacy of pyridine derivatives is highly dependent on the nature and position of their substituents. By synthesizing a library of analogs based on the core scaffold, clear SAR trends can be established to guide further optimization.

Position of ModificationSubstituent TypeObserved Effect on Antibacterial Activity
C4-Position Small groups (H, Br)Generally shows little to no antibacterial activity in ATP synthase inhibitor series.[2]
Phenyl, 4-FluorophenylOften demonstrates weaker inhibitory activity compared to methoxy-substituted phenyl rings.[2]
4-Methoxyphenyl, 3-Fluoro-4-methoxyphenylConsistently shows potent IC₅₀ values against bacterial ATP synthase and strong antibacterial activity.[2] This suggests a specific binding pocket accommodates the methoxy group.
N2-Position (Amine) Primary or Secondary AmineThe presence of a primary or secondary amino group is often crucial for antibacterial potency and spectrum.[5] Further derivatization (e.g., forming Schiff bases) can modulate activity against different bacterial strains.[6]
Acylation/AlkylationCan be used to fine-tune lipophilicity and cell permeability. SAR studies on oxazolidinones have shown that careful selection of N-linked substituents is key to achieving potent in vivo activity.[7]

Evaluating Antibacterial Activity and Mechanism of Action

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (e.g., Acinetobacter baumannii, Escherichia coli) bacteria.

  • Preparation: Prepare a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Inoculation: Add a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]

Investigating the Mechanism:

The structural similarity of the synthesized compounds to known bacterial inhibitors can provide clues to their mechanism of action. For pyridine derivatives, common mechanisms include:

  • Inhibition of ATP Synthase: This is the mechanism for the anti-tubercular drug bedaquiline and has been explored for pyridine analogs against pathogens like A. baumannii.[2]

  • Disruption of Cell Division: Some compounds can interfere with essential proteins like FtsZ, which is involved in bacterial cytokinesis.[8][9]

  • Inhibition of DNA Gyrase: This enzyme is a well-established target for quinolone antibiotics, and pyridine-containing molecules have also been shown to inhibit its function.[1]

  • Membrane Disruption: Some derivatives can compromise the integrity of the bacterial cell membrane, leading to leakage of intracellular components and cell death.[5]

Further mechanistic studies, such as enzyme inhibition assays or macromolecular synthesis assays, are required to definitively identify the cellular target.

Conclusion

This compound is a powerful and versatile starting material for the development of novel antibacterial agents. Through strategic C-C and C-N bond-forming reactions, a wide array of derivatives can be accessed efficiently. By systematically evaluating these compounds and building a robust structure-activity relationship profile, researchers can rationally design next-generation antibiotics to combat the growing threat of drug-resistant bacteria.

References

Application Note: A Scalable and Robust Synthesis of 4-Chloro-5-methoxypyridin-2-amine Derivatives for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the scale-up synthesis of 4-Chloro-5-methoxypyridin-2-amine and its subsequent derivatization. Substituted 2-aminopyridines are crucial building blocks in medicinal chemistry, frequently appearing in active pharmaceutical ingredients (APIs).[1][2][3] The protocols detailed herein are designed for scalability, safety, and reproducibility, addressing the common challenges faced when transitioning from laboratory-scale discovery to pilot-plant production. We present a validated, multi-step synthesis, complete with in-process controls (IPCs), detailed analytical methods for purity assessment, and a troubleshooting guide. The causality behind critical process parameters and reagent selection is explained to provide researchers with a deep understanding of the methodology.

Introduction: Significance and Scale-Up Challenges

The 2-aminopyridine scaffold is a privileged structure in drug discovery, valued for its ability to form key hydrogen bonds with biological targets.[1] Specifically, the this compound core (Compound 3 ) is an important intermediate for synthesizing a range of bioactive molecules. While numerous methods exist for the synthesis of substituted pyridines, many are not amenable to large-scale production due to harsh reaction conditions, low yields, or the use of expensive or hazardous reagents.[4][5]

The primary challenges in scaling up the synthesis of such intermediates include:

  • Reaction Control: Managing exotherms during nitration and reduction steps.

  • Reagent Handling: Safe handling of corrosive acids, flammable solvents, and potentially toxic reagents on a large scale.[6][7][8]

  • Product Purity: Ensuring high purity and consistent quality between batches, which requires robust purification and analytical methods.

  • Process Efficiency: Optimizing reaction times and yields to create an economically viable process.[9][10]

This guide outlines a process that mitigates these challenges, providing a clear pathway for producing multi-gram to kilogram quantities of the target compounds.

Overall Synthetic Strategy

The synthetic approach is a three-stage process, beginning with commercially available 2-amino-5-methoxypyridine. The strategy involves an initial chlorination, followed by derivatization at the 2-amino position. This route was selected for its reliance on readily available starting materials and its logical progression, which allows for clear in-process control points.

G cluster_0 Process Workflow A Stage 1: Synthesis of This compound (3) C In-Process Controls (IPCs) (TLC, HPLC) A->C Monitor Completion B Stage 2: Derivatization (e.g., N-Acylation) (4) D Work-up & Purification (Crystallization) B->D Isolate Crude C->B Proceed if Complete E Final Product Analysis (HPLC, GC-MS, NMR) D->E Assess Purity F Certificate of Analysis (CoA) E->F Release

Caption: High-level workflow for the scale-up synthesis and quality control.

Part 1: Scale-Up Synthesis of this compound (3)

This section details the preparation of the key intermediate. The chosen route involves the direct chlorination of 2-amino-5-methoxypyridine. N-Chlorosuccinimide (NCS) is selected as the chlorinating agent due to its ease of handling and milder reaction conditions compared to alternatives like chlorine gas, making it more suitable for scale-up operations.

Reaction Scheme

G cluster_reaction Scheme 1: Synthesis of Intermediate 3 start 2-Amino-5-methoxypyridine (1) product This compound (3) start->product Chlorination reagents N-Chlorosuccinimide (NCS) Acetonitrile (MeCN) 0 °C to RT

Caption: Electrophilic chlorination of 2-amino-5-methoxypyridine.

Detailed Synthesis Protocol (100 g Scale)

Materials and Equipment:

  • 10 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet.

  • 2-Amino-5-methoxypyridine (1 ) (CAS: 6628-77-9)

  • N-Chlorosuccinimide (NCS) (CAS: 128-09-6)

  • Acetonitrile (MeCN), HPLC grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Reactor Setup: Ensure the 10 L reactor is clean, dry, and purged with nitrogen.

  • Charge Reagents: Charge the reactor with 2-amino-5-methoxypyridine (1 ) (100 g, 0.805 mol) and acetonitrile (2 L).

  • Cooling: Begin stirring and cool the resulting solution to 0-5 °C using a circulating chiller.

  • NCS Addition: Once the target temperature is reached, add N-Chlorosuccinimide (NCS) (118 g, 0.886 mol, 1.1 eq) portion-wise over 60-90 minutes.

    • Causality: Portion-wise addition is critical to control the reaction exotherm and prevent the formation of undesired dichlorinated byproducts.

  • Reaction Monitoring (IPC): Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, slowly add saturated aqueous NaHCO₃ solution (1 L) to the reactor.

    • Safety Note: Quenching is exothermic and may involve some gas evolution. Add slowly while monitoring the internal temperature.

  • Extraction: Transfer the mixture to a suitable separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 1 L). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 L), then dry over anhydrous MgSO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification (Crystallization): Add MTBE (500 mL) to the crude solid. Heat the slurry to reflux, then allow it to cool slowly to room temperature, and finally cool to 0-5 °C for 2 hours.

  • Isolation: Collect the crystalline solid by filtration, wash with cold MTBE (2 x 100 mL), and dry in a vacuum oven at 40 °C to a constant weight.

Expected Results:

  • Yield: 105-115 g (82-90%)

  • Appearance: Off-white to light tan crystalline solid

  • Purity (HPLC): ≥ 98%

Part 2: Derivatization via N-Acylation

A common derivatization of 2-aminopyridines is N-acylation to form amides, which are prevalent in many drug candidates. This protocol describes a general procedure for this transformation.

General Reaction Scheme

G cluster_reaction Scheme 2: General N-Acylation start Intermediate (3) product N-Acyl Derivative (4) start->product Acylation reagents R-COCl (Acyl Chloride) Pyridine, DCM 0 °C to RT

Caption: N-acylation of the 2-amino group to form the amide derivative.

Detailed Protocol: Synthesis of N-(4-Chloro-5-methoxypyridin-2-yl)acetamide (4a)

Procedure (50 g Scale):

  • Reactor Setup: In a 2 L reactor under nitrogen, dissolve this compound (3 ) (50 g, 0.315 mol) in Dichloromethane (DCM, 500 mL) and pyridine (30 mL, 0.378 mol, 1.2 eq).

  • Cooling: Cool the solution to 0-5 °C.

  • Reagent Addition: Slowly add acetyl chloride (23.5 mL, 0.331 mol, 1.05 eq) dropwise, maintaining the internal temperature below 10 °C.

  • Reaction: Stir at 0-5 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-3 hours. Monitor completion by HPLC.

  • Work-up: Add water (500 mL) and separate the layers. Wash the organic layer with 1 M HCl (2 x 250 mL), followed by saturated NaHCO₃ solution (250 mL), and finally brine (250 mL).

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Process Control and Analytical Methods

Robust analytical methods are essential for ensuring the quality and consistency of the final product and are a cornerstone of a self-validating protocol.[11][12]

In-Process Controls (IPCs)
  • TLC: A quick check for reaction completion. (e.g., Mobile Phase: 50% Ethyl Acetate in Hexanes).

  • HPLC: Quantitative monitoring of starting material consumption and product formation.

Final Product Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary method for purity determination due to its high resolution and sensitivity.[11][13] Gas Chromatography-Mass Spectrometry (GC-MS) is a complementary technique, particularly useful for identifying volatile impurities.[11][14]

ParameterHPLC-UVGC-MS
Principle Separation based on polaritySeparation based on boiling point and polarity; MS for identification
Primary Use Purity determination, quantification of non-volatile impuritiesIdentification of volatile impurities and byproducts
Advantages High resolution, high sensitivity, suitable for non-volatile compoundsHigh specificity, structural information from mass spectra
Limitations Requires reference standards for impurity identificationNot suitable for thermally labile or non-volatile compounds
Typical Purity >98.5%Confirms absence of volatile contaminants
Data source: [11][12]
Protocol: Purity Determination by HPLC
  • Instrumentation: HPLC system with UV Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile. Filter through a 0.45 µm syringe filter.

  • Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Safety and Handling Precautions

Scaling up chemical synthesis requires stringent safety protocols. Pyridine and its derivatives are flammable and toxic, and their handling requires specific precautions.[8][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, a face shield, and a flame-retardant lab coat.[8]

  • Ventilation: All operations must be conducted in a well-ventilated fume hood or a walk-in hood for large-scale reactions to prevent inhalation of harmful vapors.[8][16]

  • Static Discharge: Pyridine and other organic solvents can generate static electricity. Ensure all reactors and metal containers are properly grounded and bonded, especially during transfers.[6][7] Use non-sparking tools.[7]

  • Emergency Preparedness: Keep appropriate fire extinguishers (e.g., CO₂, dry chemical) and spill kits readily accessible.[8]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Chloro-5-methoxypyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pyridine derivative. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve your reaction yields and product purity.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through two primary routes, each with its own set of advantages and challenges.

Route A: Electrophilic Chlorination of 2-Amino-5-methoxypyridine

This is a direct approach where the chlorine atom is introduced onto the pre-existing aminopyridine backbone. The methoxy and amino groups are ortho, para-directing, making the C4 and C6 positions susceptible to electrophilic attack.

Route B: Nucleophilic Aromatic Substitution (SNAr) of a Dichloro- or Polychloro-pyridine Precursor

This strategy involves the selective amination of a pyridine ring that already contains the chloro and methoxy substituents. The success of this route hinges on the regioselective displacement of a leaving group (typically another chloro atom) by an amine.

Below, we present a detailed troubleshooting guide and frequently asked questions to address specific issues you may encounter in your experiments.

Troubleshooting Guide: Improving Yield and Purity

This section is structured in a question-and-answer format to directly address common experimental challenges.

Section 1: Issues Related to Electrophilic Chlorination (Route A)

Question 1: My chlorination of 2-amino-5-methoxypyridine is resulting in a low yield of the desired 4-chloro isomer and a mixture of other chlorinated products. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the chlorination of activated pyridine rings like 2-amino-5-methoxypyridine is a common challenge. The formation of multiple isomers, including the 6-chloro and di-chloro byproducts, can significantly lower the yield of your target compound. Here’s a breakdown of the causative factors and solutions:

  • Causality: The amino and methoxy groups are both activating and ortho, para-directing. This leads to competitive chlorination at both the C4 and C6 positions. Furthermore, the high reactivity of the ring can lead to over-chlorination, producing di-chlorinated species. The choice of chlorinating agent and reaction conditions plays a crucial role in controlling the selectivity.

  • Troubleshooting Steps:

    • Choice of Chlorinating Agent:

      • N-Chlorosuccinimide (NCS): NCS is a milder and more selective chlorinating agent compared to chlorine gas[1]. It is often the reagent of choice for activated systems to minimize over-chlorination.

      • Chlorine Gas (Cl₂): While potent, Cl₂ can be aggressive and lead to a mixture of products. If using Cl₂, precise control over stoichiometry and reaction temperature is critical. It is often used in a strong acid medium to control reactivity[2].

      • Sodium Hypochlorite (NaClO) with HCl: This combination generates active chlorine in situ, which can offer better control over the chlorination process[3].

    • Solvent and Temperature Control:

      • Solvent: Acetonitrile or dichloromethane are common solvents for NCS chlorination. For reactions with Cl₂, strongly acidic media like concentrated sulfuric acid or acetic acid with HCl are often employed to protonate the pyridine nitrogen, which deactivates the ring and improves selectivity[2].

      • Temperature: Perform the reaction at low temperatures (e.g., 0-10°C) to enhance selectivity. Slowly adding the chlorinating agent helps to maintain a low concentration and prevent localized overheating, which can favor side reactions.

    • Protection of the Amino Group:

      • If regioselectivity remains an issue, consider protecting the highly activating amino group as an amide (e.g., acetamide). This reduces its activating effect and can lead to more controlled chlorination. The protecting group can be removed in a subsequent step.

Question 2: I am observing significant amounts of di-chlorinated byproducts. How can I prevent this?

Answer: The formation of di-chlorinated species is a clear indication of over-chlorination due to the high reactivity of the substrate.

  • Causality: The initial monochlorination product is still an activated ring and can undergo a second chlorination, especially if there is an excess of the chlorinating agent or if the reaction conditions are too harsh.

  • Troubleshooting Steps:

    • Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use no more than one equivalent of NCS or Cl₂. It can be beneficial to use a slight sub-stoichiometric amount and accept a lower conversion to maximize the yield of the desired monochloro product.

    • Slow Addition: Add the chlorinating agent dropwise or in small portions over an extended period. This maintains a low instantaneous concentration of the electrophile, favoring monochlorination.

    • Monitoring the Reaction: Closely monitor the reaction progress using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed or when the formation of the di-chloro product becomes significant.

Question 3: My workup and purification are difficult, and I'm losing a lot of my product. What is an effective purification strategy?

Answer: Purification of chlorinated aminopyridines can be challenging due to the similar polarities of the isomers and byproducts.

  • Causality: The basic nature of the pyridine nitrogen can cause tailing on silica gel chromatography. The structural similarity of the isomers makes separation by crystallization or chromatography difficult.

  • Troubleshooting Steps:

    • Acid-Base Extraction: Utilize the basicity of the pyridine nitrogen for a preliminary purification.

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Wash with a dilute acid (e.g., 1M HCl) to protonate the aminopyridines and extract them into the aqueous layer, leaving non-basic impurities behind.

      • Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to pH > 8 and extract the product back into an organic solvent.

    • Column Chromatography:

      • If isomers are still present, column chromatography on silica gel is necessary. To minimize tailing, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.

      • A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step. Experiment with different solvents and solvent mixtures to find the optimal conditions.

Section 2: Issues Related to Nucleophilic Aromatic Substitution (SNAr) (Route B)

Question 4: My amination of 2,4-dichloro-5-methoxypyridine is giving me a mixture of the 2-amino and 4-amino isomers. How can I control the regioselectivity?

Answer: Regioselectivity in the amination of dihalopyridines is a well-known challenge and is influenced by a combination of electronic and steric factors.

  • Causality: In general, nucleophilic attack on a pyridine ring is favored at the C2 and C4 positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. In 2,4-dichloropyridine systems, the C4 position is often more reactive towards SNAr. However, the presence of the methoxy group at C5 can influence the electronic distribution and steric hindrance, potentially leading to a loss of selectivity.

  • Troubleshooting Steps:

    • Reaction Conditions:

      • Temperature: Lowering the reaction temperature can often improve selectivity. Start at room temperature or even 0°C and slowly warm the reaction if the rate is too slow.

      • Solvent: The choice of solvent can influence the reaction outcome. Aprotic polar solvents like DMSO, DMF, or NMP are commonly used.

    • Nature of the Amine:

      • The structure of the amine nucleophile can impact regioselectivity. For some dichloropyrimidine systems, more sterically hindered amines have shown different selectivity profiles.

    • Catalysis:

      • Palladium-Catalyzed Amination (Buchwald-Hartwig): This is a powerful method for achieving high regioselectivity in C-N bond formation. By choosing the appropriate palladium catalyst and ligand, you can often favor amination at one position over the other[4]. This method is generally more selective than traditional SNAr.

Question 5: I am observing hydrodechlorination as a side reaction, leading to the formation of 2-amino-5-methoxypyridine. How can I minimize this?

Answer: Hydrodechlorination, the replacement of a chlorine atom with hydrogen, is a common side reaction in nucleophilic aromatic substitution, particularly when using strong bases or certain catalysts.

  • Causality: This side reaction can occur through various mechanisms, including hydride transfer from the solvent or other reagents, or via a reductive process catalyzed by palladium in the presence of a hydride source.

  • Troubleshooting Steps:

    • Choice of Base: If using a strong base to deprotonate the amine, consider using a non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) at low temperatures.

    • Palladium Catalysis: In Buchwald-Hartwig amination, the choice of phosphine ligand and base is crucial. Some ligand/base combinations are more prone to promoting reductive dehalogenation. Careful screening of reaction conditions is recommended.

    • Reaction Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can sometimes contribute to catalyst decomposition and undesired pathways.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound? A1: Reported yields can vary significantly depending on the synthetic route and optimization. For the chlorination of 2-amino-5-methoxypyridine, yields of the desired isomer can range from moderate to good (50-80%) after careful optimization of the reaction conditions and purification. Patents describing the synthesis of similar compounds often report yields in the range of 70-90% for the chlorination step[2].

Q2: What are the key safety precautions to consider during this synthesis? A2:

  • Chlorinating Agents: Chlorine gas is highly toxic and corrosive. N-Chlorosuccinimide is a lachrymator and skin irritant. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Strong Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.

  • Exothermic Reactions: Chlorination reactions can be exothermic. Use an ice bath to control the temperature, especially during the addition of reagents.

Q3: How can I confirm the identity and purity of my final product? A3: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and will confirm the regiochemistry of the chlorination.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the final product and quantify any impurities.

  • Melting Point: A sharp melting point is an indicator of high purity for solid compounds.

Data and Protocols

Table 1: Recommended Reaction Conditions for Chlorination of 2-Amino-5-methoxypyridine
ParameterRecommended ConditionRationale & Citation
Chlorinating Agent N-Chlorosuccinimide (NCS)Milder and more selective than Cl₂, minimizing over-chlorination.[1]
Equivalents of NCS 1.0 - 1.05 equivalentsPrevents di-chlorination while ensuring good conversion of the starting material.
Solvent Acetonitrile or DichloromethaneCommon aprotic solvents that are compatible with NCS.
Temperature 0 - 10 °CLower temperatures favor higher regioselectivity.
Reaction Time 2 - 6 hoursMonitor by TLC or LC-MS to determine the optimal time.
Workup Aqueous basic wash followed by extractionRemoves succinimide byproduct and unreacted starting material.
Experimental Protocol: Chlorination of 2-Amino-5-methoxypyridine with NCS
  • Dissolve 2-amino-5-methoxypyridine (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add N-Chlorosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 10°C.

  • Stir the reaction mixture at 0-10°C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, potentially with 0.1% triethylamine) to afford this compound.

Visualizing the Synthesis

Diagram 1: Synthetic Routes to this compound

Synthesis_Routes cluster_route_a Route A: Electrophilic Chlorination cluster_route_b Route B: Nucleophilic Aromatic Substitution A 2-Amino-5-methoxypyridine B This compound (Target Product) A->B NCS or Cl₂ C 6-Chloro-5-methoxypyridin-2-amine (Isomeric Byproduct) A->C Side Reaction D Di-chloro Byproducts B->D Over-chlorination E 2,4-Dichloro-5-methoxypyridine F This compound (Target Product) E->F Amination (e.g., NH₃, Buchwald-Hartwig) G 2-Chloro-5-methoxy-4-aminopyridine (Isomeric Byproduct) E->G Side Reaction

Caption: Overview of the two primary synthetic routes to the target molecule.

Diagram 2: Troubleshooting Workflow for Low Yield in Chlorination

Troubleshooting_Chlorination Start Low Yield of This compound Check_Isomers Analyze crude product for isomers (e.g., by ¹H NMR or GC-MS) Start->Check_Isomers Check_Byproducts Look for di-chlorinated or other byproducts Start->Check_Byproducts Purification_Issues Investigate Purification Losses Start->Purification_Issues Optimize_Selectivity Optimize for Regioselectivity Check_Isomers->Optimize_Selectivity Isomers detected Prevent_Overchlorination Prevent Over-chlorination Check_Byproducts->Prevent_Overchlorination Di-chloro products detected Use milder chlorinating agent (NCS) Use milder chlorinating agent (NCS) Optimize_Selectivity->Use milder chlorinating agent (NCS) Lower reaction temperature Lower reaction temperature Optimize_Selectivity->Lower reaction temperature Consider protecting group for amine Consider protecting group for amine Optimize_Selectivity->Consider protecting group for amine Use 1.0 eq of chlorinating agent Use 1.0 eq of chlorinating agent Prevent_Overchlorination->Use 1.0 eq of chlorinating agent Slow addition of reagent Slow addition of reagent Prevent_Overchlorination->Slow addition of reagent Monitor reaction closely Monitor reaction closely Prevent_Overchlorination->Monitor reaction closely Employ acid-base extraction Employ acid-base extraction Purification_Issues->Employ acid-base extraction Use basic modifier in column chromatography Use basic modifier in column chromatography Purification_Issues->Use basic modifier in column chromatography Optimize recrystallization solvent Optimize recrystallization solvent Purification_Issues->Optimize recrystallization solvent

Caption: A decision tree for troubleshooting low yields in the chlorination route.

References

Technical Support Center: Purification of 4-Chloro-5-methoxypyridin-2-amine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-Chloro-5-methoxypyridin-2-amine (CAS: 867131-26-8) via recrystallization. Given the specificity of this compound, this document synthesizes foundational recrystallization principles with targeted strategies for substituted aromatic amines and pyridines to provide a robust troubleshooting framework.

Section 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions that form the basis of a successful recrystallization strategy.

Q1: What is the critical first step when developing a recrystallization protocol for this compound?

The indispensable first step is a small-scale solvent screening. The ideal recrystallization solvent for any compound is one in which the target molecule is highly soluble at elevated temperatures but sparingly soluble at ambient or lower temperatures.[1][2] Since detailed solubility data for this compound is not readily published, an empirical approach is necessary. This involves testing the solubility of a small quantity (~50-100 mg) of the crude material in various solvents (~1 mL) to identify a suitable candidate or solvent pair.[1][3]

Q2: What are the ideal characteristics of a recrystallization solvent for this compound?

Beyond the core requirement of temperature-dependent solubility, a good solvent should meet several criteria:

  • Impurity Profile: Any impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[1][4]

  • Chemical Inertness: The solvent must not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystalline product during drying.[1]

  • Safety: The solvent should be non-toxic, non-flammable, and inexpensive, although experimental efficacy is the primary driver.

Q3: Based on the structure of this compound, what solvents should I prioritize for screening?

The molecule possesses both polar (amine, methoxy, pyridine nitrogen) and non-polar (chlorinated aromatic ring) characteristics. A good starting point is to test solvents across a range of polarities. The general principle of "like dissolves like" suggests that moderately polar solvents may be effective.[3] Substituted pyridines have been successfully recrystallized from alcohols like methanol or ethanol, sometimes with the addition of water.[5]

Q4: What is a mixed-solvent recrystallization, and when should I consider it?

A mixed-solvent system is employed when no single solvent provides the ideal solubility profile.[1] This technique uses a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent" or "co-solvent"). The crude product is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until persistent turbidity (cloudiness) is observed. A few drops of the hot "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. This is a powerful technique for inducing crystallization when single solvents fail.[1]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the recrystallization process.

Problem 1: My compound has separated as an oil instead of crystals. What is "oiling out" and how can I prevent it?

Answer: "Oiling out" is a common challenge, particularly with amine-containing compounds, where the solute separates from the supersaturated solution as a liquid instead of a solid crystalline lattice.[6][7] This typically occurs when the solution is cooled too rapidly or is too concentrated, causing the solute's solubility limit to be exceeded while the temperature is still above its melting point.

  • Causality: The high degree of supersaturation is achieved too quickly, preventing the orderly molecular arrangement required for crystal formation.

  • Solutions:

    • Reduce Cooling Rate: Allow the flask to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can further slow the process.[6][7]

    • Increase Solvent Volume: Reheat the solution until the oil redissolves and add a small amount (5-10% more) of the hot solvent to reduce the concentration before attempting to cool again.[6]

    • Use a Seed Crystal: If available, add a tiny crystal of pure this compound to the slightly cooled, saturated solution to provide a nucleation site and encourage ordered crystal growth.[6][8]

    • Modify Solvent System: For stubborn oils, consider switching to a different solvent or a mixed-solvent system which can alter the solubility curve to favor crystallization.[6]

Problem 2: No crystals have formed even after the solution has cooled completely.

Answer: A lack of crystal formation indicates that the solution is not sufficiently supersaturated at low temperatures.[8] This is one of the most frequent issues in recrystallization.

  • Causality: Most often, an excess of solvent was used to dissolve the crude material, preventing the concentration from reaching the saturation point upon cooling.[8][9]

  • Solutions:

    • Induce Nucleation: Vigorously scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[8]

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent. Allow the concentrated solution to cool again. Be careful not to evaporate too much solvent, which could cause the product to precipitate out of the hot solution.[8]

    • Add an Anti-Solvent: If you are using a solvent in which the compound is highly soluble, you can cautiously add a miscible anti-solvent (one in which the compound is insoluble) dropwise to the cooled solution until it becomes cloudy, then warm slightly to clarify and cool again.

    • Seed the Solution: As with oiling out, adding a seed crystal can initiate crystallization.[8]

Problem 3: The recovery of purified material is very low.

Answer: Low yield is a common issue that can often be traced back to several procedural steps.

  • Causality: The primary causes are using too much solvent, incomplete cooling, or washing the final crystals with a solvent that is too warm or in too large a volume.[9]

  • Solutions:

    • Minimize Hot Solvent: During the dissolution step, use only the absolute minimum amount of boiling solvent required to fully dissolve the solid. This ensures the solution is saturated and maximizes recovery upon cooling.[9]

    • Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize precipitation.[7]

    • Use Ice-Cold Wash Solvent: When washing the collected crystals during vacuum filtration, use a minimal amount of ice-cold recrystallization solvent. Warm solvent will redissolve some of your product.[8]

Problem 4: The final product is discolored or still appears impure.

Answer: This indicates that certain impurities were not successfully removed during the process.

  • Causality: Highly colored, resinous impurities may be present, or insoluble particulate matter may not have been removed. Rapid crystallization can also trap impurities within the crystal lattice.[7][8]

  • Solutions:

    • Use Activated Charcoal: If the hot solution is colored by soluble impurities, you can add a small amount of activated charcoal to adsorb them. After adding charcoal, heat the solution for a few minutes and then perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

    • Perform Hot Filtration: If there are insoluble impurities in your crude material, they must be removed by filtering the hot, saturated solution before allowing it to cool. This prevents the impurities from being co-precipitated with your product.[7]

    • Ensure Slow Crystal Growth: As mentioned previously, slow cooling is paramount. A rushed crystallization will trap mother liquor (containing dissolved impurities) within the growing crystals.[8]

Section 3: Experimental Protocols & Data
Protocol 3.1: Small-Scale Solvent Screening
  • Place approximately 50 mg of crude this compound into several small test tubes.

  • To each tube, add a different solvent from Table 3.1 dropwise at room temperature, up to ~1 mL. Agitate the tube. Note if the solid dissolves completely (unsuitable solvent).

  • If the solid does not dissolve at room temperature, heat the test tube in a water or sand bath to the boiling point of the solvent.[1]

  • Observe the solubility. An ideal solvent will dissolve the solid completely at or near its boiling point.

  • Allow the tubes with dissolved solids to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. The best solvent will produce a significant amount of crystalline precipitate.

Table 3.1: Suggested Solvents for Screening
SolventPolarityBoiling Point (°C)Rationale & Comments
Water High100May be effective if impurities are organic-soluble. Can be used in a mixed system with an alcohol.[10]
Ethanol High-Medium78A common and effective solvent for many aromatic amines and pyridines.[2]
Methanol High-Medium65Similar to ethanol; its lower boiling point makes it easier to remove. A patent mentions its use for purifying substituted pyridines.[5]
Isopropanol Medium82A good intermediate choice between ethanol and more non-polar solvents.
Ethyl Acetate Medium77Often a good choice for moderately polar compounds.[10]
Toluene Low111May be effective if the compound is less polar than anticipated or if polar impurities need to be left behind.[3]
Heptane/Hexane Low98 / 69Likely to be poor solvents on their own but are excellent candidates as anti-solvents in a mixed system with a more polar solvent like ethanol or ethyl acetate.[10]
Acetic Acid Polar Protic118A good choice for basic compounds like amines and pyridines that are difficult to dissolve in other solvents.[11]
Protocol 3.2: Standard Single-Solvent Recrystallization Workflow
  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar or boiling chips. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of boiling solvent until the solid just dissolves completely.[8][9]

  • Hot Filtration (if necessary): If the solution contains insoluble impurities or has been treated with charcoal, perform a hot gravity filtration using a pre-warmed funnel to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[7]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum disconnected, add a small amount of ice-cold solvent to wash the crystals. Reapply the vacuum to pull the wash solvent through.[9]

  • Drying: Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them. Transfer the dried cake to a watch glass for final drying in a vacuum oven.

Section 4: Visual Workflow & Logic

The following diagram provides a logical workflow for troubleshooting common recrystallization issues for this compound.

Recrystallization_Troubleshooting cluster_start Initiation cluster_dissolution Dissolution Step cluster_cooling Cooling & Crystallization cluster_solutions cluster_outcome Outcome Start Crude this compound SolventScreen Perform Solvent Screen (Protocol 3.1) Start->SolventScreen Dissolve Dissolve in MINIMUM boiling solvent SolventScreen->Dissolve Insoluble Solid Insoluble in Boiling Solvent? Dissolve->Insoluble SolubleRT Soluble at Room Temp? Insoluble->SolubleRT No TryNewSolvent Action: Select a more polar / different solvent (e.g., Acetic Acid) Insoluble->TryNewSolvent Yes Cool Cool Slowly SolubleRT->Cool No UnsuitableSolvent Result: Unsuitable Solvent. Action: Select a less polar solvent. SolubleRT->UnsuitableSolvent Yes OilOut Oiling Out Occurs? Cool->OilOut CrystalsForm Crystals Form? NoCrystals Action: 1. Scratch flask 2. Add seed crystal 3. Reduce solvent volume CrystalsForm->NoCrystals No Success Success: Collect, Wash & Dry Crystals CrystalsForm->Success Yes OilOut->CrystalsForm No OilSolutions Action: 1. Reheat & add more solvent 2. Cool much slower 3. Use seed crystal OilOut->OilSolutions Yes TryNewSolvent->Dissolve UnsuitableSolvent->Dissolve NoCrystals->Cool Retry Cooling OilSolutions->Cool Retry Cooling

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

common side reactions in the synthesis of 4-Chloro-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-5-methoxypyridin-2-amine (CAS 867131-26-8). This molecule is a crucial building block in medicinal chemistry and drug development. Its synthesis, while achievable through several routes, is often accompanied by challenges related to side reactions and impurity formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its synthesis. We will explore the causality behind these side reactions and provide field-proven insights to optimize your experimental outcomes.

Core Synthetic Strategies & Critical Control Points

The synthesis of this compound typically proceeds via one of two main strategies: the selective chlorination of a pre-formed aminopyridine or the selective amination of a di-chlorinated pyridine precursor. Each pathway has distinct critical points where side reactions can occur.

Synthesis_Workflows cluster_0 Pathway A: Selective Chlorination cluster_1 Pathway B: Selective Amination A_start 2-Amino-5-methoxypyridine A_reagent Chlorinating Agent (e.g., HCl/H₂O₂ or SO₂Cl₂) A_start->A_reagent A_product This compound A_reagent->A_product A_side Side Product: Di-chlorinated Species A_reagent->A_side Over-chlorination B_start 4,6-Dichloro-3-methoxypyridine (Hypothetical Precursor) B_reagent Aminating Agent (e.g., NH₃, NH₄OH) B_start->B_reagent B_product This compound B_reagent->B_product B_side Side Product: Isomeric Amines, Di-amination B_reagent->B_side Poor Regioselectivity

Caption: High-level overview of common synthetic pathways and associated side reactions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction is producing a significant amount of a di-chloro byproduct. How can I improve the selectivity for mono-chlorination?

A1: Cause & Mechanism: This is a classic case of over-chlorination, common when performing electrophilic aromatic substitution on an activated pyridine ring. The initial product, this compound, is still electron-rich enough to react with a second equivalent of the chlorinating agent. The key to preventing this is to modulate the reactivity of the substrate.

In strongly acidic media, the nitrogen atoms of the 2-aminopyridine starting material become protonated. This protonation deactivates the ring towards further electrophilic attack. The rate of chlorination for the protonated mono-chloro product is significantly slower than for the protonated starting material, thus favoring the desired mono-chlorination.[1] In weakly acidic or neutral conditions, the unprotonated species are more reactive and less selective, leading to substantial formation of di-chloro byproducts.[1]

Overchlorination_Mechanism cluster_main Chlorination of 2-Amino-5-methoxypyridine cluster_condition Controlling Factor Start 2-Amino-5-methoxypyridine Reagent + [Cl+] Product Desired Product This compound Start->Product k₁ (fast) Byproduct Over-chlorination Product 3,4-Dichloro-5-methoxypyridin-2-amine Product->Byproduct k₂ (slower in strong acid) Condition Strong Acid Medium (e.g., conc. H₂SO₄) Decreases k₂ >> k₁ Condition->Product Inhibits further reaction

Caption: Mechanism of over-chlorination and the role of acid in promoting selectivity.

Troubleshooting Steps:

  • Increase Acidity: The most effective solution is to conduct the chlorination in a strongly acidic medium. Using concentrated sulfuric acid or hydrochloric acid as the solvent is often recommended.[1][2]

  • Control Stoichiometry: Carefully control the molar equivalents of the chlorinating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess will promote di-chlorination.

  • Lower Temperature: Run the reaction at a lower temperature (e.g., 0-10 °C). This reduces the overall reaction rate and can improve selectivity by favoring the kinetic product.

  • Choice of Chlorinating Agent: Milder chlorinating agents may provide better selectivity. Consider alternatives to chlorine gas, such as a combination of hydrochloric acid and an oxidant like hydrogen peroxide or sodium hypochlorite.[2]

Q2: I am observing an impurity with the same mass as my product. How do I address potential isomeric impurities?

A2: Cause & Mechanism: Isomeric impurities arise from a lack of regioselectivity. In Pathway A (chlorination), the amino and methoxy groups direct the incoming electrophile (Cl+). While the 4-position is generally favored, chlorination could potentially occur at other positions if conditions are not optimal. In Pathway B (amination), if the starting material is a di-chlorinated pyridine, the incoming amine nucleophile might attack the wrong carbon atom. For example, in reactions involving 4,6-dichloro-pyrimidines, selectivity is a known challenge and is highly dependent on the nucleophile and reaction conditions.[3]

Troubleshooting Steps:

  • Verify Starting Material: Confirm the structure and purity of your starting material. An isomeric impurity in the precursor will carry through to the final product.

  • Optimize Reaction Conditions:

    • Temperature: Regioselectivity is often temperature-dependent. Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity.

    • Solvent: The polarity of the solvent can influence the transition state and affect which isomer is favored.

    • Catalyst/Base: In amination reactions, the choice of base can be critical. Weaker, non-nucleophilic bases are often preferred to avoid competing reactions.[3]

Q3: My NMR analysis suggests the methoxy group has been cleaved, resulting in a hydroxyl-pyridine byproduct. What causes this demethylation?

A3: Cause & Mechanism: The O-methyl ether of a methoxypyridine is susceptible to cleavage under strongly acidic conditions, particularly at elevated temperatures. This is a common side reaction when using acids like H₂SO₄ or HBr. The lone pair on the ether oxygen can be protonated, making the methyl group susceptible to nucleophilic attack by a counter-ion (e.g., Br⁻) or water, leading to demethylation. A similar demethylation process is sometimes performed intentionally using strong acids like 95% H₂SO₄ to convert methoxypyridines to hydroxypyridines.[4]

Troubleshooting Steps:

  • Moderate Acidity: If possible, use a less harsh acidic medium that is still sufficient to control chlorination selectivity.

  • Control Temperature: This is the most critical parameter. Keep the reaction temperature as low as possible to minimize the rate of the demethylation side reaction. For many chlorinations, maintaining the temperature below 25°C is crucial.

  • Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Prolonged exposure to strong acid increases the likelihood of demethylation.

Q4: During workup of a reaction run in methanol, I isolated a byproduct where the chloro group was replaced by a methoxy group. How did this happen?

A4: Cause & Mechanism: This is a classic example of a nucleophilic aromatic substitution (SNAr) side reaction. If your reaction or workup involves a strong base (like NaOH or KOH) in the presence of methanol, the methoxide ion (CH₃O⁻) generated is a potent nucleophile.[5] This nucleophile can displace the chloride on the pyridine ring, leading to the formation of a di-methoxy pyridine byproduct. A patent for a related synthesis specifically warns against using sodium hydroxide in methanol, as it leads to the formation of a methyl ether byproduct, and recommends potassium hydroxide as a surprisingly better alternative for their specific transformation.[5]

Troubleshooting Steps:

  • Avoid Alcoholic Solvents with Strong Bases: If a strong base is required for neutralization or workup, perform this step in a non-nucleophilic solvent system (e.g., using an aqueous solution of the base and extracting with ethyl acetate or DCM).

  • Use a Weaker Base: If possible, use a weaker, non-nucleophilic base for workup, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

  • Temperature Control: Perform any basic workup at low temperatures (e.g., 0 °C) to minimize the rate of the SNAr side reaction.

Summary Troubleshooting Table
Observed Problem Probable Cause(s) Recommended Actions
High levels of di-chloro impurity Insufficient ring deactivation; reaction conditions too harsh.Increase acid concentration (e.g., use conc. H₂SO₄); lower reaction temperature; use stoichiometric amount of chlorinating agent.[1]
Presence of isomeric impurities Poor regioselectivity in chlorination or amination step.Verify starting material purity; optimize temperature and solvent; screen different catalysts or bases.[3]
Loss of methoxy group (demethylation) Cleavage of the ether linkage by strong acid at elevated temperatures.Maintain low reaction temperatures (<25 °C); minimize reaction time; use the mildest effective acid concentration.[4]
Formation of unexpected methoxy ether Nucleophilic substitution by methoxide during basic workup in methanol.Avoid using strong bases in methanol; use non-nucleophilic solvents for workup; use weaker bases like NaHCO₃.[5]
Low Yield / Incomplete Reaction Poor reagent quality; insufficient temperature or time; catalyst deactivation.Check purity of reagents; incrementally increase temperature or reaction time while monitoring by TLC/LC-MS; ensure catalyst is fresh and active.

References

Technical Support Center: Optimizing Catalyst Loading for Reactions with 4-Chloro-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions involving the sterically hindered and electronically rich substrate, 4-Chloro-5-methoxypyridin-2-amine. The inherent structural features of this molecule present unique challenges that necessitate careful optimization of catalytic conditions.

Introduction: Understanding the Substrate's Reactivity

This compound is a challenging substrate for several reasons that directly impact catalyst performance and required loading:

  • Lewis Basicity: The pyridine nitrogen and the exocyclic 2-amino group are both Lewis basic. These sites can coordinate strongly to the palladium catalyst center, forming inactive or less active complexes that can inhibit the catalytic cycle.[1][2][3]

  • Aryl Chloride Inertness: The carbon-chlorine bond is significantly less reactive than corresponding bromide or iodide bonds. Consequently, the oxidative addition step, often rate-limiting, requires a highly active catalyst system.[2][4]

  • Electron-Rich System: The presence of two electron-donating groups (amino and methoxy) increases the electron density of the pyridine ring. This can further slow the oxidative addition of the electron-rich Pd(0) catalyst to the electron-rich C-Cl bond.[5]

Addressing these challenges requires a rational approach to selecting the catalyst system and optimizing its loading.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low to No Conversion of Starting Material

Q1: My cross-coupling reaction with this compound is failing completely or showing minimal conversion. What are the most critical initial troubleshooting steps?

A1: When encountering low or no yield, a systematic evaluation of the reaction parameters is essential. The issue often lies with catalyst inhibition or suboptimal reaction conditions rather than just the catalyst loading itself.

  • Verify Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[1] Ensure your reaction vessel was rigorously degassed (e.g., via multiple vacuum/backfill cycles with argon or nitrogen) and that all solvents and liquid reagents were sparged with inert gas.[6]

  • Assess Reagent Purity: Trace impurities in solvents, bases, or starting materials can act as catalyst poisons.[7] Use anhydrous solvents and ensure your base is of high purity. Boronic acids, common in Suzuki couplings, are susceptible to degradation and should be of high quality.[1]

  • Evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this challenging substrate.[2] The combination of an appropriate palladium source and a specialized ligand is critical. For electron-rich aryl chlorides, catalysts formed with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often necessary to promote the difficult oxidative addition step and stabilize the active catalyst.[8][9]

Troubleshooting_Low_Yield start Low or No Conversion Observed reagent_check Step 1: Verify Reagent & Setup Integrity start->reagent_check catalyst_check Step 2: Evaluate Catalyst System reagent_check->catalyst_check If reagents & setup are OK sub_reagent1 Purity Check: - Anhydrous Solvents? - High-Purity Base? - Stable Coupling Partner? reagent_check->sub_reagent1 sub_reagent2 Atmosphere Check: - Rigorous Degassing? - Maintained Inert Atmosphere? reagent_check->sub_reagent2 conditions_check Step 3: Assess Reaction Conditions catalyst_check->conditions_check If catalyst system is appropriate sub_catalyst1 Ligand Choice: - Using bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos)? catalyst_check->sub_catalyst1 sub_catalyst2 Palladium Source: - Using an effective precatalyst (e.g., Pd₂(dba)₃, G3/G4 Precatalyst)? catalyst_check->sub_catalyst2 optimization Step 4: Systematic Optimization conditions_check->optimization If conditions seem correct sub_conditions1 Temperature: - Is temperature high enough for C-Cl activation (typically 80-110 °C)? conditions_check->sub_conditions1 sub_conditions2 Base Selection: - Is the base appropriate for the reaction type (e.g., K₃PO₄, Cs₂CO₃)? conditions_check->sub_conditions2

Caption: Systematic workflow for optimizing catalyst loading.

Experimental Protocol: Screening Catalyst Loading for Suzuki-Miyaura Coupling

This protocol provides a general framework for systematically screening catalyst loading. All operations should be performed under a strict inert atmosphere using Schlenk techniques or in a glovebox.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald Precatalyst)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water or Toluene)

Procedure:

  • Vial Preparation: To a set of oven-dried reaction vials equipped with stir bars, add this compound, the arylboronic acid, and the base.

  • Catalyst Stock Solution (Optional but Recommended): To ensure accurate dispensing of small quantities, prepare a stock solution of the palladium precatalyst and ligand in a small amount of the degassed solvent.

  • Catalyst Addition: Add the required volume of the catalyst/ligand stock solution (or the solids directly) to each vial. For this screen, prepare vials with 5 mol%, 2 mol%, 1 mol%, and 0.5 mol% of the palladium source, maintaining a constant Pd:Ligand ratio (e.g., 1:2).

  • Reaction Setup: Add the degassed solvent to each vial to achieve the desired concentration (typically 0.1 - 0.5 M). Seal the vials.

  • Heating and Monitoring: Place the vials in a pre-heated aluminum block on a stirrer hotplate (e.g., 100 °C). [2]Monitor the reaction progress at set time points (e.g., 1h, 4h, 16h) by taking small aliquots for analysis by LC-MS or GC-MS.

  • Analysis: Compare the conversion of starting material and the formation of the desired product across the different catalyst loadings. Identify the lowest loading that provides a satisfactory yield in an acceptable timeframe.

This systematic approach provides clear, actionable data to determine the optimal catalyst loading, balancing reaction efficiency with economic and environmental considerations.

References

troubleshooting low reactivity of 4-Chloro-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-5-methoxypyridin-2-amine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low reactivity and other common issues encountered during its use in chemical synthesis. The following question-and-answer format addresses specific experimental challenges, explains the underlying chemical principles, and offers field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is resulting in low to no yield. What are the primary factors contributing to this low reactivity?

A1: The low reactivity of this compound in common cross-coupling reactions stems from a combination of electronic and steric factors inherent to its structure. Understanding these factors is the first step in effective troubleshooting.

  • Electronic Effects: The pyridine ring is inherently electron-deficient, which generally makes aryl chlorides less reactive than aryl bromides or iodides in palladium-catalyzed cross-coupling reactions.[1] The oxidative addition step to the Pd(0) catalyst is often the rate-limiting step and is slower for C-Cl bonds.[2] Furthermore, the molecule contains two electron-donating groups: a 2-amino group and a 5-methoxy group. These groups increase the electron density on the pyridine ring, which can further deactivate the C-Cl bond towards oxidative addition.[1]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the 2-amino group can act as Lewis bases and coordinate to the palladium catalyst.[3][4][5] This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and preventing it from participating in the catalytic cycle.[2][6] This is a well-documented issue with 2-aminopyridine derivatives in cross-coupling reactions.[7][8]

  • Steric Hindrance: While not the dominant factor for this specific molecule, the substituents on the pyridine ring can influence the approach of the catalyst and the coupling partners.

To address these challenges, a systematic optimization of the reaction conditions is necessary, focusing on the choice of catalyst, ligand, base, and solvent.

Troubleshooting Workflow for Low Reactivity

The following diagram outlines a systematic approach to troubleshooting low-yielding cross-coupling reactions with this compound.

Troubleshooting_Workflow Start Low Yield with This compound Catalyst Step 1: Catalyst & Ligand Screening Start->Catalyst Initial Failure Base_Solvent Step 2: Base & Solvent Optimization Catalyst->Base_Solvent Yield still low Result Optimized Reaction Catalyst->Result Success! Protecting_Group Step 3: Consider Amine Protection Base_Solvent->Protecting_Group Persistent low yield Base_Solvent->Result Success! Protecting_Group->Result Successful Coupling

Caption: A stepwise guide to troubleshooting low reactivity.

Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this substrate?

A2: Given the challenges of C-Cl bond activation, a robust catalytic system is required from the outset. Standard conditions using catalysts like Pd(PPh₃)₄ are often ineffective for unactivated aryl chlorides.[2]

Recommended Starting Protocol: Suzuki-Miyaura Coupling

ComponentRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ (1.5-2.5 mol%) or Pd(OAc)₂ (2 mol%)These are common Pd(0) and Pd(II) sources that are effective when paired with appropriate ligands.[9]
Ligand Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) (3-5 mol%)Bulky, electron-rich phosphine ligands are crucial for facilitating the oxidative addition of the aryl chloride.[6][9]
Base K₃PO₄ (2-3 equivalents)A strong, non-nucleophilic base is often effective in these couplings.[2] Other bases to consider are Cs₂CO₃ and K₂CO₃.[9]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OThese solvent systems are widely used and generally effective.[9] Ensure solvents are anhydrous and degassed.
Temperature 80-110 °CHigher temperatures are typically required to promote the oxidative addition of the C-Cl bond.

Detailed Experimental Protocol:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (1.5 mol%), and SPhos (3.6 mol%).[9]

  • Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water (e.g., a 4:1 mixture) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q3: My Buchwald-Hartwig amination is failing. What specific modifications should I consider?

A3: Buchwald-Hartwig aminations with chloropyridines are notoriously challenging.[10] In addition to the issues mentioned in Q1, the amine coupling partner can also compete for coordination to the palladium center.

Troubleshooting Buchwald-Hartwig Amination

IssueRecommended ActionCausality
Inactive Catalyst Use a palladium precatalyst (e.g., a G3 or G4 palladacycle) with a highly active ligand like BrettPhos or RuPhos.These advanced catalyst systems are designed for challenging couplings and can overcome the high activation barrier of C-Cl oxidative addition.
Inappropriate Base Screen different bases. Strong, non-coordinating bases like NaOtBu or LHMDS are often required.The choice of base is critical and highly substrate-dependent. It influences the deprotonation of the amine and the overall catalytic cycle.[11]
Solvent Effects Toluene and 1,4-dioxane are common choices.[12] In some cases, a switch to a more polar aprotic solvent like DMF or DMA can be beneficial, but be mindful of potential side reactions at high temperatures.The solvent can affect catalyst solubility, stability, and the rate of key steps in the catalytic cycle.

Detailed Experimental Protocol (Based on general procedures for challenging aryl chlorides):

  • In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ (2 mol%), a suitable ligand (e.g., BrettPhos, 4 mol%), and NaOtBu (1.4 equiv) to a dry reaction tube.

  • Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Add anhydrous, degassed toluene or 1,4-dioxane.

  • Seal the tube and heat to 100-110 °C with stirring.

  • Monitor the reaction by LC-MS. If the reaction stalls, a small increase in temperature or the addition of more catalyst/ligand may be beneficial.

  • Follow a standard aqueous workup and purification.

Q4: Should I consider protecting the 2-amino group? If so, what protecting group is recommended?

A4: Yes, if optimizing the catalytic system does not lead to a satisfactory yield, protecting the 2-amino group is a logical next step. This prevents catalyst inhibition by the primary amine.[6]

  • Recommended Protecting Group: The tert-butyloxycarbonyl (Boc) group is an excellent choice. It is stable under most cross-coupling conditions and can be easily removed with acid (e.g., TFA in DCM) after the reaction.

Diagram of Protection Strategy

Protection_Strategy cluster_0 Reaction Pathway Start 4-Chloro-5-methoxy pyridin-2-amine Protect Boc Protection (Boc)₂O, Base Start->Protect Protected_SM Boc-Protected Starting Material Protect->Protected_SM Coupling Cross-Coupling (Suzuki or Buchwald) Protected_SM->Coupling Protected_Product Boc-Protected Product Coupling->Protected_Product Deprotect Deprotection TFA, DCM Protected_Product->Deprotect Final_Product Final Product Deprotect->Final_Product

References

Technical Support Center: Purification of 4-Chloro-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-5-methoxypyridin-2-amine (CAS 867131-26-8). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity-related issues encountered during and after synthesis. Here, we combine established chemical principles with practical, field-proven methodologies to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

The impurity profile of this compound is heavily dependent on its synthetic route. Understanding the synthesis is key to anticipating the impurities. Common synthetic pathways can introduce starting materials, reagents, and by-products into the final crude product.

Impurity Type Potential Source / Identity Rationale for Presence
Unreacted Starting Materials Precursors like 2,4-dichloro-5-methoxypyridine or 2-amino-5-methoxypyridine.Incomplete reaction during the amination or chlorination step.
Isomeric By-products Positional isomers (e.g., 2-Chloro-3-methoxypyridin-4-amine).Side reactions during nitration or other electrophilic substitution steps in the synthesis of precursors can lead to isomeric impurities that are difficult to remove.
Dehalogenated Species 5-methoxypyridin-2-amine.Reductive dehalogenation can occur as a side reaction, particularly if using certain catalysts or prolonged reaction times at high temperatures.
Hydrolyzed By-products 4-Hydroxy-5-methoxypyridin-2-amine.The chloro group can be susceptible to hydrolysis, especially if the work-up involves prolonged exposure to aqueous base at elevated temperatures.
Residual Solvents & Reagents Toluene, DMF, Acetone, etc.Solvents used in the reaction or purification steps that are not completely removed by drying.[1]
Q2: How can I effectively assess the purity of my this compound sample?

A multi-technique approach is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): TLC is an excellent first-pass technique for qualitative assessment. It can quickly reveal the presence of major impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis of substituted pyridines.[2] Due to the basic nature of the amine, peak tailing can be an issue on standard silica columns.[2] Specialized columns or mobile phase additives are often necessary for good peak shape and resolution.[2][3][4]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and can detect impurities if they are present in sufficient quantity (>1-2%). Look for unexpected signals or integrations that do not match the expected proton count.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.

Analytical Technique Recommended Starting Conditions Purpose
TLC Stationary Phase: Silica Gel 60 F₂₅₄Mobile Phase: 30-50% Ethyl Acetate in HexanesRapidly visualize the number of components in the crude mixture.
HPLC (Reversed-Phase) Column: C18, e.g., J'Sphere ODS-H80[2]Mobile Phase: Gradient of Acetonitrile/Water with 0.1% Formic Acid or Ammonium Formate buffer.[2]Detection: UV at 220 or 270 nm.[2]Quantify purity and resolve closely related isomers. The acidic modifier improves peak shape for the basic amine.
¹H NMR Solvent: CDCl₃ or DMSO-d₆Confirm chemical structure and identify organic impurities.

Troubleshooting Guides

This section addresses specific problems you may encounter during the purification process.

Guide 1: Crude Product is Highly Impure After Synthesis

Problem: My initial analysis (TLC/NMR) shows a complex mixture containing significant amounts of starting materials and by-products.

Solution Workflow: A systematic approach is crucial for purifying a complex mixture. The choice of method depends on the physicochemical properties of the impurities relative to the desired product.

Purification_Workflow cluster_start Initial Assessment cluster_analysis Analysis & Decision cluster_purification Purification Methods cluster_end Final Steps Start Crude Product Analysis Analyze Impurities (TLC, NMR, pKa) Start->Analysis Decision Impurities have different pKa? Analysis->Decision AcidBase Acid-Base Extraction Decision->AcidBase  Yes Recrystal Recrystallization Decision->Recrystal  No PurityCheck Assess Purity (HPLC, NMR) AcidBase->PurityCheck Chroma Column Chromatography Recrystal->Chroma Impurities Persist Recrystal->PurityCheck Chroma->PurityCheck PurityCheck->Recrystal Purity <98% PureProduct Pure Product PurityCheck->PureProduct Purity >98%

Caption: Troubleshooting workflow for purifying crude product.

Detailed Protocols:

Principle: This technique is highly effective for separating basic compounds like this compound from neutral or acidic impurities.[5][6][7][8] The amine group can be protonated with an acid to form a water-soluble ammonium salt, which partitions into the aqueous phase, leaving non-basic impurities in the organic phase.[7][9]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl).[7] The basic this compound will react to form its hydrochloride salt and move into the aqueous layer.[9] Repeat the extraction 2-3 times.

  • Separate Layers: Combine the aqueous layers. The organic layer now contains neutral impurities and can be set aside.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >9.[5] This neutralizes the hydrochloride salt, causing the free amine to precipitate out of the solution.

  • Re-extraction: Extract the now basic aqueous solution with fresh DCM or EtOAc (3 times) to recover the purified amine into the new organic layer.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.

Principle: This is the preferred method for removing small amounts of impurities from a solid product. The ideal solvent will dissolve the compound completely at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.

Step-by-Step Methodology:

  • Solvent Screening: In test tubes, test the solubility of small amounts of the crude product in various solvents (see table below) at room temperature and upon heating.

  • Dissolution: In an appropriately sized flask, add the chosen solvent to the crude solid and heat the mixture to boiling (using a water bath or heating mantle) while stirring. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Forcing rapid crystallization by crashing it in an ice bath can trap impurities. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation and Drying: Collect the formed crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Solvent Boiling Point (°C) Suitability Notes
Ethanol 78Often a good starting choice for aminopyridines. A hot ethanol solution that is allowed to cool slowly can yield high-purity crystals.[10]
Isopropanol 82Similar to ethanol, may offer different solubility profiles for specific impurities.
Acetone 56Can be effective, but its low boiling point requires careful handling.[1]
Toluene 111A good choice for less polar compounds; may be used if impurities are highly polar.
Water/Ethanol Mix VariableA co-solvent system can be fine-tuned to achieve ideal solubility characteristics.
Guide 2: Column Chromatography Fails to Provide Adequate Separation

Problem: Impurities are co-eluting with my product on a standard silica gel column.

Principle: Substituted aminopyridines are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing and poor separation.[2]

Troubleshooting Strategies:

  • Modify the Mobile Phase:

    • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to the eluent to suppress the interaction between your amine and the silica gel.

      • Recommendation: Add 0.5-2% triethylamine (NEt₃) or ammonia (e.g., using a pre-saturated solvent or a solution of 7N ammonia in methanol) to your mobile phase (e.g., Ethyl Acetate/Hexanes). This will compete for the acidic sites on the silica, resulting in sharper peaks and improved separation.

  • Use a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use neutral or basic alumina (Brockmann I-III) to avoid unwanted reactions.

    • Reversed-Phase Chromatography: For highly polar impurities, reversed-phase (C18) flash chromatography can be effective, though it is often more expensive. The elution order is inverted, with non-polar compounds eluting last.

  • Optimize Gradient Elution:

    • If using an automated flash chromatography system, a shallow gradient around the elution point of your compound can improve the resolution between closely eluting spots.

References

Technical Support Center: Managing Exothermic Reactions with 4-Chloro-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling 4-Chloro-5-methoxypyridin-2-amine. This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights into safely managing potential exothermic events during its use. The guidance herein is based on established principles of chemical process safety, analysis of analogous structures, and best practices for reaction scale-up.

Section 1: Understanding the Hazard Potential

This compound is a substituted pyridine, a class of heterocycles common in pharmaceutical and agrochemical synthesis.[1] While data on this specific molecule's thermal stability is not widely published, its structure presents several features that warrant careful consideration for exothermic potential:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring, activated by the chloro-substituent, is susceptible to SNAr reactions. These reactions, particularly with potent nucleophiles, can be highly exothermic.

  • Amination Reactions: The primary amine group can undergo various reactions (e.g., acylation, alkylation, reductive amination) which are often exothermic. Reductive aminations, for instance, are known to be exergonic.[2]

  • Decomposition: Like many substituted aromatic compounds, there is a potential for thermal decomposition at elevated temperatures, which can lead to rapid gas and heat evolution. A lack of process control is a primary cause of runaway reactions.[3]

Key Compound Properties
PropertyValueSource
CAS Number 867131-26-8[4]
Molecular Formula C₆H₇ClN₂O[4]
Molecular Weight 158.59 g/mol
Physical Form Solid
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Storage 2-8°C, protect from light[4][5]

Section 2: Pre-Reaction Planning & Risk Assessment Workflow

Before any experiment, a thorough risk assessment is critical. A common failure leading to thermal incidents is an incomplete understanding of the reaction's thermodynamics and kinetics.[6][7]

RiskAssessment cluster_0 Phase 1: Desktop Analysis cluster_1 Phase 2: Laboratory Screening cluster_2 Phase 3: Engineering Controls A Literature Review: Review reactions of analogous compounds (halogenated pyridines, aromatic amines). [3, 8, 9] B Thermodynamic Prediction: Use software to estimate heat of reaction (ΔHr). A->B C Identify Potential Side Reactions & Decomposition Pathways. B->C D Small-Scale Test Reaction: (1-5 mmol scale) Monitor temperature with a thermocouple. C->D Proceed if understood E Differential Scanning Calorimetry (DSC): Assess thermal stability of reactants and products. D->E If exotherm observed G Select Appropriate Reactor & Cooling System. Ensure cooling capacity exceeds maximum heat output. D->G For scale-up F Reaction Calorimetry (RC1): Determine precise ΔHr and heat flow profile for scale-up. E->F For scale-up F->G H Plan for Controlled Reagent Addition (e.g., syringe pump, dropping funnel). G->H I Define Safety Cut-offs & Emergency Quench Plan. H->I Proceed Proceed with Experiment? I->Proceed

Caption: Risk assessment workflow before using this compound.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during reactions involving this compound.

Question: My reaction temperature is rising much faster than expected after adding a reagent. What's happening and what should I do?

Answer: This indicates that the rate of heat generation is exceeding the rate of heat removal. This is a critical situation that could lead to a thermal runaway.[3]

  • Immediate Cause: The reaction is highly exothermic, and the reagent was likely added too quickly. Accumulation of unreacted reagents can lead to a sudden, rapid reaction.[8]

  • Immediate Actions:

    • Stop Reagent Addition Immediately: This is the most critical first step.

    • Enhance Cooling: Increase the cooling rate of your circulator or lower the temperature of your cooling bath.

    • Ensure Agitation: Proper mixing is vital for uniform heat transfer. Check that your stirring is vigorous and effective.

    • Dilution (If Planned): If safe and part of your plan, add a small amount of pre-chilled, inert solvent to absorb heat.

    • Monitor Closely: Keep a close watch on the temperature, pressure, and any gas evolution.

Question: How can I design my experiment to prevent a dangerous exotherm from the start?

Answer: Proactive design is key. The goal is to ensure the reaction is under "heat-flow control," meaning the rate of reaction (and thus heat generation) is limited by the rate of reagent addition.

  • Semi-Batch Operation: Instead of adding all reagents at once (batch mode), add the most reactive component slowly over time (semi-batch). This is a standard practice to control heat release.[3]

  • Use of a Syringe Pump: For precise, slow, and consistent addition on a lab scale, a syringe pump is superior to a manual dropping funnel.

  • Dilution: Running reactions at a lower concentration can help manage the exotherm. The solvent acts as a heat sink, though this may slow down the reaction rate.

  • Reverse Addition: Consider adding your solution of this compound to the other reagent, or vice-versa. The best choice depends on which component is more stable in excess.

  • Automated Lab Reactors: Use of lab automation software can pre-program additions and, more importantly, create safety feedback loops. For example, you can set a rule that if the internal temperature exceeds a set limit (e.g., Tprocess > 30°C), the addition pump automatically stops until the temperature is back under control.[9]

Question: I am concerned about a potential runaway reaction. What are the definitive warning signs?

Answer: A runaway reaction is an uncontrolled, self-accelerating reaction.[10] Key warning signs include:

  • Exponential Temperature Rise: The temperature continues to increase even after cooling is applied at maximum capacity.

  • Pressure Increase: Rapid gas evolution causes a swift rise in reactor pressure.

  • Visible Changes: Sudden color changes, boiling of the solvent (when the temperature is below its boiling point at that pressure), or rapid solidification.

  • Vent noises: Hissing or whistling from relief valves.

If you observe these signs, prioritize personal safety above all else. Evacuate the area and alert your safety team. This is why conducting reactions in a fume hood with the sash down is imperative.

Section 4: Exotherm Response Decision Tree

In the event of an unexpected temperature spike, a clear and rapid response is necessary.

ExothermResponse Start Temperature Spike (>5°C above setpoint) StopAddition STOP ALL REAGENT ADDITION Start->StopAddition MaxCooling Apply Maximum Cooling StopAddition->MaxCooling CheckStirring Verify Vigorous Stirring MaxCooling->CheckStirring TempControl Is Temperature Decreasing? CheckStirring->TempControl Monitor Continue to Monitor Until Stable TempControl->Monitor Yes Emergency Is Temperature Still Rising Rapidly? TempControl->Emergency No Resume Slowly Resume Addition at a Reduced Rate After Stabilization Monitor->Resume Quench Execute Emergency Quench Protocol (if established) Emergency->Quench Yes Evacuate PRIORITIZE SAFETY: Alert Others, Lower Sash, Evacuate Area Emergency->Evacuate No Quench Plan Quench->Evacuate

Caption: Decision tree for responding to an unexpected reaction exotherm.

Section 5: Protocol for Controlled Addition

This is a generalized protocol for a nucleophilic substitution reaction. It must be adapted based on your specific reaction calorimetry and risk assessment.

Objective: To perform a reaction under heat-flow control by slow addition of a nucleophile to a solution of this compound.

Equipment:

  • Jacketed lab reactor with overhead stirrer and temperature probe.

  • Circulating cooling bath.

  • Syringe pump with a compatible syringe and needle line.

  • Inert atmosphere setup (e.g., Nitrogen or Argon).

Procedure:

  • Vessel Preparation: Set up the jacketed reactor under an inert atmosphere. Ensure the system is dry.

  • Initial Charge: Charge the reactor with this compound (1.0 eq) and the chosen anhydrous solvent (e.g., THF, Dioxane).

  • Cooling: Begin stirring and cool the reactor contents to the desired initial temperature (e.g., 0 °C). Allow the temperature to stabilize for 15-20 minutes.

  • Prepare Addition Solution: In a separate dry flask, prepare a solution of the nucleophile (e.g., 1.1 eq of a secondary amine) in the same solvent.

  • Syringe Pump Setup: Load the nucleophile solution into the syringe and place it on the syringe pump. Feed the needle line through a septum into the reactor, ensuring the tip is below the solvent surface to prevent splashing.

  • Controlled Addition:

    • Set the syringe pump to a slow addition rate (e.g., calculated to add the full volume over 2-4 hours).

    • Crucially, monitor the internal reaction temperature (Tr) and the jacket temperature (Tj). The difference (ΔT = Tr - Tj) is an indicator of the heat being generated.

    • If Tr rises by more than 2-3 °C, pause the addition until it returns to the setpoint. Adjust the addition rate downward.

  • Reaction Hold: Once the addition is complete, maintain the reaction at the set temperature and monitor for completion by a suitable analytical method (TLC, LC-MS).

  • Workup: Once complete, proceed with a planned, safe quenching and workup procedure. Be aware that quenching can also be exothermic.

References

Technical Support Center: Stabilizing 4-Chloro-5-methoxypyridin-2-amine in Synthetic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-5-methoxypyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Its unique substitution pattern—an electron-donating amine, a moderately donating methoxy group, and an electron-withdrawing chloro group—makes it highly valuable but also susceptible to specific decomposition pathways under various reaction conditions. This document provides in-depth, cause-and-effect troubleshooting to help you navigate these challenges, ensuring the integrity of your reactions and the purity of your products.

Core Stability Profile of this compound

Before delving into specific issues, it's crucial to understand the inherent chemical liabilities of the molecule. Its decomposition is not random; it is governed by the electronic and steric properties of the substituted pyridine ring. The primary pathways of degradation are:

  • Reductive Dehalogenation: The C-Cl bond can be cleaved, particularly in the presence of transition metal catalysts (e.g., Palladium, Nickel) and a hydrogen source, leading to the formation of 5-methoxypyridin-2-amine.

  • N-Oxidation: The lone pair of electrons on the pyridine ring nitrogen is susceptible to oxidation, forming the corresponding N-oxide. This alters the electronic properties of the ring, potentially leading to undesired side reactions or halting the desired transformation.[1][2][3]

  • Thermal Degradation: Like many substituted heterocycles, excessive heat can lead to non-specific decomposition, often characterized by discoloration of the reaction mixture and the formation of complex, intractable mixtures.[4][5]

The following troubleshooting guide addresses these core issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Reaction Issues

Question 1: I'm observing a significant amount of a dehalogenated byproduct (mass of 124.15 g/mol ) in my cross-coupling reaction. What is causing this, and how can I prevent it?

This is a classic case of reductive dehalogenation, a frequent side reaction in transition-metal-catalyzed processes like Suzuki or Buchwald-Hartwig couplings.[6][7]

Immediate Cause: The active catalyst (e.g., Pd(0)) is reacting with a hydrogen source in the reaction mixture to cleave the C-Cl bond instead of engaging in the desired catalytic cycle.

Underlying Factors & Solutions:

  • Catalyst and Ligand Choice: Standard catalysts may be too reactive or not sufficiently protective. For sterically accessible and nucleophilic pyridines, catalyst poisoning or side reactions can be an issue.[6]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that favor reductive elimination over dehalogenation. Using pre-formed palladium catalysts (e.g., G3 or G4 precatalysts) can also provide more reliable initiation and activity.

  • Solvent and Base System: Alcoholic solvents (like isopropanol) or the presence of water can act as a proton source, facilitating protodehalogenation, especially with sterically hindered substrates.[6]

    • Solution: Switch to a biphasic solvent system such as 2-MeTHF/H₂O or Dioxane/H₂O.[6] This can effectively suppress the dehalogenation pathway. Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous if employing a non-aqueous system.

  • Reaction Temperature: Higher temperatures accelerate both the desired reaction and the decomposition pathway.

    • Solution: Lower the reaction temperature. Run a temperature screen (e.g., 60°C, 80°C, 100°C) to find the optimal balance where the cross-coupling proceeds efficiently with minimal dehalogenation.

Protocol: Minimizing Dehalogenation in a Suzuki-Miyaura Coupling

ParameterStandard Conditions (Prone to Decomposition)Optimized Conditions (Stabilized)
Catalyst Pd(PPh₃)₄XPhos Pd G3 (2 mol%)
Ligand NoneXPhos (4 mol%)
Base Na₂CO₃ (aqueous)K₃PO₄ (anhydrous)
Solvent 1,4-Dioxane / H₂O (4:1)2-MeTHF (anhydrous)
Temperature 100 °C80 °C
Atmosphere NitrogenArgon (after thorough degassing)
Question 2: My reaction mixture is turning dark brown/black at elevated temperatures, and LC-MS analysis shows a polar byproduct with a mass of 174.59 g/mol . What is happening?

This observation strongly suggests the formation of the pyridine N-oxide. The pyridine nitrogen acts as a nucleophile and can be oxidized by trace oxygen, peroxides (from solvents like THF or dioxane), or certain reagents.[8][9] N-oxidation significantly alters the molecule's reactivity, often inhibiting the desired reaction.[1][2]

Underlying Factors & Solutions:

  • Atmospheric Oxygen: The most common culprit is insufficient inerting of the reaction vessel.

    • Solution: Ensure a rigorously inert atmosphere. Purge the reaction vessel with argon or high-purity nitrogen for at least 15-20 minutes. Use a gas bubbler to confirm positive pressure. Perform at least three vacuum/backfill cycles before adding reagents.

  • Solvent Purity: Ethereal solvents like THF and 1,4-dioxane can form explosive peroxides upon storage, which are potent oxidizing agents.

    • Solution: Always use freshly distilled or inhibitor-free, anhydrous solvents. Test for peroxides using potassium iodide (KI) starch paper before use.

  • Reagent Compatibility: Some reagents, even if not explicitly "oxidants," can promote N-oxide formation under certain conditions.

    • Solution: Review all reagents for oxidative potential. If an oxidant is required for a different part of the molecule, this substrate may be incompatible without a protecting group strategy.

Workflow: Preventing N-Oxide Formation

G start Reaction Setup inert Purge Vessel with Argon (3x Vacuum/Backfill) start->inert solvent Use Freshly Distilled/ Anhydrous Solvent inert->solvent test_peroxide Test Solvent for Peroxides solvent->test_peroxide Ethereal Solvents reagents Add Reagents under Positive Argon Flow solvent->reagents Non-Ethereal Solvents test_peroxide->reagents run_rxn Run Reaction under Inert Atmosphere reagents->run_rxn monitor Monitor by LC-MS for N-Oxide (M+16) run_rxn->monitor

Caption: Workflow for preventing N-Oxidation.

Question 3: My amide coupling reaction is sluggish, and forcing it with heat or stronger coupling agents results in a complex mixture. Why is it so unreactive?

The reduced nucleophilicity of the 2-amino group is the primary cause. While the amine is an activating group, its nucleophilicity is tempered by the overall electronic landscape of the pyridine ring.

Underlying Factors & Solutions:

  • Weak Nucleophilicity: The electron-withdrawing nature of the pyridine ring nitrogen and the adjacent chloro group reduces the electron density on the exocyclic amino group.

    • Solution 1: Use a More Potent Coupling Reagent. Standard reagents like HBTU may be insufficient. Switch to a stronger uronium- or phosphonium-based reagent like HATU or PyBOP, which are more effective for deactivated amines.[10]

    • Solution 2: Activate the Carboxylic Acid Partner. Convert the carboxylic acid to a more reactive electrophile, such as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive species can overcome the low nucleophilicity of the amine.[10]

  • Protonation: The pyridine ring nitrogen (pKa ≈ 1-2) can be protonated by the carboxylic acid or acidic byproducts, deactivating the entire system.

    • Solution: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine to scavenge protons without interfering with the coupling. A stronger, non-nucleophilic base like DBU may also be effective.[10]

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound? Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a refrigerator (2-8°C) and protected from light.[11][12] Long-term storage at -20°C is also recommended to minimize degradation over time.

Q2: What are the key analytical signatures of decomposition?

  • TLC: Decomposition often leads to streaking or the appearance of new, more polar spots (N-oxide) or less polar spots (dehalogenated product).

  • LC-MS: This is the most definitive tool. Monitor for the following masses:

    • Parent Compound: [M+H]⁺ = 159.0/161.0 (characteristic chlorine isotope pattern)

    • Dehalogenated Impurity: [M+H]⁺ = 125.1

    • N-Oxide Impurity: [M+H]⁺ = 175.0/177.0

Q3: Is this molecule stable to strongly acidic or basic conditions? It exhibits limited stability. Strong acids will protonate the pyridine nitrogen, deactivating it towards many reactions. Strong bases, especially at elevated temperatures, can promote nucleophilic aromatic substitution (SNAr) of the chloride or other undesired reactions. Base-catalyzed chlorination and amination of similar pyrimidines have been studied, indicating the molecule's reactivity under these conditions.[13] It is best to use mild bases and avoid strongly acidic workups where possible.

Diagram: Primary Decomposition Pathways

G cluster_main This compound cluster_path1 Reductive Dehalogenation cluster_path2 N-Oxidation A C₆H₇ClN₂O (Parent Molecule) B 5-methoxypyridin-2-amine (Dehalogenated) A->B [H] Pd/C, NiCl₂ C This compound N-oxide (Oxidized) A->C [O] Air, Peroxides

References

solvent effects on the reactivity of 4-Chloro-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Chloro-5-methoxypyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common reactivity challenges and optimize experimental outcomes involving this versatile pyridine building block. The inherent electronic nature of this substrate—possessing both electron-donating (amino, methoxy) and electron-withdrawing (chloro) groups on a pyridine ring—presents unique challenges and opportunities in synthesis.

This document provides troubleshooting guides in a direct question-and-answer format, focusing on the two primary reaction classes for this molecule: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

The C4-chloro group can be displaced by various nucleophiles. However, the pyridine ring's overall electron density, influenced by the C2-amino and C5-methoxy groups, makes it less electrophilic than pyridines bearing strongly electron-withdrawing groups (like a nitro group).[1][2] This necessitates careful optimization of reaction conditions, particularly solvent choice.

Frequently Asked Questions (SNAr)

Q1: My SNAr reaction with this compound is showing no conversion or is extremely sluggish. What is the primary cause?

A1: The most common cause is a combination of insufficient substrate activation and suboptimal solvent choice. The electron-donating nature of the amino and methoxy groups reduces the electrophilicity of the carbon bearing the chlorine, slowing down the initial nucleophilic attack.

Causality & Troubleshooting Steps:

  • Solvent Choice is Critical: The choice of solvent can dramatically alter the reactivity of your nucleophile and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[3][4]

    • Problem: You are using a protic solvent (e.g., ethanol, methanol, water). Protic solvents have acidic protons (O-H, N-H) that form a hydrogen-bond "cage" around the nucleophile.[5][6] This solvation shell blunts its nucleophilicity, drastically reducing the reaction rate.

    • Solution: Switch to a polar aprotic solvent . Solvents like DMSO, DMF, or NMP are ideal.[7] They possess high polarity to dissolve reactants and stabilize charged intermediates but lack the acidic protons that deactivate the nucleophile.[5] This leaves the nucleophile "naked" and highly reactive.

  • Insufficient Temperature: SNAr reactions on less-activated rings often require thermal energy to overcome the activation barrier.

    • Solution: If you are running the reaction at room temperature, gradually increase the heat. Monitor the reaction by TLC or LC-MS at intervals (e.g., 60 °C, 80 °C, 100 °C). Be mindful of potential decomposition at very high temperatures.[7]

  • Weak Nucleophile or Base: The strength of your nucleophile is paramount. If using a neutral nucleophile (e.g., an amine or alcohol), a suitable base is required to either deprotonate it, increasing its nucleophilicity, or to scavenge the HCl byproduct.

    • Solution: For alcohol nucleophiles, use a strong base like NaH or KHMDS to pre-form the more potent alkoxide. For amine nucleophiles, a non-nucleophilic organic base like DBU or an inorganic base like K₂CO₃ or Cs₂CO₃ is often necessary.

Below is a decision tree to guide your troubleshooting process for a failing SNAr reaction.

SNAr_Troubleshooting start Low / No S_N_Ar Conversion check_solvent What is the solvent type? start->check_solvent protic Protic (e.g., EtOH, H₂O) check_solvent->protic Protic aprotic Polar Aprotic (e.g., DMF, DMSO) check_solvent->aprotic Aprotic switch_solvent Action: Switch to Polar Aprotic Solvent (DMF, DMSO, NMP). Rationale: Prevents H-bonding and deactivation of the nucleophile. protic->switch_solvent check_temp Is the reaction heated? aprotic->check_temp no_heat No / RT check_temp->no_heat heat Yes check_temp->heat increase_temp Action: Increase temperature incrementally (e.g., 60-120 °C). Rationale: Overcomes activation energy barrier. no_heat->increase_temp check_reagents Are nucleophile/base strong enough? heat->check_reagents weak_reagents Potentially Weak check_reagents->weak_reagents strong_reagents Sufficiently Strong check_reagents->strong_reagents strengthen_reagents Action: Use stronger base (e.g., NaH for alcohols) or more nucleophilic reagent. Rationale: Increases driving force of the reaction. weak_reagents->strengthen_reagents further_opt Consider alternative strategies (e.g., catalysis). strong_reagents->further_opt

Caption: Troubleshooting workflow for SNAr reactions.

Q2: How do I choose the best polar aprotic solvent for my SNAr reaction?

A2: While DMF, DMSO, and NMP are all excellent choices, subtle differences can impact your reaction. The ideal solvent effectively solvates the transition state, which is more polar than the reactants.[3] Key properties to consider are the dielectric constant (ε), which reflects the solvent's ability to insulate charges, and the dipole moment (μ).

Table 1: Properties of Common Solvents for SNAr Reactions

SolventTypeDielectric Constant (ε)Dipole Moment (μ, D)Boiling Point (°C)Suitability Notes
DMSO Polar Aprotic473.96189Excellent for stabilizing charged intermediates; high boiling point allows for high reaction temperatures. Can be difficult to remove during workup.
DMF Polar Aprotic373.82153Good all-around choice, dissolves a wide range of compounds. Easier to remove than DMSO. Can decompose at high temperatures.
NMP Polar Aprotic324.09202Thermally very stable, suitable for very high-temperature reactions.
Acetonitrile Polar Aprotic37.53.9282Lower boiling point limits the reaction temperature but is very easy to remove.
Ethanol Polar Protic24.51.6978Poor choice. Deactivates nucleophiles via hydrogen bonding.[5][6]
Water Polar Protic80.11.85100Generally unsuitable unless specific "on-water" catalytic conditions are employed.[1]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The C4-chloro position is also amenable to forming new C-C, C-N, or C-O bonds via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). However, aryl chlorides are significantly less reactive than bromides or iodides, and the pyridine nitrogen can act as a ligand, poisoning the palladium catalyst.[8][9]

Frequently Asked Questions (Cross-Coupling)

Q1: My Suzuki coupling with this compound is failing. I see only starting material and/or dehalogenation. What's wrong?

A1: This is a classic problem when coupling unreactive aryl chlorides, especially heteroaryl chlorides. The failure typically lies in the first step of the catalytic cycle: oxidative addition .[10] The electron-rich nature of the substrate further disfavors this step.

Causality & Troubleshooting Steps:

  • Inadequate Catalyst System (Ligand is Key): Standard catalysts like Pd(PPh₃)₄ are often ineffective for activating C-Cl bonds.

    • Problem: You are using a simple, less electron-rich phosphine ligand (e.g., PPh₃). These ligands do not create a palladium center that is electron-rich enough to readily insert into the strong C-Cl bond.

    • Solution: Employ a modern catalyst system featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands .[8][11] These ligands increase the electron density on the palladium, promoting the oxidative addition step. They also provide steric bulk that facilitates the final reductive elimination step.[11]

  • Catalyst Deactivation: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, forming an inactive off-cycle species.[8]

    • Solution: The bulky ligands mentioned above also help shield the palladium center from coordination by the substrate's nitrogen. Using a pre-catalyst, which is more stable to air and forms the active Pd(0) species in situ, can also improve results.

  • Wrong Choice of Base or Solvent: The base is not just a proton scavenger; it plays a crucial role in the transmetalation step of the Suzuki cycle.[12]

    • Solution: For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃. The solvent must solubilize all components. A mixture of a non-polar solvent like toluene or dioxane with a small amount of water is common, as water can aid in dissolving the inorganic base and facilitate the reaction.[9][10]

Suzuki_Cycle pd0 L₂Pd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add SLOW STEP! Requires e⁻-rich bulky ligand deactivation Catalyst Deactivation (Pyridine Coordination) pd0->deactivation pd_complex L₂Pd(II)(Ar)Cl ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_biaryl L₂Pd(II)(Ar)(Ar') transmetal->pd_biaryl red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 product R-R' (Product) red_elim->product aryl_halide R-Cl (Substrate) aryl_halide->ox_add boronic_acid R'-B(OR)₂ + Base boronic_acid->transmetal

Caption: Suzuki catalytic cycle highlighting challenging steps.

Q2: I am getting significant protodeboronation of my boronic acid coupling partner. How can I prevent this?

A2: Protodeboronation is the undesired cleavage of the C-B bond by a proton source, competing with the desired transmetalation step.

Causality & Troubleshooting Steps:

  • Excess Water or Protic Solvent: While a small amount of water can be beneficial, too much can lead to hydrolysis of the boronic acid.

    • Solution: Ensure your organic solvent is anhydrous and degassed. If using a biphasic system, minimize the amount of water (e.g., use a 10:1 ratio of organic solvent to water).[10]

  • Reaction Temperature is Too High or Reaction Time is Too Long: Boronic acids can be unstable under prolonged heating.

    • Solution: Try running the reaction at a lower temperature for a longer period. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid degrading the product or boronic acid.

  • Base Choice: Some bases can accelerate decomposition.

    • Solution: Consider using a milder base like KF, which is known to be effective while minimizing base-labile group cleavage and protodeboronation.[12]

Appendix: General Experimental Protocols

These protocols are starting points and require optimization for specific nucleophiles and coupling partners.

Protocol 1: General Procedure for SNAr Reaction
  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.) and the appropriate base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen).

  • Reagent Addition: Add the nucleophile (1.1-1.5 equiv.) followed by anhydrous, degassed polar aprotic solvent (e.g., DMSO or DMF, to make a ~0.1 M solution).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 80-120 °C).

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the solvent and excess reagents.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[13]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add to a dry Schlenk flask: this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[14]

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the bulky phosphine ligand (e.g., SPhos, 2-4 mol%).[9]

  • Solvent Addition: Add the degassed solvent system (e.g., toluene or 1,4-dioxane, often with ~10% v/v water).[9][10]

  • Reaction Execution: Seal the flask and heat the reaction mixture with vigorous stirring to the target temperature (e.g., 90-110 °C) for the indicated time (typically 12-24 hours).[9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine.[8]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.[8]

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 4-Chloro-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 4-Chloro-5-methoxypyridin-2-amine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. We will delve into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, offering a detailed, predictive analysis of its ¹H and ¹³C NMR spectra. Furthermore, we will objectively compare the utility of NMR with other powerful analytical techniques, namely Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single Crystal X-ray Diffraction, providing a comprehensive overview for researchers, scientists, and drug development professionals. Our approach is grounded in established spectroscopic principles and substituent effect data to ensure scientific integrity and practical applicability.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. Its ability to probe the chemical environment of individual nuclei provides a detailed map of atomic connectivity and spatial relationships. For a polysubstituted heteroaromatic compound like this compound, NMR is indispensable for confirming the precise arrangement of substituents on the pyridine ring, which is crucial for understanding its chemical reactivity and biological activity.

The predictive power of NMR, rooted in the principle of substituent chemical shifts (SCS), allows for a theoretical yet highly accurate determination of spectral features even before a compound is synthesized or isolated. This predictive capability is a cornerstone of modern organic chemistry, enabling the verification of target molecules and the identification of unknown substances.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to be relatively simple, exhibiting signals for the two aromatic protons, the amine protons, and the methoxy protons. The chemical shifts are estimated based on the additive effects of the chloro, methoxy, and amino substituents on the pyridine ring.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of the amine protons due to hydrogen bonding effects.[1][2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. A higher field strength will provide better signal dispersion.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-36.2 - 6.5Singlet (s)-1H
H-67.5 - 7.8Singlet (s)-1H
-NH₂4.5 - 5.5 (broad)Singlet (s)-2H
-OCH₃3.8 - 4.0Singlet (s)-3H

Causality Behind Predicted Chemical Shifts:

  • H-3: The amino group at C-2 is a strong electron-donating group, which significantly shields the ortho proton (H-3), causing it to appear at a relatively high field (low ppm value).

  • H-6: The nitrogen atom in the pyridine ring is electron-withdrawing, which deshields the adjacent proton (H-6). This effect, combined with the electronic influence of the other substituents, places this proton at a lower field (higher ppm value).

  • -NH₂: The chemical shift of the amine protons is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding. A broad singlet is typically observed.

  • -OCH₃: The methoxy protons will appear as a sharp singlet in the typical region for methoxy groups attached to an aromatic ring.

Coupling Constants: Due to the substitution pattern, the two aromatic protons, H-3 and H-6, are not adjacent and are separated by four bonds. While long-range coupling (⁴J) is possible in aromatic systems, it is often very small (~0-1 Hz) and may not be resolved, leading to the prediction of singlets for both protons.[3][4]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts are predicted based on established substituent chemical shift (SCS) data for substituted pyridines.[5][6][7][8]

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum with a single peak for each unique carbon atom.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2155 - 160
C-395 - 105
C-4140 - 145
C-5145 - 150
C-6135 - 140
-OCH₃55 - 60

Causality Behind Predicted Chemical Shifts:

  • C-2: Directly attached to the electron-donating amino group and the ring nitrogen, this carbon is expected to be significantly downfield.

  • C-3: Shielded by the ortho-amino group, this carbon will appear at a relatively high field.

  • C-4: Attached to the electronegative chlorine atom, this carbon will be deshielded.

  • C-5: The methoxy group has a shielding effect on the ortho and para positions, but its influence at the meta position (C-5) is less pronounced. The combined effects of the adjacent chloro and methoxy groups will determine its final shift.

  • C-6: Influenced by the ring nitrogen and the other substituents, this carbon will appear in the downfield region typical for pyridine carbons.

  • -OCH₃: The methoxy carbon will have a characteristic chemical shift in the 55-60 ppm range.

Comparative Analysis with Other Analytical Techniques

While NMR is a powerful tool, a comprehensive structural elucidation often involves a combination of analytical techniques.

dot graph "Analytical_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=10];

} Caption: Workflow for structural elucidation, comparing NMR with other techniques.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. Electron ionization (EI) is a common technique that also induces fragmentation, offering clues about the molecular structure.[9][10][11][12][13]

Predicted Fragmentation of this compound:

  • Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (C₆H₇ClN₂O). The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.

  • Key Fragmentations:

    • Loss of a methyl radical (•CH₃) from the methoxy group to give an [M-15]⁺ peak.

    • Loss of a chloro radical (•Cl) to give an [M-35]⁺ peak.

    • Cleavage of the C-O bond of the methoxy group, leading to the loss of formaldehyde (CH₂O) resulting in an [M-30]⁺ peak.

Comparison with NMR:

  • Advantages of MS: High sensitivity, requires very small sample amounts, and provides accurate molecular weight and elemental composition.

  • Disadvantages of MS: Does not provide detailed information on the connectivity of atoms or the specific arrangement of substituents on the pyridine ring. Isomer differentiation can be challenging without tandem MS and reference spectra.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent technique for identifying the presence of specific functional groups.[14][15][16][17][18]

Predicted Characteristic IR Bands for this compound:

  • N-H stretching (amine): Two bands in the region of 3300-3500 cm⁻¹.

  • C-H stretching (aromatic and methyl): Bands around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (methyl).

  • C=C and C=N stretching (pyridine ring): Several bands in the 1400-1600 cm⁻¹ region.

  • C-O stretching (methoxy): A strong band around 1200-1250 cm⁻¹.

  • C-Cl stretching: A band in the fingerprint region, typically below 800 cm⁻¹.

Comparison with NMR:

  • Advantages of IR: Fast, non-destructive, and provides a quick assessment of the functional groups present.

  • Disadvantages of IR: Provides limited information about the overall molecular structure and connectivity. It cannot distinguish between isomers with the same functional groups.

Single Crystal X-ray Diffraction

Principle: This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. It can provide the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[19][20][21][22]

Potential Insights from X-ray Crystallography of this compound:

  • Unambiguous confirmation of the substitution pattern on the pyridine ring.

  • Detailed information on the planarity of the pyridine ring and the orientation of the substituents.

  • Analysis of intermolecular interactions, such as hydrogen bonding involving the amine group, which can influence the compound's physical properties and crystal packing.

Comparison with NMR:

  • Advantages of X-ray Crystallography: Provides the absolute structure of the molecule in the solid state with high precision.

  • Disadvantages of X-ray Crystallography: Requires a suitable single crystal, which can be challenging to grow. The structure determined is for the solid state and may not be representative of the conformation in solution, where NMR is performed.

Conclusion

The structural elucidation of this compound is most effectively achieved through a combination of analytical techniques. NMR spectroscopy, with its ability to provide detailed information about atomic connectivity, serves as the cornerstone for determining the precise isomeric structure. Mass spectrometry provides essential information on molecular weight and elemental composition, while IR spectroscopy offers a rapid means of confirming the presence of key functional groups. For an unambiguous determination of the three-dimensional structure in the solid state, single crystal X-ray diffraction is the gold standard.

By understanding the strengths and limitations of each technique, researchers can devise a comprehensive analytical strategy to fully characterize novel compounds, a critical step in the advancement of chemical and pharmaceutical research.

References

Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry of 4-Chloro-5-methoxypyridin-2-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of modern drug discovery and development, the precise and unambiguous structural characterization of novel chemical entities is a foundational pillar. Among the myriad of analytical techniques available, mass spectrometry (MS) reigns supreme for its sensitivity, speed, and depth of structural information it can provide. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth, comparative analysis of mass spectrometric techniques for the characterization of 4-Chloro-5-methoxypyridin-2-amine and its derivatives. These substituted pyridines are crucial building blocks in medicinal chemistry, and a thorough understanding of their behavior under mass spectrometric analysis is paramount for efficient and accurate research.

This technical guide moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, provides a framework for self-validating protocols, and is grounded in authoritative scientific principles.

The Analytical Challenge: Unraveling Substituted Pyridines

This compound (MW: 158.59 g/mol , Formula: C₆H₇ClN₂O) presents a unique analytical puzzle due to the interplay of its functional groups: a pyridine core, a reactive chloro substituent, a methoxy group, and an amino group.[1] Each of these moieties influences the molecule's ionization and subsequent fragmentation, making a well-designed mass spectrometry protocol essential for its characterization. The choice of ionization technique and analytical strategy can significantly impact the quality and nature of the data obtained.

A Comparative Analysis of Ionization Techniques

The initial and most critical step in any mass spectrometry experiment is the ionization of the analyte. The choice between "hard" and "soft" ionization techniques will dictate the extent of fragmentation observed and, consequently, the type of structural information gleaned.

Electron Ionization (EI): The Hard Approach for Structural Detail

Electron Ionization (EI) is a classic, high-energy technique that provides rich fragmentation patterns, akin to a molecular fingerprint.[2] For this compound, EI-MS is expected to yield a complex spectrum that can be invaluable for structural elucidation.

  • Causality of Fragmentation: The high energy (typically 70 eV) imparted during EI leads to the formation of a radical cation (M⁺•) that is energetically unstable and undergoes extensive fragmentation. The fragmentation pathways are governed by the relative stability of the resulting fragment ions and neutral losses.

Electrospray Ionization (ESI): The Soft Touch for Molecular Weight Determination

In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in minimal fragmentation. This makes it the method of choice for accurately determining the molecular weight of the parent compound and for interfacing with liquid chromatography (LC-MS).

  • Mechanism of Ionization: ESI generates ions from solution, typically by protonation in positive ion mode ([M+H]⁺) or deprotonation in negative ion mode ([M-H]⁻). For this compound, the basic nitrogen of the pyridine ring and the amino group make it an excellent candidate for positive ion ESI.

Data Summary: Predicted Mass Spectra

The following table provides a comparative summary of the expected mass spectral data for this compound under EI and ESI conditions. These predictions are based on established fragmentation principles for substituted pyridines.[3][4]

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion (EI) Proposed Fragment Ion (ESI) Ionization Technique Relative Intensity (Predicted) Notes on Fragmentation
158/160[M]⁺•-EIModerateMolecular ion peak, showing isotopic pattern for chlorine.
159/161-[M+H]⁺ESIHighProtonated molecular ion, showing isotopic pattern for chlorine.
143/145[M-CH₃]⁺-EIModerateLoss of a methyl radical from the methoxy group.
123[M-Cl]⁺-EILowLoss of a chlorine radical.
128[M-CH₂O]⁺•-EIModerateLoss of formaldehyde from the methoxy group.
94[M-Cl-HCN]⁺-EIModerateSubsequent loss of HCN from the [M-Cl]⁺ ion.

Experimental Workflow: A Self-Validating LC-MS/MS Protocol

For the routine analysis and quantification of this compound and its derivatives in complex matrices, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using ESI is the industry standard. The following protocol is designed to be a self-validating system, ensuring robustness and reliability.

Diagram of the LC-MS/MS Workflow

LC_MS_MS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry Sample Sample Injection Column C18 Reverse-Phase Column Sample->Column Separation Gradient Mobile Phase Gradient (e.g., Water/Acetonitrile with Formic Acid) ESI Electrospray Ionization (ESI) Column->ESI Elution Q1 Quadrupole 1 (Q1) Precursor Ion Selection ESI->Q1 Ionization Q2 Quadrupole 2 (Q2) Collision-Induced Dissociation (CID) Q1->Q2 Isolation Q3 Quadrupole 3 (Q3) Product Ion Scanning Q2->Q3 Fragmentation Detector Detector Q3->Detector Analysis Data_Analysis Data Analysis (Quantification & Confirmation) Detector->Data_Analysis Signal

Caption: A typical LC-MS/MS workflow for the analysis of this compound derivatives.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Perform serial dilutions to create calibration standards and quality control samples.

    • For complex matrices (e.g., plasma, tissue homogenates), a protein precipitation or solid-phase extraction (SPE) step may be necessary to reduce matrix effects.[5]

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Parameters (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5-4.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • Gas Flow Rates: Optimize nebulizer and drying gas flows for maximal signal.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Rationale: MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion transition.

    • Primary (Quantifier) Transition: m/z 159.0 → [Specific Fragment Ion]. A suitable fragment would be determined by initial product ion scans.

    • Secondary (Qualifier) Transition: m/z 161.0 → [Corresponding Fragment Ion]. This transition, utilizing the ³⁷Cl isotope, serves as a confirmation of the analyte's identity. The ratio of the quantifier to qualifier ion should remain constant across all samples and standards.

Predicted Fragmentation Pathway (Electron Ionization)

Understanding the fragmentation pathways is crucial for interpreting EI mass spectra and for selecting appropriate transitions in tandem MS experiments.

Fragmentation_Pathway cluster_frags M [C₆H₇ClN₂O]⁺• m/z 158/160 (Molecular Ion) F1 [C₅H₄ClN₂O]⁺ m/z 143/145 M->F1 - •CH₃ F2 [C₆H₇N₂O]⁺ m/z 123 M->F2 - •Cl F3 [C₅H₅ClN₂]⁺• m/z 128/130 M->F3 - CH₂O F4 [C₅H₄N₂O]⁺ m/z 94 F2->F4 - HCN

Caption: Predicted electron ionization fragmentation pathway for this compound.

Conclusion: A Strategy for Confident Characterization

The successful mass spectrometric analysis of this compound and its derivatives hinges on a strategic approach that leverages the strengths of different techniques. For initial structural confirmation and elucidation of unknown derivatives, high-resolution EI-MS provides invaluable fragmentation data. For routine quantification and analysis in complex environments, a validated LC-MS/MS method with ESI and MRM is the gold standard, offering unparalleled sensitivity and selectivity. By understanding the underlying principles of ionization and fragmentation, researchers can design robust and self-validating analytical methods, accelerating the pace of drug discovery and development.

References

A Comparative Guide to 4-Chloro-5-methoxypyridin-2-amine and Other Substituted Pyridines for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals. Its unique electronic properties, hydrogen bonding capabilities, and ability to modulate physicochemical characteristics make it a privileged structure in drug design. This guide provides an in-depth comparison of 4-Chloro-5-methoxypyridin-2-amine with other substituted pyridines, offering insights into its synthesis, reactivity, and potential applications, supported by experimental data and protocols.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the pyridine ring significantly influences its electronic and steric properties, which in turn affect its reactivity and interactions with biological targets. This compound possesses a unique combination of an electron-donating amino group, an electron-withdrawing chloro group, and a methoxy group that can influence conformation and solubility.

To understand the relative properties, a comparison of key physicochemical parameters is essential.

CompoundMolecular WeightLogPpKa
This compound158.591.323.41 (predicted)
2-Aminopyridine94.110.536.86
2-Amino-4-chloropyridine128.561.154.5 (estimated)
2-Amino-5-methoxypyridine124.140.686.5 (estimated)

Table 1: Comparison of Physicochemical Properties of Selected Substituted Pyridines.

The chloro and methoxy substituents in this compound increase its lipophilicity (LogP) compared to the parent 2-aminopyridine, which can impact cell permeability. The predicted pKa suggests it is a weaker base than 2-aminopyridine, a factor that can influence its binding characteristics and pharmacokinetic profile.

Synthesis of this compound and Analogs

Hypothetical Synthetic Protocol for this compound

This protocol is based on established pyridine chemistry and provides a logical pathway for its synthesis.

Step 1: Nitration of 2-Amino-5-methoxypyridine

  • To a solution of 2-amino-5-methoxypyridine in concentrated sulfuric acid, slowly add fuming nitric acid at a controlled temperature (e.g., 0-5 °C).

  • Stir the reaction mixture at room temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter, wash with water, and dry to obtain 2-amino-5-methoxy-4-nitropyridine.

Step 2: Reduction of the Nitro Group

  • Dissolve the 2-amino-5-methoxy-4-nitropyridine in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for example, tin(II) chloride dihydrate, and heat the mixture to reflux.

  • After the reaction is complete (monitored by TLC), cool the mixture and neutralize with a base.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield 4-amino-2-amino-5-methoxypyridine.

Step 3: Sandmeyer Reaction for Chlorination

  • Dissolve the resulting diamine in aqueous hydrochloric acid and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Add the cold diazonium salt solution to the copper(I) chloride solution.

  • Warm the reaction mixture to room temperature and then heat gently to complete the reaction.

  • Cool the mixture, neutralize, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain this compound.

Caption: Hypothetical synthetic workflow for this compound.

Comparative Reactivity in Cross-Coupling Reactions

The chloro-substituent at the 4-position of this compound serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The electronic environment of the pyridine ring, influenced by the amino and methoxy groups, can affect the efficiency of these reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. A comparison of the reactivity of various chloropyridines highlights the influence of substituents on reaction yields.

EntryChloropyridine SubstrateArylboronic AcidCatalyst SystemYield (%)
12-ChloropyridinePhenylboronic acidPd(OAc)2 / SPhos85
23-ChloropyridinePhenylboronic acidPd(OAc)2 / SPhos92
34-ChloropyridinePhenylboronic acidPd(OAc)2 / SPhos95
42-Amino-4-chloropyridinePhenylboronic acidPd(PPh3)478
52-Chloro-5-nitropyridinePhenylboronic acidPd(dppf)Cl290

Table 2: Comparative Yields of Suzuki-Miyaura Coupling with Various Chloropyridines.

While specific data for this compound is not available, the data for 2-amino-4-chloropyridine (Entry 4) suggests that the amino group can influence the catalytic cycle, potentially leading to slightly lower yields compared to unsubstituted chloropyridines under similar conditions. The electron-donating nature of the amino and methoxy groups in this compound may increase the electron density at the chlorine-bearing carbon, potentially slowing down the oxidative addition step. However, optimization of the catalyst, ligand, and reaction conditions can likely lead to high yields.

Experimental Protocol: Suzuki-Miyaura Coupling of a Substituted Chloropyridine
  • To a reaction vessel, add the chloropyridine (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol), and base (e.g., K2CO3, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition Ar-X PdII_Complex Ar-Pd(II)L2-X Oxidative_Addition->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Ar'B(OH)2 Base Diorgano_PdII Ar-Pd(II)L2-Ar' Transmetalation->Diorgano_PdII Reductive_Elimination Reductive Elimination Diorgano_PdII->Reductive_Elimination Reductive_Elimination->Pd0 Product Ar-Ar' Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming C-N bonds. The electronic properties of the chloropyridine substrate are also critical in this reaction.

EntryChloropyridine SubstrateAmineCatalyst SystemYield (%)
12-ChloropyridineMorpholinePd2(dba)3 / Xantphos90
23-ChloropyridineAnilinePd(OAc)2 / BINAP88
34-ChloropyridineBenzylaminePd(OAc)2 / Josiphos85
42,4-DichloropyridineAnilinePd2(dba)3 / Xantphos95 (at C2)
52-Chloro-5-nitropyridinePiperidinePd(OAc)2 / RuPhos92

Table 3: Comparative Yields of Buchwald-Hartwig Amination with Various Chloropyridines.

The high regioselectivity observed with 2,4-dichloropyridine (Entry 4) suggests that the electronic environment significantly directs the site of amination. For this compound, the presence of the electron-donating amino and methoxy groups might make the C4 position less electrophilic compared to an unsubstituted chloropyridine, potentially requiring more forcing conditions or a more electron-rich ligand to achieve high yields.

Experimental Protocol: Buchwald-Hartwig Amination of a Substituted Chloropyridine
  • In a glovebox or under an inert atmosphere, add the chloropyridine (1.0 mmol), amine (1.2 mmol), palladium precatalyst (e.g., Pd2(dba)3, 0.02 mmol), ligand (e.g., Xantphos, 0.04 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol) to a reaction tube.

  • Add a degassed anhydrous solvent (e.g., toluene or dioxane, 5 mL).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The 2-aminopyridine moiety is a common feature in many kinase inhibitors, often acting as a hinge-binder in the ATP-binding site of the enzyme.[1] The substituents at the 4- and 5-positions can significantly modulate the potency and selectivity of these inhibitors.

While direct comparative IC50 data for a simple series of 4,5-substituted 2-aminopyridines is scarce, general SAR trends can be extrapolated from more complex derivatives.

Kinase Inhibitor ScaffoldKey SubstituentsGeneral SAR Observations
2-AminopyridineC4-Aryl/HeteroarylOften crucial for potency and selectivity, occupying a hydrophobic pocket.
C5-Alkoxy/AlkylCan improve metabolic stability and fine-tune binding interactions.
C5-HaloCan modulate electronic properties and provide vectors for further functionalization.

Table 4: General Structure-Activity Relationship Trends for 2-Aminopyridine-Based Kinase Inhibitors.

The 4-chloro and 5-methoxy groups of this compound offer a valuable combination for kinase inhibitor design. The 4-chloro position can be functionalized to introduce larger groups that can interact with specific pockets in the kinase active site. The 5-methoxy group can enhance binding through hydrogen bonding or by influencing the conformation of the molecule.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a microplate, combine the kinase, a fluorescently labeled substrate, and ATP in a reaction buffer.

  • Add the test compounds to the wells and incubate at a controlled temperature (e.g., 30 °C) for a specific time.

  • Stop the reaction and measure the fluorescence to determine the amount of phosphorylated substrate.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Applications in Drug Discovery: A Building Block for Bioactive Molecules

This compound and its derivatives are valuable intermediates in the synthesis of a variety of bioactive molecules, particularly in the realm of oncology. While direct incorporation of the parent molecule into an approved drug is not widely documented, its structural motifs are present in potent kinase inhibitors.

For instance, the closely related 4-amino-5-chloro-N-(...)-pyrimidin-2-yl moiety is a key component of certain ALK and EGFR dual kinase inhibitors, which are being investigated for the treatment of non-small cell lung cancer.[2] The 4-chloro-5-methoxy-2-aminopyridine core provides a strategic starting point for the synthesis of such complex molecules.

Conclusion

This compound represents a versatile and valuable building block for drug discovery. Its unique substitution pattern provides a balance of reactivity and functionality that can be exploited for the synthesis of diverse compound libraries. A thorough understanding of its comparative physicochemical properties, reactivity in key cross-coupling reactions, and its potential to interact with biological targets, such as kinases, empowers researchers to strategically incorporate this scaffold into their drug design programs. The experimental protocols provided herein offer a practical guide for the synthesis and derivatization of this and other substituted pyridines, facilitating the exploration of new chemical space in the quest for novel therapeutics.

References

Reactivity Face-Off: A Comparative Guide to 4-Chloro- and 4-Bromo-5-methoxypyridin-2-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, substituted pyridines represent a privileged scaffold, forming the core of numerous therapeutic agents. Among the vast array of available building blocks, 4-halo-5-methoxypyridin-2-amines are particularly valuable intermediates, offering strategically placed vectors for molecular elaboration. This guide provides a detailed, evidence-based comparison of the reactivity of two key analogs: 4-chloro-5-methoxypyridin-2-amine (1) and 4-bromo-5-methoxypyridin-2-amine (2) .

While differing by only a single halogen atom, the choice between these two intermediates has profound implications for reaction efficiency, catalyst selection, and overall synthetic strategy. For researchers, scientists, and drug development professionals, understanding these nuances is critical for accelerating discovery timelines and optimizing the synthesis of complex molecular targets. This document delves into the fundamental principles governing their reactivity and presents comparative data for cornerstone palladium-catalyzed cross-coupling reactions.

Theoretical Reactivity Analysis: Electronic Environment and Bond Energetics

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally dictated by the ease of the initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond. This crucial step is sensitive to both electronic factors and the inherent strength of the C-X bond.

Electronic Effects: The pyridine ring is intrinsically electron-deficient. However, in our target molecules, this is modulated by two powerful electron-donating groups (EDGs):

  • Amino Group (-NH₂ at C2): A strong +M (mesomeric) and -I (inductive) group, it significantly increases electron density at the ortho (C3) and para (C6) positions.

  • Methoxy Group (-OCH₃ at C5): Also a strong +M and -I group, it directs electron density to the ortho (C4, C6) and para (C2) positions.

The combined effect of these two EDGs enriches the pyridine ring, which can influence catalyst coordination. However, the most dominant factor in comparing the two substrates is the nature of the halogen itself.

Bond Dissociation Energy (BDE): The single most critical differentiator is the strength of the carbon-halogen bond. The C-Br bond is significantly weaker and more polarizable than the C-Cl bond.

BondAverage Bond Dissociation Energy (kcal/mol)
C-Cl~84
C-Br~71

This ~13 kcal/mol difference means that significantly less energy is required to cleave the C-Br bond, making the oxidative addition of a Pd(0) catalyst to 4-bromo-5-methoxypyridin-2-amine (2) kinetically more favorable and faster than with its chloro-analog (1) .[1] This fundamental principle predicts that the bromo-derivative will be the more reactive coupling partner.[2][3]

Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

The theoretical prediction of higher reactivity for the bromo-analog is consistently borne out in practice. The chloro-derivative often requires more specialized, electron-rich, and sterically hindered phosphine ligands, higher catalyst loadings, and more forcing reaction conditions (e.g., higher temperatures) to achieve comparable yields.[1][4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C(sp²)-C(sp²) bonds, is a cornerstone of modern synthesis.[5][6] When comparing our two substrates, the choice of catalyst system is paramount. The more reactive bromo-compound (2) can often be successfully coupled using "traditional" catalysts, whereas the chloro-compound (1) necessitates more advanced, highly active systems.

Table 1: Comparative Performance in a Model Suzuki-Miyaura Reaction

Parameter4-Chloro-Derivative (1)4-Bromo-Derivative (2)Rationale & Causality
Aryl Halide This compound4-bromo-5-methoxypyridin-2-amineThe weaker C-Br bond facilitates easier oxidative addition.
Boronic Acid Phenylboronic AcidPhenylboronic Acid-
Pd Catalyst Pd₂(dba)₃ (2 mol%)Pd(PPh₃)₄ (5 mol%)Requires a highly active catalyst system for C-Cl bond activation.[2]
Ligand SPhos (4 mol%)-Electron-rich, bulky phosphine ligand promotes oxidative addition and stabilizes the active catalyst.[7]
Base K₃PO₄ (2.0 equiv)Na₂CO₃ (2.0 equiv)Stronger base often required for less reactive chlorides.
Solvent Dioxane/H₂O (4:1)Dioxane/H₂O (4:1)-
Temperature 100 °C90 °CHigher thermal energy needed to overcome the activation barrier for C-Cl cleavage.
Time 12-18 h4-8 hSlower kinetics of the rate-limiting oxidative addition step.
Typical Yield 65-80%85-95%More efficient conversion due to favorable kinetics.
Buchwald-Hartwig Amination

For the synthesis of complex amines, the Buchwald-Hartwig amination is an indispensable tool for C-N bond formation.[8][9] Similar to the Suzuki coupling, activating the C-Cl bond is the primary challenge, demanding more sophisticated catalyst systems compared to the C-Br bond.[10]

Table 2: Comparative Performance in a Model Buchwald-Hartwig Amination

Parameter4-Chloro-Derivative (1)4-Bromo-Derivative (2)Rationale & Causality
Aryl Halide This compound4-bromo-5-methoxypyridin-2-amineHigher reactivity of the C-Br bond.
Amine MorpholineMorpholine-
Pd Catalyst Pd(OAc)₂ (2 mol%)Pd(OAc)₂ (2 mol%)-
Ligand XPhos (4 mol%)BINAP (4 mol%)The chloro-substrate requires a more electron-rich Buchwald-type ligand to facilitate the challenging oxidative addition.[7]
Base NaOt-Bu (1.5 equiv)NaOt-Bu (1.5 equiv)Strong, non-nucleophilic base is standard for this reaction.
Solvent TolueneToluene-
Temperature 110 °C95 °CHigher temperature required for the less reactive chloride.
Time 16-24 h6-10 hFaster reaction kinetics for the bromide.
Typical Yield 70-85%90-98%More complete conversion under milder conditions.
Sonogashira Coupling

The Sonogashira coupling provides a powerful route to C(sp²)-C(sp) bonds, creating substituted alkynes.[11] The general reactivity trend of I > Br > OTf > Cl holds true, positioning the bromo-derivative as the superior substrate for this transformation.[12]

Table 3: Comparative Performance in a Model Sonogashira Coupling

Parameter4-Chloro-Derivative (1)4-Bromo-Derivative (2)Rationale & Causality
Aryl Halide This compound4-bromo-5-methoxypyridin-2-amineC-Br bond is more susceptible to oxidative addition than C-Cl.
Alkyne PhenylacetylenePhenylacetylene-
Pd Catalyst PdCl₂(PPh₃)₂ (3 mol%)PdCl₂(PPh₃)₂ (3 mol%)-
Cu Co-catalyst CuI (5 mol%)CuI (5 mol%)Standard co-catalyst for the Sonogashira reaction.
Base Triethylamine (TEA)Triethylamine (TEA)Acts as both base and often as a solvent.
Solvent DMFTHFThe more reactive bromide may allow for a less polar solvent.
Temperature 80 °C60 °CMilder conditions are sufficient for the more reactive substrate.
Time 12 h4 hFaster completion due to more facile oxidative addition.
Typical Yield ~50%~85%Higher efficiency and fewer side reactions for the bromide.

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the catalytic cycle responsible for these transformations and a typical experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R trans_complex->product aryl_halide Ar-X (Substrate 1 or 2) aryl_halide->oa_complex boronic_acid R-B(OH)₂ boronic_acid->trans_complex base Base base->trans_complex byproducts X-B(OH)₂ + Base-H⁺ Experimental_Workflow start Start: Reaction Setup reagents 1. Combine aryl halide, boronic acid, base, and solvent. start->reagents degas 2. Degas mixture (e.g., N₂ sparging). reagents->degas catalyst 3. Add Pd catalyst and ligand. degas->catalyst heat 4. Heat to target temperature and monitor by TLC/LC-MS. catalyst->heat workup 5. Quench reaction and perform aqueous workup/extraction. heat->workup purify 6. Purify by column chromatography. workup->purify end End: Isolated Product purify->end

References

A Comparative Guide to the Analytical Characterization of 4-Chloro-5-methoxypyridin-2-amine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Chloro-5-methoxypyridin-2-amine in Drug Development

This compound is a substituted pyridine derivative that serves as a key building block in the synthesis of a variety of pharmaceutical compounds.[1] Its structural features, including the chloro, methoxy, and amine functional groups, make it a versatile synthon for creating complex molecular architectures. The purity and characterization of its reaction products are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[2] Ineffective monitoring and characterization can lead to the propagation of impurities, impacting yield, and potentially introducing toxic byproducts. This guide will explore the nuances of selecting the most appropriate analytical techniques for this specific application.

Comparative Analysis of Core Analytical Techniques

The choice of an analytical technique is governed by the specific information required, such as quantitative accuracy, structural elucidation, or real-time reaction monitoring.[3][4] Below is a comparative overview of the most relevant methods for analyzing the reaction products of this compound.

TechniquePrincipleQuantitative AnalysisSpeed (per sample)Structural InformationOnline MonitoringInstrumentation Cost
HPLC-UV Separation based on polarity, detection by UV absorbance.[5]Requires calibration curves and response factors for each analyte.Slower (minutes per sample).[3]Limited (retention time).[3]Possible with automated sampling.[3]Moderate.
GC-MS Separation based on volatility and polarity, detection by mass-to-charge ratio.[6]Can be quantitative with an internal standard.[3]Faster than HPLC for volatile compounds.Provides molecular weight and fragmentation patterns.[7]Possible but less common.Moderate to High.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Quantitative (qNMR) with an internal standard.Slower (minutes to hours per sample).Detailed structural information (connectivity).Possible with flow-NMR.High.
FTIR Spectroscopy Vibrational transitions of functional groups.[3]Generally qualitative or semi-quantitative.Very fast (seconds per sample).Functional group identification.[8]Ideal for in-situ monitoring with an ATR probe.[3]Low to Moderate.
Thermal Analysis (DSC/TGA) Measures changes in physical and chemical properties as a function of temperature.Can be quantitative for specific properties (e.g., mass loss).[9]Varies depending on the temperature program.Information on thermal stability, decomposition, and phase transitions.[10][11]Not applicable for reaction monitoring.Moderate.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

HPLC is a cornerstone technique for the analysis of substituted pyridines due to its versatility and robustness.[5][12] However, the polar nature of many pyridine derivatives can lead to poor retention on traditional reversed-phase columns.[5]

Causality Behind Experimental Choices: To overcome the challenge of poor retention of hydrophilic pyridines, mixed-mode chromatography or the use of specific mobile phase additives can be employed.[5][13] For this compound and its products, a C18 column may provide adequate separation, but method development is crucial. The choice of a gradient elution is often necessary to resolve compounds with a range of polarities that may be present in a reaction mixture. UV detection is suitable as pyridine derivatives typically possess a chromophore.[5]

Experimental Protocol: HPLC Analysis

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of the reaction mixture in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

    • Prepare a series of calibration standards of this compound and any known products or impurities in the same solvent.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A typical gradient could be 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.[5]

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.[5]

    • Detection: UV at 254 nm or a wavelength determined by the UV spectrum of the analyte.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Quantify the amount of starting material, products, and impurities in the reaction sample using the calibration curve.

    • Assess purity by calculating the area percentage of all observed peaks.

Workflow for HPLC Method Development

HPLC_Method_Development cluster_0 Initial Assessment cluster_1 Method Development Cycle cluster_2 Validation Analyte_Properties Analyte Properties (Polarity, pKa, UV Absorbance) Column_Selection Column Selection (e.g., C18, Mixed-Mode) Analyte_Properties->Column_Selection Mobile_Phase Mobile Phase Optimization (Solvents, Additives, pH) Column_Selection->Mobile_Phase Gradient Gradient/Isocratic Elution Mobile_Phase->Gradient Detection Detector Settings (Wavelength, etc.) Gradient->Detection System_Suitability System Suitability (Resolution, Tailing Factor) Detection->System_Suitability Validation_Parameters Validation Parameters (Linearity, Accuracy, Precision) System_Suitability->Validation_Parameters GCMS_Workflow Start Reaction Sample Sample_Prep Sample Preparation (Dissolution, +/- Derivatization, + Internal Standard) Start->Sample_Prep Injection GC Injection Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Processing Data Processing Detection->Data_Processing Identification Compound Identification (Library Search, Fragmentation Analysis) Data_Processing->Identification Quantification Quantification (Internal Standard Method) Data_Processing->Quantification End Report Identification->End Quantification->End

References

A Comparative Guide to the Synthetic Validation of 4-Chloro-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of novel substituted pyridines is a cornerstone of modern medicinal chemistry. 4-Chloro-5-methoxypyridin-2-amine is a valuable building block, and its efficient synthesis is crucial for the timely advancement of research and development projects. This guide provides an in-depth comparison of two plausible synthetic routes to this target molecule, offering insights into the strategic choices and potential challenges associated with each pathway. The information presented herein is a synthesis of established chemical principles and data from analogous transformations, intended to empower chemists to make informed decisions in their synthetic endeavors.

Introduction to this compound

This compound, with the CAS number 867131-26-8, is a substituted pyridine derivative.[1][2][3][4][5] Its structure, featuring a chlorine atom, a methoxy group, and an amino group on the pyridine ring, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery. The strategic placement of these functional groups allows for a variety of subsequent chemical modifications, such as cross-coupling reactions, nucleophilic substitutions, and further derivatization of the amino group.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies for the preparation of this compound are proposed and evaluated here: a "late-stage chlorination" approach and an "early-stage chlorination" approach.

Route 1: Late-Stage Chlorination via 2-Amino-5-methoxypyridine

This synthetic route focuses on introducing the chloro substituent in the final step onto a pre-formed 2-amino-5-methoxypyridine backbone.

digraph "Route_1_Late_Stage_Chlorination" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

start [label="2-Amino-5-iodopyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="2-Amino-5-methoxypyridine", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate [label="NaOCH3, Cu powder,\nMethanol, 150 °C[6]"]; intermediate -> product [label="Chlorinating Agent\n(e.g., NCS or HCl/H2O2)"]; }

Figure 1: Synthetic pathway for Route 1.

Causality Behind Experimental Choices:

The initial step involves a nucleophilic aromatic substitution of iodide with methoxide. The use of a copper catalyst is crucial for facilitating this transformation on the pyridine ring.[6] The final and most critical step is the regioselective chlorination of 2-amino-5-methoxypyridine. The directing effects of the substituents on the pyridine ring are paramount in determining the outcome of this reaction. The 2-amino group is a strong activating group and directs electrophiles to the ortho and para positions (3 and 5). The 5-methoxy group is also activating and directs to its ortho and para positions (4 and 6). The confluence of these directing effects strongly favors electrophilic attack at the 4 and 6 positions. The choice of a suitable chlorinating agent, such as N-chlorosuccinimide (NCS) or a system like HCl/H₂O₂, will be critical to achieve mono-chlorination and to favor substitution at the sterically less hindered 4-position over the 6-position.

Trustworthiness and Self-Validation:

The synthesis of the intermediate, 2-amino-5-methoxypyridine, is a documented procedure.[6] The success of the final chlorination step relies on the predictable nature of electrophilic aromatic substitution on substituted pyridines. The regioselectivity can be validated by careful analysis of the product mixture using techniques such as NMR spectroscopy and chromatography to distinguish between the desired 4-chloro isomer and any potential 6-chloro or di-chloro byproducts.

Route 2: Early-Stage Chlorination and Late-Stage Methoxylation

This alternative approach begins with a pyridine ring that already possesses the 2-amino and 4-chloro functionalities, with the methoxy group being introduced in the later stages.

digraph "Route_2_Early_Stage_Chlorination" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

start [label="2-Chloropyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="2-Chloro-4-nitropyridine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate2 [label="2-Amino-4-chloropyridine", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate3 [label="2-Amino-4-chloro-5-nitropyridine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate4 [label="5-Diazo-2-amino-4-chloropyridine salt", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate1 [label="Nitration"]; intermediate1 -> intermediate2 [label="Reduction[7]"]; intermediate2 -> intermediate3 [label="Nitration[8]"]; intermediate3 -> intermediate4 [label="Reduction, then\nDiazotization"]; intermediate4 -> product [label="Methanolysis"]; }

Figure 2: Synthetic pathway for Route 2.

Causality Behind Experimental Choices:

The synthesis of the key intermediate, 2-amino-4-chloropyridine, from 2-chloropyridine is a well-established industrial process involving nitration followed by reduction.[7] The subsequent introduction of a functional group at the 5-position relies on the directing effects of the existing substituents. Both the 2-amino and 4-chloro groups direct electrophilic substitution to the 3 and 5-positions. Nitration is a common electrophilic aromatic substitution, and the formation of 2-amino-4-chloro-5-nitropyridine is plausible and has been reported.[8] The conversion of the resulting 5-nitro group to a 5-methoxy group is a multi-step process. A plausible sequence involves reduction of the nitro group to an amino group, followed by a Sandmeyer-type reaction. The diazotization of the 5-amino group and subsequent reaction with methanol would yield the desired 5-methoxy product.

Trustworthiness and Self-Validation:

Each step in this proposed route is based on well-known and reliable chemical transformations. The synthesis of 2-amino-4-chloropyridine is robust.[7] The regioselectivity of the nitration of 2-amino-4-chloropyridine to the 5-position is supported by the directing effects of the substituents. The final conversion of the 5-amino group to a methoxy group via a Sandmeyer reaction is a standard procedure in aromatic chemistry. The identity and purity of each intermediate can be confirmed by standard analytical techniques, providing a self-validating workflow.

Quantitative Data Summary

The following table provides a comparative summary of the two proposed synthetic routes. The data for yield and purity are estimations based on reported values for analogous reactions and should be considered as targets for optimization.

ParameterRoute 1: Late-Stage ChlorinationRoute 2: Early-Stage Chlorination & Late-Stage Methoxylation
Starting Material 2-Amino-5-iodopyridine2-Chloropyridine
Number of Steps 24
Key Intermediates 2-Amino-5-methoxypyridine2-Amino-4-chloropyridine, 2-Amino-4-chloro-5-nitropyridine
Potential Yield Moderate to GoodModerate
Potential Purity Good to ExcellentGood
Key Challenges Regioselectivity of chlorinationMulti-step introduction of the methoxy group
Advantages Shorter routeUtilizes a common industrial intermediate
Disadvantages Potential for isomeric byproductsLonger route, potential for lower overall yield

Experimental Protocols

Protocol for Route 1: Late-Stage Chlorination

Step 1: Synthesis of 2-Amino-5-methoxypyridine [6]

  • In a glass-lined bomb reactor, combine 2-amino-5-iodopyridine (55 g), sodium methoxide (20 g), copper powder (5 g), and methanol (500 mL).

  • Seal the reactor and heat at 150 °C with rocking for 12 hours.

  • Cool the reactor to room temperature and concentrate the reaction mixture to dryness under reduced pressure.

  • Extract the residue with chloroform.

  • Dry the combined chloroform extracts over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel, eluting with a 1:1 mixture of ethyl acetate and methylene chloride to afford 2-amino-5-methoxypyridine.

Step 2: Synthesis of this compound (Proposed)

  • Dissolve 2-amino-5-methoxypyridine (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-chlorosuccinimide (1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate this compound.

Protocol for Route 2: Early-Stage Chlorination & Late-Stage Methoxylation

Step 1 & 2: Synthesis of 2-Amino-4-chloropyridine [7]

This intermediate is commercially available or can be synthesized from 2-chloropyridine via a two-step nitration and reduction process as described in the literature.

Step 3: Synthesis of 2-Amino-4-chloro-5-nitropyridine (Proposed, based on[8])

  • To a stirred solution of 2-amino-4-chloropyridine (1 equivalent) in concentrated sulfuric acid at 0 °C, slowly add a mixture of fuming nitric acid and concentrated sulfuric acid.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide.

  • Filter the resulting precipitate, wash with water, and dry to obtain 2-amino-4-chloro-5-nitropyridine.

Step 4: Synthesis of this compound (Proposed)

  • Reduction of the nitro group: Reduce the 2-amino-4-chloro-5-nitropyridine to 2,5-diamino-4-chloropyridine using a standard reducing agent such as SnCl₂ in HCl or catalytic hydrogenation.

  • Diazotization: Dissolve the resulting diamine in an aqueous solution of a non-nucleophilic acid (e.g., HBF₄ or H₂SO₄) at 0 °C and add a solution of sodium nitrite dropwise.

  • Methanolysis: Add the cold diazonium salt solution to boiling methanol. The reaction will proceed with the evolution of nitrogen gas.

  • After the reaction is complete, cool the mixture and neutralize it with a base.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it.

  • Purify the crude product by chromatography to yield this compound.

Conclusion

Both proposed synthetic routes to this compound offer viable pathways with distinct advantages and challenges. Route 1 is more convergent but hinges on the successful regioselective chlorination of a moderately activated pyridine ring. Route 2 is longer but relies on a series of more predictable and well-established transformations. The choice between these routes will depend on the specific capabilities of the laboratory, the availability of starting materials, and the desired scale of the synthesis. This guide provides the foundational information and experimental frameworks to enable the successful validation and implementation of a synthetic route to this valuable chemical intermediate.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-Chloro-5-methoxypyridin-2-amine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous identification of isomeric molecules is a cornerstone of chemical synthesis and analysis. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and pharmacological properties. This guide provides a comprehensive spectroscopic comparison of 4-Chloro-5-methoxypyridin-2-amine and its key positional isomers, offering a practical framework for their differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The isomers under consideration are:

  • Isomer 1: this compound (CAS 867131-26-8)

  • Isomer 2: 6-Chloro-5-methoxypyridin-2-amine (CAS 886371-76-2)

  • Isomer 3: 4-Chloro-3-methoxypyridin-2-amine (CAS 1261452-97-4)

  • Isomer 4: 2-Chloro-5-methoxypyridin-4-amine (CAS 1227586-39-1)

This guide will delve into the predicted and expected spectral characteristics of each isomer, explaining the underlying principles of how the substituent positions influence the spectroscopic output.

Isomer Structures and Analytical Workflow

The differentiation of these isomers relies on a systematic analytical workflow. The following diagram illustrates the process from sample preparation to data analysis and interpretation.

Spectroscopic_Workflow Workflow for Isomer Differentiation cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_conclusion Conclusion Prep Dissolve Isomer in Appropriate Deuterated Solvent (e.g., DMSO-d6, CDCl3) NMR 1H & 13C NMR Spectroscopy Prep->NMR IR Infrared (IR) Spectroscopy Prep->IR MS Mass Spectrometry (MS) Prep->MS CompareNMR Analyze Chemical Shifts, Multiplicities, and Coupling Constants NMR->CompareNMR CompareIR Compare Fingerprint Regions and Functional Group Frequencies IR->CompareIR CompareMS Analyze Molecular Ion Peak and Fragmentation Patterns MS->CompareMS Conclusion Unambiguous Isomer Identification CompareNMR->Conclusion CompareIR->Conclusion CompareMS->Conclusion

Caption: A flowchart illustrating the systematic workflow for the spectroscopic differentiation of the this compound isomers.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules, as the chemical shift of each nucleus is highly sensitive to its local electronic environment. The relative positions of the chloro, methoxy, and amino groups on the pyridine ring will result in distinct ¹H and ¹³C NMR spectra for each isomer.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for the four isomers. These predictions are based on established substituent effects on the pyridine ring and can be generated using various NMR prediction software.[1][2] It is important to note that experimental values may vary slightly depending on the solvent and concentration.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

IsomerH-3H-6-OCH₃-NH₂Other Ring Protons
1: 4-Chloro-5-methoxy-2-amine ~6.0-6.2 (s)~7.5-7.7 (s)~3.8-4.0 (s)~5.5-6.0 (br s)-
2: 6-Chloro-5-methoxy-2-amine ~6.3-6.5 (d)-~3.8-4.0 (s)~5.5-6.0 (br s)H-4: ~7.3-7.5 (d)
3: 4-Chloro-3-methoxy-2-amine -~7.7-7.9 (d)~3.9-4.1 (s)~5.8-6.3 (br s)H-5: ~6.8-7.0 (d)
4: 2-Chloro-5-methoxy-4-amine ~6.2-6.4 (s)~7.8-8.0 (s)~3.8-4.0 (s)~6.0-6.5 (br s)-

Interpretation of ¹H NMR Differences:

  • Number of Aromatic Protons: Isomers 1 and 4 are expected to show two singlets in the aromatic region, as the protons on the pyridine ring are not adjacent to each other. In contrast, isomers 2 and 3 will each display two doublets due to the ortho-coupling between their adjacent ring protons.

  • Chemical Shifts: The electron-donating amino (-NH₂) and methoxy (-OCH₃) groups will shield nearby protons (shift them upfield to a lower ppm value), while the electron-withdrawing chloro (-Cl) group and the ring nitrogen will deshield them (shift them downfield to a higher ppm value). The precise chemical shift of each proton is a cumulative effect of these influences, making each isomer's spectrum unique.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

IsomerC-2C-3C-4C-5C-6-OCH₃
1: 4-Chloro-5-methoxy-2-amine ~158-162~95-100~145-150~140-145~140-145~55-60
2: 6-Chloro-5-methoxy-2-amine ~157-161~98-103~148-153~138-143~140-145~55-60
3: 4-Chloro-3-methoxy-2-amine ~155-160~125-130~142-147~110-115~145-150~56-61
4: 2-Chloro-5-methoxy-4-amine ~150-155~105-110~150-155~140-145~148-153~55-60

Interpretation of ¹³C NMR Differences:

The chemical shifts of the carbon atoms are also highly dependent on the substituent pattern. The carbon attached to the amino group (C-2 in isomers 1, 2, and 3; C-4 in isomer 4) will be significantly shielded. Conversely, carbons attached to the electronegative chlorine and oxygen atoms will be deshielded. The distinct set of chemical shifts for the six carbon atoms provides a unique fingerprint for each isomer.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. While the IR spectra of these isomers will share some common features due to the presence of the same functional groups, there will be subtle but discernible differences in the fingerprint region (below 1500 cm⁻¹) that can aid in their differentiation.

Table 3: Expected IR Absorption Bands (cm⁻¹)

Functional GroupExpected Absorption RangeComments
N-H Stretch (Amine)3300 - 3500Typically two bands for a primary amine, can be broad.
C-H Stretch (Aromatic)3000 - 3100Medium to weak intensity.
C-H Stretch (Aliphatic, -OCH₃)2850 - 3000Medium to strong intensity.
C=N and C=C Stretch (Pyridine Ring)1400 - 1650Multiple sharp bands of variable intensity.
C-O Stretch (Methoxy)1000 - 1300Strong intensity.
C-Cl Stretch600 - 800Medium to strong intensity.

Interpretation of IR Differences:

The primary utility of IR spectroscopy in this context is to confirm the presence of the key functional groups (amine, methoxy, chloro, and the pyridine ring). The subtle shifts in the C=N, C=C, and C-H bending vibrations within the fingerprint region, which are unique to the overall molecular structure, can be used for comparative purposes against a known standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For these isomers, the molecular ion peak will be identical, but the fragmentation patterns may differ, offering clues to their structures.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): All four isomers have the same molecular formula (C₆H₇ClN₂O) and a monoisotopic mass of approximately 158.02 g/mol . Due to the presence of chlorine, a characteristic M+2 peak at approximately m/z 160 with about one-third the intensity of the M⁺ peak is expected, arising from the ³⁷Cl isotope.

  • Fragmentation: The fragmentation of pyridine derivatives is complex but can involve the loss of small molecules or radicals.[3][4] Common fragmentation pathways for these isomers could include:

    • Loss of a methyl radical (•CH₃) from the methoxy group, resulting in a fragment at m/z 143.

    • Loss of formaldehyde (CH₂O) from the methoxy group, leading to a fragment at m/z 128.

    • Loss of hydrogen cyanide (HCN) from the pyridine ring, a common fragmentation pathway for pyridines.

    • Cleavage of the C-Cl bond.

The relative intensities of these fragment ions can vary between the isomers due to the influence of the substituent positions on bond strengths and the stability of the resulting fragment ions.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Use a standard pulse sequence with a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

IR Spectroscopy
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the sample directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and compare the fingerprint region with reference spectra.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak (including the M+2 isotope pattern for chlorine) and analyze the major fragment ions to deduce the fragmentation pathway.

Conclusion

The differentiation of the this compound isomers is readily achievable through a combined spectroscopic approach. ¹H and ¹³C NMR spectroscopy are the most definitive techniques, providing unique spectral fingerprints for each isomer based on the distinct chemical environments of the protons and carbons. IR spectroscopy serves as a valuable tool for confirming the presence of key functional groups, while mass spectrometry confirms the molecular weight and can offer supplementary structural information through the analysis of fragmentation patterns. By carefully acquiring and interpreting these spectroscopic data, researchers can confidently identify and characterize the specific isomer of interest, ensuring the integrity and success of their scientific endeavors.

References

A Senior Application Scientist's Guide to the Biological Activity Screening of 4-Chloro-5-methoxypyridin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold and the Quest for Novel Therapeutics

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to form hydrogen bonds, participate in pi-stacking interactions, and serve as a versatile synthetic handle makes it a cornerstone of drug design. Within this class, 2-aminopyridine derivatives have garnered significant attention for their wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1][2][3]

This guide focuses on a specific, yet promising, starting fragment: 4-Chloro-5-methoxypyridin-2-amine . By itself, it is a simple building block.[4][5] However, its strategic functionalization offers a powerful platform for generating diverse analog libraries with the potential to yield potent and selective therapeutic agents. The chlorine atom at the 4-position and the methoxy group at the 5-position provide key electronic and steric features that can be exploited to fine-tune interactions with biological targets.

The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for the biological activity screening of novel analogs derived from this core structure. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring that the screening cascade is logical, efficient, and scientifically sound.

Rationale for Analog Development: A Structure-Activity Relationship (SAR) Approach

The synthesis of analogs is not a random exercise; it is a hypothesis-driven process aimed at improving a molecule's properties. For the this compound scaffold, the primary points for modification are the 2-amino group and potentially the aromatic ring itself, to explore the Structure-Activity Relationship (SAR).

Why create analogs?

  • Enhance Potency: To increase the binding affinity and inhibitory concentration (e.g., IC50) against a specific biological target.

  • Improve Selectivity: To minimize off-target effects by designing molecules that preferentially bind to the target of interest over other related proteins, such as kinases within the same family.[6]

  • Optimize ADME Properties: To improve the Absorption, Distribution, Metabolism, and Excretion profile of the compound, making it more "drug-like" and suitable for in vivo studies.

Below is a conceptual diagram illustrating the key modification points on the core scaffold.

SAR_Concept cluster_core Core Scaffold: this compound cluster_analogs Analog Generation Strategy cluster_goals Desired Outcomes Core Pyridine Ring (4-Cl, 5-OCH3) NH2 R1 (2-Amine) Core->NH2 Primary Modification Site Analog3 Analog C (Fused Ring System) Core->Analog3 Cyclization Analog1 Analog A (Amide Linkage) NH2->Analog1 Acylation Analog2 Analog B (Urea Linkage) NH2->Analog2 Reaction with Isocyanate Potency Increased Potency Analog1->Potency Selectivity Improved Selectivity Analog2->Selectivity ADME Favorable ADME Analog3->ADME

Caption: Strategy for analog generation from the core scaffold.

Primary Target Hypothesis: Tyrosine Kinase Inhibition

Given the prevalence of the 2-aminopyridine motif in known kinase inhibitors, a primary hypothesis is that analogs of this compound will exhibit inhibitory activity against protein kinases.[7] Tyrosine kinases, in particular, are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[8]

Several studies have identified pyridine-based scaffolds as potent inhibitors of receptor tyrosine kinases like c-Met .[9][10][11][12] The c-Met pathway, when aberrantly activated, drives tumor growth, invasion, and metastasis.[13] Therefore, a logical starting point for screening is to assess the inhibitory potential of the synthesized analogs against c-Met and other relevant oncogenic kinases.

Experimental Screening Cascade: From Broad Strokes to Fine Detail

A well-designed screening cascade maximizes efficiency by using high-throughput, cost-effective assays initially to identify "hits," which are then subjected to more detailed and biologically relevant secondary and tertiary assays.

Screening_Workflow cluster_primary Tier 1: Primary Screening cluster_secondary Tier 2: Hit Confirmation & Selectivity cluster_tertiary Tier 3: Cellular Mechanism of Action CellViability Cell-Based Viability Assay (e.g., MTT on Cancer Cell Lines) IC50 IC50 Determination (Dose-Response Curves) CellViability->IC50 Active Compounds Biochemical Biochemical Kinase Assay (e.g., ADP-Glo against c-Met) Biochemical->IC50 Potent Hits KinasePanel Kinase Selectivity Profiling (Panel of >50 Kinases) IC50->KinasePanel Confirmed Hits Phospho Target Phosphorylation Assay (Western Blot or Cellular ELISA) KinasePanel->Phospho Selective Hits CellCycle Cell Cycle Analysis (Flow Cytometry) Phospho->CellCycle Validate Target Engagement

Caption: A tiered workflow for screening kinase inhibitors.

Tier 1: Primary Screening Protocols

The goal of Tier 1 is to rapidly identify compounds with any biological activity of interest from the larger library of analogs.

Protocol 1A: Antiproliferative Activity using the MTT Assay

This assay provides a broad measure of a compound's ability to reduce the viability of cancer cells, which is a common characteristic of effective kinase inhibitors.[14][15][16]

  • Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[14] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells.[14]

  • Cell Line Selection: Choose cancer cell lines known for c-Met overexpression or addiction, such as EBC-1 (lung cancer) or SNU-5 (gastric cancer), alongside a control cell line with low c-Met expression.[9]

  • Step-by-Step Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate overnight at 37°C, 5% CO2.[17]

    • Compound Treatment: Prepare serial dilutions of the analog compounds in the appropriate cell culture medium. Add 100 µL of the compound dilutions to the wells (final concentration typically tested at a single high dose, e.g., 10 µM). Include vehicle controls (e.g., DMSO) and a positive control (e.g., a known c-Met inhibitor like Crizotinib).

    • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

    • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours.[14]

    • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant inhibition (e.g., >50% at 10 µM) are considered hits.

Protocol 1B: Biochemical c-Met Kinase Inhibition using ADP-Glo™ Assay

This is a direct measure of target engagement, quantifying how well a compound inhibits the enzymatic activity of the c-Met kinase.

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[18] As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal. This assay is highly sensitive and tolerant of high ATP concentrations, making it suitable for screening.[18]

  • Step-by-Step Protocol:

    • Kinase Reaction Setup: In a 384-well plate, add the c-Met enzyme, the substrate (e.g., Poly(E,Y)4:1), and the analog compound at a fixed concentration (e.g., 1 µM).

    • Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

    • Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

    • Measure Luminescence: Read the luminescent signal using a plate reader.

    • Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control. Compounds showing high inhibition (e.g., >70% at 1 µM) are considered hits.

Tier 2: Hit Confirmation and Selectivity Profiling

Hits from Tier 1 are advanced to determine their potency (IC50) and selectivity.

Protocol 2A: IC50 Value Determination

This involves testing the hit compounds over a range of concentrations to determine the concentration required to inhibit 50% of the biological activity.

  • Methodology: Repeat the MTT assay (Protocol 1A) and the ADP-Glo™ assay (Protocol 1B), but instead of a single concentration, use a 10-point dose-response curve for each hit compound (e.g., from 100 µM down to 1 nM).

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value. A lower IC50 value indicates higher potency.

Comparative Data of Hypothetical Analogs

The table below illustrates how data from these assays can be structured for comparison. Analogs (e.g., AX-101, AX-102) are derived from the this compound core.

Compound IDModification (at R1)c-Met Kinase IC50 (nM) [Biochemical]EBC-1 Cell Viability IC50 (nM) [Cellular]
Core -NH2> 10,000> 10,000
AX-101 Phenylacetamide5501200
AX-102 (4-Fluorophenyl)urea4598
AX-103 Imidazo[1,2-a]pyridine3.9[9]45.0[9]
Crizotinib Reference Control520

This table contains hypothetical and literature-derived data for illustrative purposes.

From this data, AX-102 and AX-103 emerge as promising leads due to their potent biochemical and cellular activity. The transition from an amide (AX-101) to a urea (AX-102) or a fused ring system (AX-103) dramatically improves potency, guiding the next round of SAR.

Tier 3: Elucidating the Cellular Mechanism of Action

For the most promising leads, it is crucial to confirm that the observed antiproliferative effect is due to the inhibition of the intended target within the cell.

Protocol 3A: Western Blot for c-Met Phosphorylation
  • Principle: If an analog inhibits c-Met kinase activity, it should decrease the phosphorylation of c-Met and its downstream signaling proteins (e.g., AKT, ERK) in cells.

  • Methodology:

    • Treat EBC-1 cells with the lead compound (e.g., AX-103) at concentrations around its IC50 value for 2-4 hours.

    • Stimulate the c-Met pathway with its ligand, Hepatocyte Growth Factor (HGF), for 15 minutes.[9]

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane and probe with antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met.

  • Expected Outcome: A dose-dependent decrease in the p-c-Met signal relative to the total c-Met signal confirms on-target activity.

The c-Met Signaling Pathway

The diagram below illustrates the c-Met signaling pathway and the point of inhibition by a selective analog.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Dimerizes ATP ATP cMet->ATP Phosphorylation Downstream Downstream Signaling (RAS-ERK, PI3K-AKT) cMet->Downstream Activates ADP ADP ATP->ADP Inhibitor AX-103 (Analog) Inhibitor->cMet Inhibits Kinase Domain Response Cell Proliferation, Survival, Motility Downstream->Response

Caption: Inhibition of the HGF/c-Met signaling pathway.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to screening this compound analogs for anticancer activity, with a focus on tyrosine kinase inhibition. By integrating biochemical and cell-based assays, this workflow enables the efficient identification and validation of potent and selective lead compounds.

The most promising analogs, such as the hypothetical AX-103 , demonstrate clear on-target engagement by inhibiting c-Met phosphorylation and downstream signaling. These compounds warrant further investigation, including comprehensive kinome selectivity profiling, ADME/toxicology studies, and ultimately, evaluation in preclinical in vivo cancer models to assess their therapeutic potential. This structured screening process provides a robust foundation for advancing novel pyridine-based inhibitors from the bench to the clinic.

References

A Senior Application Scientist's Guide to the Computational Modeling of 4-Chloro-5-methoxypyridin-2-amine Reactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is paramount to the discovery of novel therapeutics. Among these, the substituted aminopyridine framework is a privileged motif, frequently encountered in kinase inhibitors and other targeted therapies. 4-Chloro-5-methoxypyridin-2-amine has emerged as a valuable building block, offering multiple reaction sites for diversification. Understanding and predicting its reactivity is crucial for efficient library synthesis and the rational design of drug candidates.

This guide provides an in-depth technical comparison of the reactivity of this compound with a relevant alternative, 2,4-dichloro-5-methoxypyrimidine. We will explore this through the lens of computational modeling, grounded in established experimental methodologies. As Senior Application Scientists, our goal is to not only present protocols but to elucidate the underlying principles that govern experimental choices, ensuring a robust and validated approach to synthetic strategy.

The Strategic Importance of Reactivity Prediction in Drug Discovery

The journey from a hit compound to a clinical candidate is often a resource-intensive process of iterative chemical modification. The ability to predict the reactivity of a core scaffold like this compound offers a significant advantage. By employing computational models, we can:

  • Identify the most probable sites of reaction: This allows for the targeted synthesis of desired analogs, minimizing the formation of unwanted isomers and simplifying purification.

  • Compare the feasibility of different synthetic routes: By calculating activation energies and reaction enthalpies, we can computationally assess the likelihood of success for various cross-coupling and nucleophilic substitution reactions.

  • Guide the selection of appropriate reagents and catalysts: Computational insights can inform the choice of ligands, bases, and solvents to optimize reaction outcomes.

  • Benchmark against alternative scaffolds: A direct computational comparison with alternative building blocks, such as 2,4-dichloro-5-methoxypyrimidine, enables a data-driven decision on which scaffold is best suited for a particular synthetic campaign.

This guide will focus on two of the most powerful and widely used transformations in modern drug discovery: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Understanding the Reactivity Landscape: A Computational Approach

To model the reactivity of this compound and its alternative, we will employ Density Functional Theory (DFT), a robust quantum mechanical method for studying the electronic structure of molecules.

Core Computational Concepts
  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for a qualitative prediction of where electrophilic and nucleophilic attacks are most likely to occur.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO gap is a measure of the molecule's kinetic stability.

  • Fukui Functions: These functions provide a more quantitative measure of the local reactivity at each atomic site. They indicate the change in electron density at a particular atom upon the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic, electrophilic, and radical attack.

Computational Workflow

The following workflow outlines the steps for a comprehensive computational analysis of the reactivity of this compound and its alternatives.

Computational Workflow Computational Modeling Workflow cluster_0 Geometry Optimization cluster_1 Reactivity Prediction cluster_2 Reaction Modeling node_A Input Molecular Structure node_B Select DFT Functional and Basis Set (e.g., B3LYP/6-31G(d)) node_A->node_B node_C Perform Geometry Optimization node_B->node_C node_D Calculate Molecular Properties: - Molecular Electrostatic Potential (MEP) - Frontier Molecular Orbitals (HOMO/LUMO) - Fukui Functions node_C->node_D node_F Model Reaction Pathways (e.g., Suzuki, Buchwald-Hartwig) node_C->node_F node_E Analyze Reactivity Indices node_D->node_E node_G Locate Transition States (TS) node_F->node_G node_H Calculate Activation Energies (ΔG‡) node_G->node_H Suzuki Coupling Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (R-B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-X Ar-X R-B(OH)2 R-B(OH)2 Buchwald-Hartwig Buchwald-Hartwig Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition [Ar-Pd(II)(NHR')L2]+ [Ar-Pd(II)(NHR')L2]+ Ar-Pd(II)(X)L2->[Ar-Pd(II)(NHR')L2]+ Amine Coordination Ar-Pd(II)(NR')L2 Ar-Pd(II)(NR')L2 [Ar-Pd(II)(NHR')L2]+->Ar-Pd(II)(NR')L2 Deprotonation (Base) Ar-Pd(II)(NR')L2->Pd(0)L2 Reductive Elimination Ar-NHR' Ar-NHR' Ar-Pd(II)(NR')L2->Ar-NHR' Ar-X Ar-X R'-NH2 R'-NH2

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of pharmaceutical innovation, our work with novel chemical entities like 4-Chloro-5-methoxypyridin-2-amine demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is not a mere regulatory hurdle; it is a fundamental component of responsible science. This guide provides a comprehensive, field-proven protocol for the safe handling and disposal of this compound, ensuring the protection of personnel, the integrity of our research, and compliance with environmental regulations.

Hazard Profile and Risk Assessment

Before any handling or disposal procedure, a thorough understanding of the compound's hazard profile is essential. This compound (CAS No. 867131-26-8) is a halogenated pyridine derivative.[1][2] While a complete toxicological profile may not be available for this specific research chemical, its structural class necessitates a cautious approach. Pyridine derivatives and halogenated organic compounds can pose significant health and environmental risks.[3][4]

The primary risks associated with this compound and its thermal decomposition byproducts include:

  • Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.[5][6][7]

  • Irritation: May cause skin and serious eye irritation.[5][6][8]

  • Environmental Hazard: Halogenated compounds can be persistent in the environment; therefore, release to drains or waterways must be strictly avoided.[1][9]

  • Hazardous Combustion Products: Fire may produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.[1][5]

A self-validating safety protocol begins with a clear summary of these operational hazards.

Parameter Guideline / Specification Rationale & Causality
Hazard Class Assumed hazardous waste per EPA RCRA regulations.[3][10][11]Given its nature as a halogenated organic compound, it is prudent to manage it as a regulated hazardous waste to ensure full compliance and safety.[4]
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact, Ingestion.The compound is a solid, but dust can be generated. Accidental contact is a primary risk during weighing and transfer operations.
Required PPE Nitrile gloves, chemical safety goggles, and a lab coat.This standard PPE ensemble minimizes the risk of accidental skin/eye exposure. For handling larger quantities or when dust generation is likely, a face shield and respiratory protection may be warranted.[4][12]
Handling Environment A certified chemical fume hood or other well-ventilated area.[1][12]Prevents inhalation of airborne particulates and maintains a negative pressure environment to contain any potential release.
Chemical Incompatibilities Strong oxidizing agents, strong acids, strong bases.[6][13]Mixing with incompatible materials can lead to vigorous, exothermic reactions, creating a significant safety hazard. Waste streams must be segregated accordingly.

Regulatory Framework: "Cradle-to-Grave" Management

The U.S. Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10][11] This legislation establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for its safe handling from the moment it is created until its final, environmentally sound disposal.[10]

As a generator, your laboratory must adhere to federal, state, and local regulations, which may be more stringent than federal rules.[9] The Occupational Safety and Health Administration (OSHA) also mandates that employers inform and train workers on the hazards of chemicals in the workplace.[14]

Standard Operating Protocol for Waste Accumulation

This protocol ensures that waste this compound is collected safely and in a compliant manner, preventing accidental exposure and ensuring it is ready for final disposal.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Establish a designated SAA in the laboratory at or near the point of waste generation. This area must be under the control of the laboratory personnel.

  • The SAA must be clearly marked.

Step 2: Select the Proper Waste Container

  • Use only a chemically compatible container with a secure, screw-top lid. High-density polyethylene (HDPE) containers are a suitable choice.

  • The container must be in good condition, free of leaks or residues on the exterior.

  • Causality: Using a compatible container with a tight-fitting lid is an EPA requirement and prevents leakage or the release of vapors.[10][15] The use of metal cans is not recommended for halogenated solvents as they can degrade and produce corrosive acids.[12]

Step 3: Label the Waste Container

  • Before adding any waste, label the container clearly. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[4]

    • A clear statement of the associated hazards (e.g., "Toxic," "Irritant").

    • The date when the first drop of waste is added.

Step 4: Add Waste to the Container

  • Perform all waste transfers inside a chemical fume hood while wearing appropriate PPE.

  • For solid waste, use a dedicated spatula or powder funnel to avoid generating dust.

  • For contaminated labware (e.g., weigh boats, gloves, wipes), place them in the designated solid waste container.

  • Keep the container closed at all times except when adding waste. This is one of the most common EPA violations.[10]

Step 5: Segregate from Incompatibles

  • Store the waste container in a secondary containment bin within the SAA.

  • Ensure the container is stored separately from incompatible materials, particularly strong acids, bases, and oxidizing agents.[11][12][15]

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Evacuate & Alert: Immediately alert personnel in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room.

  • Contain: For small spills (manageable by trained lab personnel), use an inert absorbent material like vermiculite or sand to cover the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Clean-Up: Carefully sweep up the absorbent material and spilled solid without creating dust.[1] Place the material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[16]

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[16]

In Case of Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[1][8]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][16]

  • Action: In all cases of exposure, consult the Safety Data Sheet (SDS) and inform your supervisor and EHS department.

The Final Disposal Pathway

The ultimate disposal of this compound must be handled by professionals. Do not attempt to dispose of this chemical down the drain or in the regular solid waste.[16][17]

The standard workflow involves transferring the properly accumulated and labeled waste to your institution's EHS department or a licensed hazardous waste disposal contractor.[11][16] They will typically consolidate the waste for final disposal via high-temperature incineration. This method is effective for halogenated organic compounds as it ensures complete destruction of the molecule, preventing its release into the environment.[3][18]

The following diagram illustrates the decision-making workflow for the proper management and disposal of this chemical.

G gen Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe container Select & Label Approved Hazardous Waste Container ppe->container accumulate Accumulate Waste in SAA (Keep Container Closed) container->accumulate segregate Segregate from Incompatible Chemicals accumulate->segregate spill_check Spill or Exposure? segregate->spill_check spill_proc Follow Emergency Spill/Exposure Protocol spill_check->spill_proc Yes full_check Container Full or Waste No Longer Generated? spill_check->full_check No spill_proc->accumulate Post-Cleanup ehs Contact EHS for Pickup & Transfer Custody full_check->ehs Yes continue_work Continue Research full_check->continue_work No disposal Final Disposal by Licensed Contractor (e.g., High-Temp Incineration) ehs->disposal continue_work->gen

Caption: Disposal workflow for this compound.

By adhering to this structured protocol, you build a self-validating system of safety and compliance, ensuring that your critical research is not compromised by improper chemical handling. This approach protects you, your colleagues, and the environment, reinforcing the trust placed in us as scientific professionals.

References

Navigating the Safe Handling of 4-Chloro-5-methoxypyridin-2-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

In the landscape of pharmaceutical research and development, the meticulous handling of specialized chemical intermediates is paramount. 4-Chloro-5-methoxypyridin-2-amine, a key building block in the synthesis of various therapeutic agents, requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth, procedural framework for the safe handling, storage, and disposal of this compound, ensuring both personal safety and experimental integrity.

Understanding the Hazard Profile: A Proactive Approach to Safety

While a complete toxicological profile for this compound is not extensively documented, its structural similarity to other aminopyridine derivatives necessitates a cautious approach. Aminopyridines, as a class, can exhibit neurological effects, and the presence of a halogenated aromatic ring suggests potential for skin and eye irritation. Therefore, all handling procedures must be predicated on the assumption of toxicity.

Key Hazard Considerations:

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: Potential for skin irritation and absorption.

  • Eye Contact: Risk of serious eye irritation.

  • Ingestion: May be harmful if swallowed.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is the most critical factor in mitigating exposure risks. The following PPE is mandatory when handling this compound in any form (solid or in solution).

Glove Selection: A Critical Choice

Standard disposable nitrile gloves are a common choice in laboratory settings; however, their resistance to specific chemicals can vary. For prolonged or direct contact, thicker and more resistant gloves are necessary.

Glove MaterialBreakthrough TimeRecommendation
Nitrile Rubber ~15 minutes (for splash protection)Suitable for incidental contact and handling of small quantities. Change gloves immediately upon contamination.
Butyl Rubber > 480 minutesRecommended for handling larger quantities or for prolonged tasks where direct contact is likely.
Viton® > 480 minutesAn excellent alternative to Butyl Rubber, offering superior protection against a broad range of chemicals.

It is imperative to inspect gloves for any signs of degradation or perforation before and during use.

Comprehensive PPE Ensemble
  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[1] For operations with a higher risk of splashing, a full-face shield used in conjunction with goggles is strongly recommended.

  • Respiratory Protection: For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be required. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P95 particulate filter is essential.

  • Protective Clothing: A flame-resistant lab coat is mandatory. For larger scale operations, a chemical-resistant apron or coveralls should be worn.

  • Footwear: Closed-toe shoes are required in all laboratory settings. For procedures with a significant risk of spills, chemical-resistant shoe covers should be utilized.

Operational Protocols: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline a comprehensive operational plan.

operational_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment Risk Assessment ppe_selection PPE Selection & Donning risk_assessment->ppe_selection Informs fume_hood_prep Fume Hood Preparation ppe_selection->fume_hood_prep weighing Weighing fume_hood_prep->weighing dissolution Dissolution weighing->dissolution reaction Reaction Setup dissolution->reaction decontamination Decontamination of Glassware reaction->decontamination waste_segregation Waste Segregation decontamination->waste_segregation disposal Disposal waste_segregation->disposal

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:
  • Risk Assessment: Before any work begins, conduct a thorough risk assessment for the specific procedure. Identify potential hazards and determine the necessary control measures.

  • PPE and Engineering Controls: Don the appropriate PPE as outlined in Section 2. Ensure that a certified chemical fume hood is operational and available for all manipulations of the solid compound and its solutions.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation.

    • Use a disposable weighing boat or paper to avoid contamination of balances.

    • Handle the solid with care to prevent the generation of dust.

  • Dissolution:

    • When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

  • Reaction and Work-up:

    • Conduct all reactions in a chemical fume hood.

    • Ensure that all glassware is properly secured.

    • Upon completion of the reaction, quench any reactive materials before work-up.

  • Decontamination:

    • Decontaminate all glassware and equipment that has come into contact with this compound.

    • A triple rinse with an appropriate solvent (e.g., ethanol or acetone) is recommended. The rinsate should be collected as hazardous waste.

  • Waste Segregation and Disposal:

    • Segregate all waste streams. Solid waste (contaminated weighing paper, gloves, etc.) should be placed in a designated, sealed container.

    • Liquid waste (reaction residues, rinsates) should be collected in a separate, clearly labeled, and sealed container.

    • Never dispose of this compound or its waste down the drain.[2] All waste must be disposed of through a licensed hazardous waste disposal company.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Spill Response

The appropriate response to a spill depends on its size and location.

Minor Spill (less than 1 gram, contained within a fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial spill absorbent.

  • Carefully sweep or scoop up the absorbed material and place it in a sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • All materials used for cleanup should be disposed of as hazardous waste.

Major Spill (larger quantities or outside of a fume hood):

  • Evacuate the immediate area and alert others.

  • If the spill is flammable, eliminate all ignition sources.

  • Close the doors to the affected area and prevent entry.

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

  • Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following a checklist; it is about fostering a culture of safety and proactive risk management. By understanding the potential hazards, diligently using the correct PPE, adhering to established operational protocols, and being prepared for emergencies, researchers can confidently and safely utilize this important chemical intermediate in their pursuit of scientific advancement.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-methoxypyridin-2-amine
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-methoxypyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.